Doxapram hydrochloride hydrate
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
1-ethyl-4-(2-morpholin-4-ylethyl)-3,3-diphenylpyrrolidin-2-one;hydrate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O2.ClH.H2O/c1-2-26-19-22(13-14-25-15-17-28-18-16-25)24(23(26)27,20-9-5-3-6-10-20)21-11-7-4-8-12-21;;/h3-12,22H,2,13-19H2,1H3;1H;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOMBFZRWMLIDPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC(C(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3)CCN4CCOCC4.O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60991081 | |
| Record name | 1-Ethyl-4-[2-(morpholin-4-yl)ethyl]-3,3-diphenylpyrrolidin-2-one--hydrogen chloride--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60991081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7081-53-0 | |
| Record name | 2-Pyrrolidinone, 1-ethyl-4-[2-(4-morpholinyl)ethyl]-3,3-diphenyl-, hydrochloride, hydrate (1:1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7081-53-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Doxapram hydrochloride [USAN:USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007081530 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Ethyl-4-[2-(morpholin-4-yl)ethyl]-3,3-diphenylpyrrolidin-2-one--hydrogen chloride--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60991081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DOXAPRAM HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P5RU6UOQ5Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Doxapram Hydrochloride Hydrate: A Technical Guide to its Mechanism of Action in Respiratory Neurons
For Researchers, Scientists, and Drug Development Professionals
Abstract
Doxapram hydrochloride hydrate is a well-established respiratory stimulant used to counteract respiratory depression.[1][2] Its clinical efficacy stems from a dual mechanism of action that involves both peripheral chemoreceptors and central respiratory control centers within the brainstem.[3][4] This technical guide provides an in-depth exploration of the molecular and cellular mechanisms by which doxapram modulates neuronal activity to enhance respiratory drive. It consolidates quantitative data from key studies, details relevant experimental protocols, and visualizes the core signaling pathways.
Core Mechanism: Peripheral and Central Stimulation
Doxapram's primary effect is an increase in tidal volume and, to a lesser extent, respiratory rate.[5][6] This is achieved through a coordinated stimulation of two key anatomical sites:
-
Peripheral Chemoreceptors: Doxapram robustly stimulates the carotid and aortic bodies, which are sensory organs that detect changes in blood oxygen, carbon dioxide, and pH.[3][6][7] This peripheral action is considered the dominant mechanism, especially at lower clinical doses.[8]
-
Central Respiratory Centers: At higher doses, doxapram directly stimulates neurons within the medullary respiratory centers of the brainstem, including the pre-Bötzinger complex (the rhythm-generating kernel) and motor output nuclei like the hypoglossal nucleus.[1][4][9]
The following diagram provides a high-level overview of this dual mechanism.
Molecular Target: Inhibition of TASK Potassium Channels
The primary molecular targets of doxapram in respiratory neurons are members of the two-pore domain potassium (K2P) channel family, specifically the TWIK-related acid-sensitive K+ (TASK) channels.[10][11] TASK channels (predominantly TASK-1 and TASK-3) contribute to the background "leak" potassium current that helps set the resting membrane potential of neurons.[12] By inhibiting these channels, doxapram reduces potassium efflux, leading to membrane depolarization and increased neuronal excitability.[2][3]
Action on Peripheral Chemoreceptors (Carotid Body)
In the type I (glomus) cells of the carotid body, heterodimers of TASK-1 and TASK-3 channels are the predominant hypoxia-sensitive potassium conductance.[10][12] Doxapram's inhibition of these channels mimics the effect of hypoxia, causing glomus cell depolarization.[12][13] This triggers voltage-gated calcium entry and subsequent release of neurotransmitters, which activate afferent nerve fibers leading to the brainstem respiratory centers.[2][3][13]
Quantitative Data: Doxapram's Effect on TASK Channels
The inhibitory potency of doxapram varies between different TASK channel subtypes and species.
| Channel Type | Species | Preparation | Method | Potency (IC50 / EC50) | Reference |
| TASK-1 | Human | Xenopus Oocytes | Electrophysiology | 4.0 µM (EC50) | [14] |
| TASK-3 | Human | Xenopus Oocytes | Electrophysiology | 2.5 µM (EC50) | [14] |
| TASK-1/TASK-3 Heterodimer | Mouse | Xenopus Oocytes | Electrophysiology | 42% inhibition at 10 µM | [14] |
| TASK-1 | Not Specified | Not Specified | Not Specified | 410 nM (EC50) | [15][16] |
| TASK-3 | Rat | FRT Cell Monolayers | Ussing Chamber | 22 µM (IC50) | [10] |
| TASK-3 | Not Specified | Not Specified | Not Specified | 37 µM (EC50) | [15][16] |
| TASK-1/TASK-3 Heterodimer | Not Specified | Not Specified | Not Specified | 9 µM (EC50) | [15][16] |
| Ca²⁺-activated K+ current | Rat | Type I Carotid Body Cells | Patch Clamp | ~13 µM (IC50) | [15] |
| Ca²⁺-independent K+ current | Rat | Type I Carotid Body Cells | Patch Clamp | ~20 µM (IC50) | [15] |
Central Effects on Respiratory Neurons
Doxapram exerts direct, albeit differential, effects on the central neuronal populations that govern respiration.
Pre-Bötzinger Complex (PreBötC)
The PreBötC is the primary kernel for generating the respiratory rhythm. Studies show that doxapram has only a modest stimulatory effect on the firing frequency of PreBötC neurons.[1][17] This suggests that doxapram's central action is not primarily through accelerating the rhythm generator itself.
Hypoglossal Motoneurons (XII)
In contrast to its effect on the PreBötC, doxapram causes a robust increase in the firing of action potentials and the amplitude of population activity in hypoglossal motoneurons.[1][17] These neurons control the tongue muscles, which are critical for maintaining airway patency. By enhancing the motor output, doxapram strengthens the physical act of breathing.[1] However, it is noteworthy that local application of doxapram to the hypoglossal motor nucleus in vivo did not significantly change baseline tongue muscle activity, suggesting a complex interplay of inputs.[18][19]
Quantitative Data: Central Neuronal and Respiratory Effects
| Parameter | Preparation | Doxapram Concentration | Effect | Reference |
| C4 Nerve Activity Frequency | Neonatal Rat Brainstem-Spinal Cord | Dose-dependent | Increased | [9] |
| C4 Nerve Activity Amplitude | Neonatal Rat Brainstem-Spinal Cord | Dose-dependent | Increased | [9] |
| Hypoglossal Nerve (XII) Activity | Neonatal Rat Brainstem Slice | 5-10 µmol/L | Increased inspiratory discharge amplitude and time | [20] |
| Minute Ventilation | Anesthetized Rats | 25 mg/kg IV | 103% ± 20% increase from baseline | [10] |
| Minute Ventilation | Conscious Humans | 0.37-0.47 mg/kg IV bolus | Significant immediate increase | [21] |
| Tidal Volume | Infants with CCHS | 0.32-2.0 mg/kg/min | Increased from 4.9 to 8.5 ml/kg | [22] |
Experimental Protocols
The understanding of doxapram's mechanism is built on several key experimental models.
Protocol: In Vitro Brainstem-Spinal Cord Preparation
This preparation allows for the study of the central respiratory network in isolation from peripheral inputs.[9][23]
-
Dissection: Neonatal rats (0-4 days old) are anesthetized and decapitated. The brainstem and spinal cord are isolated by ventral dissection.
-
Mounting: The preparation is transferred to a recording chamber and continuously superfused with artificial cerebrospinal fluid (aCSF) equilibrated with 95% O2 / 5% CO2 at ~27°C.
-
Recording: Spontaneous rhythmic inspiratory activity is recorded from the fourth cervical ventral root (C4), which contains the phrenic nerve axons, using a suction electrode.
-
Drug Application: Doxapram is added to the superfusing aCSF at known concentrations. Changes in the frequency and amplitude of C4 nerve bursts are measured to quantify the drug's effect on central respiratory output.[9]
Protocol: Whole-Cell Patch-Clamp of Brainstem Neurons
This technique is used to record ion channel activity and firing properties from individual neurons.[1][17]
-
Slice Preparation: Transverse brainstem slices (250-300 µm thick) containing the PreBötC or hypoglossal nucleus are prepared from neonatal mice.
-
Neuron Identification: Slices are placed in a recording chamber under a microscope. Individual neurons are identified using infrared differential interference contrast (IR-DIC) optics.
-
Recording: A glass micropipette filled with an internal solution is used to form a high-resistance "gigaseal" with the membrane of a target neuron. The membrane patch is then ruptured to achieve the whole-cell configuration.
-
Data Acquisition: The amplifier is switched between voltage-clamp (to measure currents) and current-clamp (to measure membrane potential and action potential firing) modes.
-
Drug Application: Doxapram is bath-applied via the perfusing solution, and its effects on membrane potential, input resistance, and evoked firing are recorded and analyzed.[1]
Conclusion
This compound stimulates respiration through a well-defined, dual mechanism of action. Its primary effect is mediated by the inhibition of TASK potassium channels in peripheral carotid body chemoreceptors, leading to an increase in afferent signals to the brainstem.[3][10][13] Additionally, it directly enhances the excitability of central respiratory neurons, particularly motor output pathways like the hypoglossal nucleus, thereby augmenting the strength of breathing.[1][17] This multifaceted action makes it an effective, though often short-acting, tool in the clinical management of respiratory depression.[2][5] Further research into the specific contributions of TASK channel subtypes and downstream signaling pathways will continue to refine our understanding of this important respiratory stimulant.
References
- 1. Doxapram stimulates respiratory activity through distinct activation of neurons in the nucleus hypoglossus and the pre-Bötzinger complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is Doxapram Hydrochloride used for? [synapse.patsnap.com]
- 3. What is the mechanism of Doxapram Hydrochloride? [synapse.patsnap.com]
- 4. Doxapram - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. Dopram (Doxapram): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 6. History of Respiratory Stimulants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Doxapram - Wikipedia [en.wikipedia.org]
- 8. Repeated intravenous doxapram induces phrenic motor facilitation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effects of doxapram on medullary respiratory neurones in brainstem-spinal cord preparations from newborn rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. TASK-1 (KCNK3) and TASK-3 (KCNK9) tandem pore potassium channel antagonists stimulate breathing in isoflurane-anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neuronal mechanisms underlying opioid-induced respiratory depression: our current understanding - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A1899, PK‐THPP, ML365, and Doxapram inhibit endogenous TASK channels and excite calcium signaling in carotid body type‐1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A1899, PK-THPP, ML365, and Doxapram inhibit endogenous TASK channels and excite calcium signaling in carotid body type-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of the ventilatory stimulant, doxapram on human TASK‐3 (KCNK9, K2P9.1) channels and TASK‐1 (KCNK3, K2P3.1) channels - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. selleckchem.com [selleckchem.com]
- 17. journals.physiology.org [journals.physiology.org]
- 18. Modulation of TASK-1/3 channels at the hypoglossal motoneuron pool and effects on tongue motor output and responses to excitatory inputs in vivo: implications for strategies for obstructive sleep apnea pharmacotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. [Effect of doxapram on the respiratory rhythmical discharge activity in the brainstem slice of neonatal rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Ventilatory effects of doxapram in conscious human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Respiratory and nonrespiratory effects of doxapram in congenital central hypoventilation syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. In vitro brainstem-spinal cord preparations for study of motor systems for mammalian respiration and locomotion - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Doxapram Hydrochloride Hydrate for Inducing Respiratory Responses in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the use of doxapram hydrochloride hydrate, a potent respiratory stimulant, in animal models for research purposes. It covers the core mechanism of action, experimental protocols, and key quantitative data, serving as a vital resource for professionals in drug development and respiratory science.
Introduction
This compound is a well-established central nervous system (CNS) and respiratory stimulant.[1][2] In veterinary medicine and preclinical research, it is primarily utilized to counteract respiratory depression induced by anesthetic agents or certain drugs, and to stimulate breathing in neonates.[3][4][5] Its ability to reliably induce a respiratory response makes it a valuable tool for studying respiratory physiology and pharmacology in various animal models. The onset of respiratory stimulation after a single intravenous injection is rapid, typically occurring within 20 to 40 seconds, with peak effects observed at 1 to 2 minutes and a duration of action ranging from 5 to 12 minutes.[1][6]
Mechanism of Action
Doxapram exerts its respiratory stimulant effects through a dual mechanism, acting on both peripheral and central nervous system targets.
-
Peripheral Chemoreceptor Stimulation : At lower doses, doxapram's primary effect is mediated through the stimulation of peripheral chemoreceptors, specifically within the carotid and aortic bodies.[6][7][8][9] It is believed to work by inhibiting potassium channels in the glomus cells of these chemoreceptors.[1][10] This inhibition leads to cell depolarization, an influx of calcium, and subsequent stimulation of afferent nerve fibers that signal the brainstem to increase respiratory drive.[1]
-
Central Respiratory Center Stimulation : As the dosage of doxapram is increased, it directly stimulates the central respiratory centers located in the medulla oblongata of the brainstem.[4][6][7][10] This central action results in a more profound and widespread stimulation of the CNS.[6] Studies in neonatal rat brainstem-spinal cord preparations suggest that doxapram enhances respiratory activity by affecting the potassium channels of pre-inspiratory and inspiratory neurons.[11]
The combined effect of these mechanisms is an increase in tidal volume and, to a lesser extent, an increase in respiratory rate.[6]
Quantitative Data from Animal Studies
The dosage and effects of doxapram can vary significantly depending on the animal species, the anesthetic used, and the desired level of respiratory stimulation.
| Animal Species | Dosage Range | Route of Administration | Context / Indication | Reference(s) |
| Dogs | 1.1 - 11 mg/kg | IV | Anesthesia Recovery (Gas vs. Barbiturate) | [2] |
| 1 - 5 mg/kg | IV | General Anesthesia / Opioid Depression | [4] | |
| 2 mg/kg | IV | Reversal of Isoflurane Anesthesia | [12][13] | |
| Cats | 1.1 - 11 mg/kg | IV | Anesthesia Recovery (Gas vs. Barbiturate) | [2] |
| 1 - 5 mg/kg | IV | General Anesthesia / Opioid Depression | [4] | |
| Horses | 0.5 - 1 mg/kg | IV | General Use | [4][9] |
| 0.275 - 1.1 mg/kg | IV | Respiratory & Cardiovascular Stimulation | [9] | |
| Rats | 1.0 - 10 mg/kg | IV | Reversal of Morphine-Induced Depression | [14] |
| 0.33 mg/kg/min | IV Infusion | Sustained Reversal of Morphine Depression | [14] | |
| Southern Elephant Seals | 0.5 - 4 mg/kg | IV | Stimulation of Spontaneous Breathing | [15] |
| Neonatal Dogs/Cats | 1-5 mg (1-5 drops) | Sublingual, SC, Umbilical Vein | Post-Dystocia/C-Section Resuscitation | [2][5] |
| Neonatal Lambs | 5 - 10 mg/lamb | IV, IM, SC, Sublingual | Neonatal Resuscitation | [9] |
| Neonatal Calves | 40 - 100 mg/calf | IV, IM, SC, Sublingual | Neonatal Resuscitation | [9] |
| Animal Model | Doxapram Dose | Anesthetic/Depressant | Key Quantitative Findings | Reference(s) |
| Dogs | 2 mg/kg IV | Isoflurane | Hastened recovery by ~15 minutes; Increased heart rate and blood pressure; Decreased end-tidal CO2. | [12][13] |
| Rats | 1.0 - 3.0 mg/kg IV | Morphine (1.0 mg/kg) | Rapid but transient recovery of minute volume. | [14] |
| Rats | 0.33 mg/kg/min IV | Morphine (1.0 mg/kg) | Persistent recovery of minute volume without affecting analgesia. | [14] |
| Rats | 10 mg/kg IV | Morphine (3.0 mg/kg) | Restored normal inspiratory discharge pattern in the phrenic nerve. | [14] |
| Horses | 0.275 - 1.1 mg/kg IV | N/A (Awake) | Dose-dependent increase in intensity of respiratory and cardiovascular stimulation. | [9] |
| Southern Elephant Seals | 2 mg/kg IV | Ketamine/Xylazine | Safe and effective increase in depth and rate of respiration; onset <1 min, peak at 2 min, duration up to 5 min. | [15] |
Experimental Protocols
The following protocols are synthesized from methodologies described in cited research. Researchers should adapt these protocols based on their specific experimental design and institutional animal care and use committee (IACUC) guidelines.
This protocol is based on studies evaluating doxapram's effect on recovery from general anesthesia.[12][13]
-
Animal Preparation : Use clinically healthy adult dogs. Acclimatize animals to the laboratory environment. Fast the animals for an appropriate period before the experiment.
-
Sedation & Anesthesia Induction :
-
Administer a pre-anesthetic sedative (e.g., acepromazine).
-
After approximately 30 minutes, induce general anesthesia via intravenous injection of an induction agent (e.g., propofol to effect).
-
Intubate the animal and maintain anesthesia with an inhalant anesthetic (e.g., isoflurane) for a defined period (e.g., 30-60 minutes).
-
-
Physiological Monitoring : Throughout the procedure, monitor vital signs including heart rate, blood pressure, respiratory rate, and end-tidal CO2 (EtCO2).
-
Doxapram Administration :
-
Administer doxapram hydrochloride intravenously at a dose of 2 mg/kg. The control group should receive an equivalent volume of sterile saline.
-
Data Collection & Recovery Monitoring :
-
Continuously record physiological parameters for at least 50-60 minutes post-doxapram administration.
-
Record key recovery milestones: time to endotracheal extubation, time to first head lift, and time to achieving sternal recumbency.
-
Assess the quality of recovery (e.g., smooth vs. excitatory).
-
-
Data Analysis : Compare the physiological data and recovery times between the doxapram-treated group and the saline control group using appropriate statistical tests (e.g., t-test or ANOVA).
This protocol is adapted from studies investigating the interaction between doxapram and opioids.[14]
-
Animal Preparation : Use adult rats (e.g., Wistar). Anesthetize the animal (e.g., with urethane) and, if required for the experimental question, perform a vagotomy and paralyze the animal with a neuromuscular blocker.
-
Ventilation and Monitoring :
-
If paralyzed, provide artificial ventilation.
-
Record respiratory parameters. This can be done by measuring spontaneous ventilation (tracheal airflow and rate) in non-paralyzed animals or by recording central respiratory activity directly from the phrenic nerve in paralyzed, ventilated animals.
-
-
Induction of Respiratory Depression : Administer an opioid such as morphine (e.g., 1.0 - 3.0 mg/kg, IV) to induce a measurable depression in respiratory rate and/or minute volume.
-
Doxapram Administration :
-
Bolus Injection : Administer a single intravenous injection of doxapram (e.g., 1.0 - 10 mg/kg) to observe the immediate but potentially transient reversal effect.
-
Continuous Infusion : To achieve a sustained effect, administer a continuous intravenous infusion of doxapram (e.g., 0.33 mg/kg/min).
-
-
Data Collection and Analysis : Continuously record respiratory parameters before and after opioid administration, and following doxapram administration. Analyze the data to quantify the degree of respiratory depression and the extent and duration of its reversal by doxapram.
Safety and Toxicological Considerations
While doxapram is effective, it is not without potential side effects. Researchers must be aware of its safety profile.
-
Adverse Effects : High doses can lead to generalized CNS stimulation, including hyperactivity, tremors, and convulsions.[5][9] Other reported side effects include hypertension, cardiac arrhythmias, and vomiting.[9][10] In dogs, doxapram has been shown to increase heart rate and blood pressure.[12]
-
Toxicity : The margin of safety can be species-dependent. The ratio of the convulsant dose to the respiratory stimulant dose was found to be 38:1 for cats but only around 10:1 for rabbits, rats, and mice.[16] The LD50 values in mice were reported as 85 mg/kg IV and 270-326 mg/kg orally.[9]
-
Drug Interactions : The toxicity of doxapram may be enhanced in rodents treated with narcotic analgesics, with the interaction appearing to affect the cardiovascular system.[17]
-
Contraindications : Doxapram should be used with caution in animals with a history of seizures or significant cardiovascular impairment.[3][7] It is contraindicated in cases of mechanical airway obstruction or pneumothorax.[7]
References
- 1. What is Doxapram Hydrochloride used for? [synapse.patsnap.com]
- 2. vtech.global [vtech.global]
- 3. smartyvets.com [smartyvets.com]
- 4. Respiratory Stimulants in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 5. drugs.com [drugs.com]
- 6. drugs.com [drugs.com]
- 7. Doxapram - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 8. Doxapram - Wikipedia [en.wikipedia.org]
- 9. ema.europa.eu [ema.europa.eu]
- 10. What is the mechanism of Doxapram Hydrochloride? [synapse.patsnap.com]
- 11. The effects of doxapram on medullary respiratory neurones in brainstem-spinal cord preparations from newborn rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. onljvetres.com [onljvetres.com]
- 13. researchgate.net [researchgate.net]
- 14. Reversal of morphine-induced respiratory depression by doxapram in anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Use of the respiratory stimulant doxapram in southern elephant seals (Mirounga leonina) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Relationship between respiratory stimulant and convulsant activity of doxapram hydrochloride in conscious animals-Science-Chemical Encyclopedia-lookchem [lookchem.com]
- 17. A study of the enhanced toxicity of doxapram in rodents treated with narcotic analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
Doxapram Hydrochloride Hydrate: A Technical Guide to its Effects on Carotid Body Chemoreceptors
Executive Summary: Doxapram hydrochloride hydrate is a potent central nervous system and respiratory stimulant used clinically to address respiratory depression.[1][2][3] Its primary mechanism of action involves the stimulation of peripheral chemoreceptors, particularly within the carotid bodies.[4][5][6] This guide provides an in-depth technical overview of the molecular and cellular effects of Doxapram on these chemoreceptors. The core mechanism involves the inhibition of specific potassium channels in the carotid body's Type I (glomus) cells, leading to membrane depolarization, calcium influx, and subsequent neurotransmitter release. This cascade of events culminates in an increased afferent signal to the brainstem's respiratory centers, enhancing respiratory drive. This document details the underlying signaling pathways, presents quantitative data from key studies, and outlines the experimental protocols used to elucidate these effects.
Introduction
Overview of this compound
Doxapram is a pyrrolidin-2-one derivative classified as an analeptic, or central nervous system stimulant.[1][7] It is administered intravenously to counteract respiratory depression following anesthesia or in cases of acute hypercapnia associated with chronic obstructive pulmonary disease (COPD).[2][5][8] The onset of action is rapid, typically occurring within 20 to 40 seconds, with a peak effect at 1 to 2 minutes and a duration of 5 to 12 minutes.[3] Its respiratory stimulant properties are primarily mediated through the peripheral carotid chemoreceptors, although at higher doses, it directly stimulates the medullary respiratory centers.[3][6]
The Role of Carotid Body Chemoreceptors in Respiratory Control
The carotid bodies are small, highly vascularized sensory organs located at the bifurcation of the common carotid arteries.[9][10] They are the principal peripheral chemoreceptors responsible for detecting changes in arterial blood chemistry, including partial pressures of oxygen (PaO₂) and carbon dioxide (PaCO₂), as well as pH.[10] The sensory units within the carotid bodies are Type I, or glomus, cells.[9] When stimulated by conditions such as hypoxia, hypercapnia, or acidosis, these cells depolarize, leading to the release of neurotransmitters that excite afferent nerve endings of the carotid sinus nerve.[9][11] This nerve transmits signals to the respiratory control centers in the brainstem, modulating the rate and depth of breathing to restore homeostasis.[10]
Mechanism of Action at the Cellular Level
Primary Target: Type I (Glomus) Cells and Potassium Channel Inhibition
The stimulatory effect of Doxapram on the carotid body originates with its action on the Type I glomus cells.[9] The consensus from multiple studies is that Doxapram functions as a potassium channel inhibitor.[5][10] Specifically, it targets the TWIK-related acid-sensitive K⁺ (TASK) channels, which are tandem pore domain (K2P) potassium channels.[11][12][13] In rodents, the predominant form in glomus cells is a heterodimer of TASK-1 (KCNK3) and TASK-3 (KCNK9) subunits.[2][14] These channels contribute to the background potassium conductance that helps maintain the resting membrane potential of glomus cells.[11] By inhibiting these TASK channels, Doxapram reduces the outward flow of potassium ions (K⁺).[11][13] Some evidence also suggests Doxapram can inhibit both Ca²⁺-activated and Ca²⁺-independent potassium currents in these cells.[15]
Glomus Cell Depolarization and Calcium Influx
The inhibition of K⁺ efflux by Doxapram leads to a depolarization of the glomus cell membrane.[5][10] This change in membrane potential triggers the opening of voltage-gated Ca²⁺ channels.[9][16] The subsequent influx of extracellular calcium ions (Ca²⁺) causes a rapid and significant increase in the intracellular calcium concentration ([Ca²⁺]i).[5][9][16] This rise in [Ca²⁺]i is a critical step in the signaling cascade and can be abolished in Ca²⁺-free experimental conditions, confirming its dependence on extracellular calcium entry.[9][16][17]
Neurotransmitter Release and Afferent Signaling
The elevation in cytosolic calcium acts as the trigger for the release of neurotransmitters from the glomus cells into the synaptic cleft with the afferent carotid sinus nerve endings.[2][10] Studies have demonstrated that Doxapram stimulates the release of dopamine in a concentration-dependent manner.[18] Other neurotransmitters, such as acetylcholine, are also believed to be involved.[10] The binding of these neurotransmitters to receptors on the afferent nerve terminals generates an action potential. This increases the firing rate of the carotid sinus nerve, which relays the excitatory signal to the medullary respiratory centers, ultimately increasing ventilation.[4][10][19]
Quantitative Effects of Doxapram
The following tables summarize key quantitative data from various studies investigating the effects of Doxapram.
| Channel Type / Preparation | Species | Method | Inhibitory Concentration (IC₅₀ / EC₅₀) | Reference(s) |
| TASK-1 (KCNK3) | Human | Patch-Clamp (tsA201 cells) | EC₅₀: 4.0 µM | [2] |
| TASK-3 (KCNK9) | Human | Patch-Clamp (tsA201 cells) | EC₅₀: 2.5 µM | [2] |
| TASK-1 (KCNK3) | Rat | Patch-Clamp (Xenopus oocytes) | EC₅₀: 410 nM | [12] |
| TASK-3 (KCNK9) | Rat | Patch-Clamp (Xenopus oocytes) | EC₅₀: 37 µM | [12] |
| TASK-1/TASK-3 Heterodimer | Rat | Patch-Clamp (Xenopus oocytes) | EC₅₀: 9 µM | [12] |
| TASK-3 (KCNK9) | Rat | Ussing Chamber (FRT monolayers) | IC₅₀: 22 µM | [14] |
| Ca²⁺-activated K⁺ Current | Not Specified | Not Specified | IC₅₀: ≈ 13 µM | [15] |
| Ca²⁺-independent K⁺ Current | Not Specified | Not Specified | IC₅₀: ≈ 20 µM | [15] |
| Table 1: Inhibitory Concentrations of Doxapram on Potassium Channels. |
| Experimental Model | Species | Doxapram Dose / Concentration | Measured Effect | Reference(s) |
| Isolated Type I Glomus Cells | Neonatal Rat | 50 µmol/L | Inhibition of TASK channel activity and increase in intracellular Ca²⁺ | [9][16] |
| Intact Carotid Body (in vitro) | Rat | 15-150 µM | Concentration-dependent stimulation of dopamine release | [18] |
| Anesthetized Animal | Cat | < 0.5 mg/kg IV | Stimulation of carotid chemoreceptor afferent discharge rate | [19] |
| Anesthetized Animal | Cat | 1.0 mg/kg IV | Chemoreceptor stimulation equivalent to PaO₂ of 38 torr | [20] |
| Anesthetized Animal | Cat | Up to 6 mg/kg IV | No stimulation of ventilation after carotid sinus nerve section | [20] |
| Anesthetized Animal | Rat | 2 mg/kg IV | 68% reduction in acute phrenic response after carotid sinus nerve section | [11] |
| Anesthetized Animal | Newborn Kitten | 0.4 mg/kg IV | Increase in carotid chemoafferent discharge from 2.9 to 7.5 impulse/s (normoxia) | [21] |
| Table 2: In Vivo and Ex Vivo Effects of Doxapram on Carotid Body Activity. |
Signaling Pathways and Workflows
Visual representations of the core signaling pathway and common experimental workflows are provided below using the DOT language.
Caption: Doxapram signaling pathway in carotid body glomus cells.
Caption: Experimental workflow for in vivo carotid sinus nerve recording.
Caption: Experimental workflow for isolated glomus cell calcium imaging.
Detailed Experimental Protocols
Protocol: In Vivo Measurement of Carotid Sinus Nerve Activity
This protocol is based on methodologies used in studies on anesthetized cats and rats.[11][19][20]
-
Animal Preparation: An adult cat or rat is anesthetized (e.g., with α-chloralose), tracheostomized, paralyzed, and ventilated artificially to maintain normal blood gas levels.[19][20] Body temperature is maintained at ~38°C.
-
Nerve Isolation: The carotid sinus nerve is carefully isolated from surrounding tissues at the carotid bifurcation. The nerve is placed on a pair of recording electrodes.
-
Baseline Recording: A baseline recording of the chemosensory afferent discharge is established. The activity is amplified, filtered, and recorded for analysis.
-
Doxapram Administration: A specified dose of this compound (e.g., 0.2-1.0 mg/kg) is administered via an intravenous catheter.[20]
-
Response Recording: The change in the frequency of nerve impulses is recorded continuously for several minutes following administration to capture the peak and duration of the effect.
-
Control Experiment: To confirm the peripheral site of action, the carotid sinus nerves can be bilaterally sectioned, and the Doxapram injection can be repeated. A significantly attenuated respiratory response (measured via phrenic nerve activity) confirms the primary role of the carotid chemoreceptors.[11][20]
Protocol: Calcium Imaging of Isolated Glomus Cells
This protocol is adapted from studies on neonatal rat carotid body cells.[9][16]
-
Cell Isolation: Carotid bodies are dissected from neonatal rats and placed in an ice-cold medium. They are cleaned of surrounding tissue and enzymatically digested (e.g., with trypsin and collagenase) to create a single-cell suspension.
-
Plating: The dissociated cells are plated onto coverslips and allowed to adhere.
-
Dye Loading: The cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) for 30-60 minutes, allowing the dye to enter the cells.
-
Imaging Setup: The coverslip is mounted onto a perfusion chamber on the stage of an inverted microscope equipped for ratiometric fluorescence imaging.
-
Baseline Measurement: Cells are perfused with a standard physiological saline solution, and the baseline intracellular Ca²⁺ concentration is recorded.
-
Stimulation: The perfusion solution is switched to one containing a known concentration of Doxapram (e.g., 50 µM).[9][16]
-
Response Measurement: The change in fluorescence ratio, corresponding to the change in [Ca²⁺]i, is recorded over time.
-
Control Conditions: The experiment is repeated in a Ca²⁺-free perfusion solution or in the presence of a voltage-gated calcium channel blocker (e.g., 2 mM Ni²⁺) to verify that the observed [Ca²⁺]i increase is dependent on the influx of extracellular calcium through these channels.[9][16]
Protocol: Electrophysiological Recording of TASK Channel Activity
This protocol outlines the heterologous expression method used to characterize Doxapram's effect on specific channels.[2][12]
-
Expression System: cRNA encoding the target potassium channel subunits (e.g., human TASK-1 and/or TASK-3) is injected into Xenopus laevis oocytes or transfected into a mammalian cell line like tsA201 cells.[2][12] The cells are incubated for 2-5 days to allow for channel protein expression.
-
Electrophysiology: The two-electrode voltage-clamp (for oocytes) or whole-cell patch-clamp (for mammalian cells) technique is used to measure ion currents across the cell membrane.
-
Recording: The cell is voltage-clamped at a holding potential, and voltage steps are applied to elicit potassium currents through the expressed TASK channels.
-
Doxapram Application: Solutions containing increasing concentrations of Doxapram are perfused over the cell.
-
Data Analysis: The current recorded at each Doxapram concentration is measured and compared to the control current. This data is used to generate a concentration-response curve and calculate the EC₅₀ value, representing the concentration at which Doxapram produces 50% of its maximal inhibitory effect.[2][12]
Conclusion
This compound serves as a potent respiratory stimulant by targeting the chemosensory apparatus of the carotid bodies. Its mechanism is rooted in the inhibition of background potassium channels, primarily the TASK-1 and TASK-3 heterodimers, within the Type I glomus cells. This action initiates a well-defined signaling cascade: membrane depolarization, activation of voltage-gated calcium channels, influx of extracellular calcium, and subsequent release of excitatory neurotransmitters. The resulting increase in afferent signals via the carotid sinus nerve effectively stimulates the central respiratory centers. The quantitative data and experimental evidence overwhelmingly support this pathway, solidifying the role of Doxapram as a peripherally acting chemoreceptor agonist.
References
- 1. Doxapram | C24H30N2O2 | CID 3156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Effects of the ventilatory stimulant, doxapram on human TASK‐3 (KCNK9, K2P9.1) channels and TASK‐1 (KCNK3, K2P3.1) channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. Doxapram - Wikipedia [en.wikipedia.org]
- 5. What is Doxapram Hydrochloride used for? [synapse.patsnap.com]
- 6. Doxapram - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 7. doxapram [drugcentral.org]
- 8. Dopram (doxapram) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 9. A1899, PK‐THPP, ML365, and Doxapram inhibit endogenous TASK channels and excite calcium signaling in carotid body type‐1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Doxapram Hydrochloride? [synapse.patsnap.com]
- 11. Repeated intravenous doxapram induces phrenic motor facilitation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The ventilatory stimulant doxapram inhibits TASK tandem pore (K2P) potassium channel function but does not affect minimum alveolar anesthetic concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.physiology.org [journals.physiology.org]
- 14. TASK-1 (KCNK3) and TASK-3 (KCNK9) tandem pore potassium channel antagonists stimulate breathing in isoflurane-anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. A1899, PK-THPP, ML365, and Doxapram inhibit endogenous TASK channels and excite calcium signaling in carotid body type-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Doxapram stimulates the carotid body via a different mechanism than hypoxic chemotransduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Doxapram stimulates dopamine release from the intact rat carotid body in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Stimulation of carotid chemoreceptors and ventilation by doxapram in the cat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Potencies of doxapram and hypoxia in stimulating carotid-body chemoreceptors and ventilation in anesthetized cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Effects of doxapram on carotid chemoreceptor activity in newborn kittens - PubMed [pubmed.ncbi.nlm.nih.gov]
Doxapram Hydrochloride Hydrate: A Technical Guide for Studying Central Respiratory Control
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of doxapram hydrochloride hydrate as a pharmacological tool for the investigation of central and peripheral respiratory control mechanisms. Doxapram, a well-established respiratory stimulant, offers a unique, dose-dependent mechanism of action that allows for the targeted study of different components of the respiratory control system.
Mechanism of Action: A Dual-Site Stimulant
Doxapram hydrochloride's primary utility in respiratory research stems from its ability to stimulate breathing through two distinct, dose-dependent pathways: peripheral chemoreceptors and central respiratory centers.[1][2]
Peripheral Chemoreceptor Stimulation
At lower therapeutic doses, doxapram's effects are predominantly mediated by the stimulation of peripheral chemoreceptors located in the carotid and aortic bodies.[1][3][4] These specialized sensory organs are responsible for detecting changes in blood oxygen, carbon dioxide, and pH levels.[5][6] The mechanism of action at the cellular level involves:
-
Potassium Channel Inhibition: Doxapram inhibits various potassium channels in the glomus cells of the carotid body, including TASK-1, TASK-3, and both Ca²⁺-activated and Ca²⁺-independent potassium channels.[5][6][7]
-
Cell Depolarization: Inhibition of potassium efflux leads to the depolarization of the glomus cell membrane.[5]
-
Calcium Influx: This depolarization triggers an increase in intracellular calcium.[5]
-
Neurotransmitter Release: The rise in calcium facilitates the release of neurotransmitters, such as acetylcholine, which then activate afferent nerve fibers.[6]
-
Signal to Brainstem: These neural signals are transmitted to the respiratory centers in the brainstem, primarily the medulla oblongata, resulting in an increased rate and depth of breathing.[5][6]
Interestingly, the stimulatory effect of doxapram on the carotid body occurs through a different mechanism than that of hypoxic chemotransduction.[8]
Central Respiratory Center Stimulation
As the dosage of doxapram is increased, it directly stimulates the central respiratory centers within the medulla.[1][9] This central action is independent of the peripheral chemoreceptor pathway.[2] Studies have shown that after the denervation of carotid chemoreceptors, higher doses of doxapram can still produce a ventilatory response.[2][10] Recent research indicates that doxapram has distinct stimulatory effects on the rhythm-generating kernel of the pre-Bötzinger complex and the motor output neurons of the nucleus hypoglossus within the brainstem.[11]
Quantitative Pharmacological Data
The precise and predictable pharmacological profile of doxapram makes it a valuable agent for experimental studies.
Table 1: Pharmacokinetics of Intravenous Doxapram
| Parameter | Value | Source |
| Onset of Action | 20 - 40 seconds | [5][6][9] |
| Peak Effect | 1 - 2 minutes | [5][9] |
| Duration of Action | 5 - 12 minutes | [5][6][9] |
Table 2: Effective Dosages for Respiratory Stimulation
| Species/Condition | Route | Dosage | Primary Site of Action | Source |
| Human (Post-anesthesia) | IV Infusion | 1 - 3 mg/min | Peripheral & Central | [1][9] |
| Human (Post-anesthesia) | IV Intermittent | 0.5 - 1.0 mg/kg | Peripheral & Central | [1] |
| Human (Drug-induced CNS Depression) | IV | 1 - 2 mg/kg | Peripheral & Central | [1] |
| Cat (Anesthetized) | IV | 0.2 - 1.0 mg/kg | Peripheral | [10] |
| Cat (Anesthetized) | IV | < 6 mg/kg | Peripheral | [10] |
| Dog (Anesthetized) | IV | > 1 mg/kg | Central | [7] |
| Rat (Anesthetized) | IV | 2 mg/kg (intermittent) | Peripheral | [2] |
Table 3: Doxapram Interaction with Potassium Channels
| Channel/Current | Metric | Value | Source |
| TASK-1 | EC₅₀ | 410 nM | [7] |
| TASK-3 | EC₅₀ | 37 µM | [7] |
| TASK-1/TASK-3 Heterodimer | EC₅₀ | 9 µM | [7] |
| Ca²⁺-activated K⁺ Current | IC₅₀ | ~13 µM | [7] |
| Ca²⁺-independent K⁺ Current | IC₅₀ | ~20 µM | [7] |
Experimental Protocols for Respiratory Control Research
Doxapram is instrumental in protocols designed to dissect the components of the respiratory control system. The primary experimental objective is often to differentiate between the peripheral chemosensory and central neural contributions to respiratory drive.
In Vivo Model: Differentiating Peripheral vs. Central Effects
This protocol uses an anesthetized, vagotomized, and mechanically ventilated animal model (e.g., rat or cat) to isolate the effects of doxapram.
Methodology:
-
Animal Preparation: Anesthetize the animal (e.g., with urethane/chloralose), perform a tracheotomy, and initiate mechanical ventilation.[10] Surgically isolate the phrenic nerve for recording, which serves as a direct measure of central respiratory output.
-
Physiological Monitoring: Continuously monitor arterial blood pressure, heart rate, and end-tidal CO₂. Maintain core body temperature.
-
Baseline Recording: Record baseline phrenic nerve activity, blood pressure, and heart rate.
-
Doxapram Administration (Low Dose): Administer a low dose of doxapram intravenously (e.g., 0.2 - 1.0 mg/kg in cats).[10] Record the change in phrenic nerve activity. This response is primarily attributed to peripheral chemoreceptor stimulation.
-
Peripheral Denervation: Surgically transect the carotid sinus nerves to eliminate the primary source of peripheral chemosensory input to the brainstem.[10]
-
Post-Denervation Administration: After allowing the preparation to stabilize, administer the same low dose of doxapram. A significantly blunted or absent phrenic nerve response confirms the peripheral site of action for that dose.
-
High-Dose Challenge: Administer a higher dose of doxapram (e.g., >6 mg/kg in cats).[10] An increase in phrenic activity at this stage demonstrates a direct central stimulatory effect.
In Vitro Models
For more targeted molecular and cellular studies, in vitro preparations are employed.
-
Isolated-Perfused Carotid Body: This preparation allows for the direct measurement of chemosensory afferent nerve discharge in response to doxapram without systemic cardiovascular variables, confirming its direct action on the chemoreceptors.[8]
-
Brainstem Slice Preparation: Medullary brainstem slices containing respiratory nuclei (like the pre-Bötzinger complex) can be used for electrophysiological patch-clamp recordings to study how doxapram directly alters neuronal firing properties.[11]
Dose-Dependent Site of Action
Understanding the relationship between doxapram dosage and its site of action is critical for designing and interpreting experiments. Low doses selectively probe the integrity and function of the peripheral chemoreflex loop. In contrast, high doses can be used to study central respiratory pattern generation, but researchers must account for the concurrent and potent peripheral stimulation unless denervation has been performed.
Summary
This compound is a powerful and versatile pharmacological agent for the study of respiratory control. Its well-characterized, dose-dependent dual mechanism of action allows researchers to selectively investigate the function of peripheral chemoreceptors or to probe the activity of central respiratory networks. By employing the appropriate dose and experimental model, scientists can effectively elucidate the complex neural pathways that govern breathing.
References
- 1. Doxapram - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 2. Repeated intravenous doxapram induces phrenic motor facilitation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Doxapram - Wikipedia [en.wikipedia.org]
- 4. Doxapram Hydrochloride | C24H33ClN2O3 | CID 64648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. What is Doxapram Hydrochloride used for? [synapse.patsnap.com]
- 6. What is the mechanism of Doxapram Hydrochloride? [synapse.patsnap.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Doxapram stimulates the carotid body via a different mechanism than hypoxic chemotransduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. drugs.com [drugs.com]
- 10. Potencies of doxapram and hypoxia in stimulating carotid-body chemoreceptors and ventilation in anesthetized cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Doxapram stimulates respiratory activity through distinct activation of neurons in the nucleus hypoglossus and the pre-Bötzinger complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Doxapram Hydrochloride Hydrate: A Technical Guide for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the utility of Doxapram hydrochloride hydrate as a multifaceted tool in neuroscience research. Doxapram, a well-established respiratory stimulant, offers a unique mechanism of action that allows for the targeted investigation of neural pathways controlling breathing, arousal, and consciousness. This document provides a comprehensive overview of its molecular targets, relevant signaling pathways, quantitative data from key studies, and detailed experimental protocols to facilitate its application in the laboratory.
Core Mechanism of Action: A Dual-Pronged Approach
This compound exerts its effects through a dual mechanism, acting on both the peripheral and central nervous systems to stimulate respiration.[1][2][3] At lower doses, its primary action is on the peripheral chemoreceptors, specifically the carotid bodies located in the carotid arteries and the aortic bodies.[1][4][5][6] By stimulating these chemoreceptors, Doxapram mimics the body's natural response to hypoxia (low oxygen levels), hypercapnia (high carbon dioxide levels), and acidosis (low pH), leading to an increased respiratory rate and tidal volume.[4][5] As the dosage increases, Doxapram directly stimulates the central respiratory centers within the medulla oblongata in the brainstem.[1][2][4]
The molecular underpinnings of Doxapram's action lie in its ability to inhibit specific potassium channels.[1][4] This inhibition leads to the depolarization of glomus cells in the carotid body, which in turn triggers the release of neurotransmitters that signal the brainstem to increase respiratory drive.[1][4]
Molecular Targets and Signaling Pathways
Doxapram's primary molecular targets are members of the two-pore-domain potassium (K2P) channel family, particularly the TWIK-related acid-sensitive K+ (TASK) channels.[7][8][9] It also affects other potassium currents.
Key Molecular Interactions:
-
TASK-1 (KCNK3) and TASK-3 (KCNK9) Channels: Doxapram is a potent inhibitor of both human TASK-1 and TASK-3 channels.[10][11] These channels are abundantly expressed in the carotid bodies and brainstem respiratory centers and are sensitive to changes in pH and hypoxia.[11][12] Doxapram's inhibition of these channels is a key mechanism behind its respiratory stimulant effects.[13][14]
-
Heterodimeric TASK-1/TASK-3 Channels: Doxapram also effectively inhibits the function of heterodimeric TASK-1/TASK-3 channels.[7][8][15]
-
Calcium-Activated and Calcium-Independent Potassium Currents: In the type I cells of the carotid body, Doxapram inhibits both Ca²⁺-activated and Ca²⁺-independent potassium currents.[7][8][16]
The signaling cascade initiated by Doxapram in the carotid body is a critical component of its mechanism.
Quantitative Data
The following tables summarize the quantitative data regarding Doxapram's efficacy and dosage from various studies.
Table 1: Inhibitory Concentrations of Doxapram on Potassium Channels
| Channel Type | Species/Cell Type | IC50 / EC50 | Reference |
| TASK-1 | Human/Porcine Atrial Muscle Cells | 0.88 µM / 0.93 µM | [7][8] |
| TASK-1 | Xenopus Oocytes | 410 nM | [7][11] |
| TASK-3 | Xenopus Oocytes | 37 µM | [7][11] |
| TASK-1/TASK-3 Heterodimer | Xenopus Oocytes | 9 µM | [7][11] |
| Ca²⁺-activated K+ Current | Rat Carotid Body Type I Cells | ~13 µM | [7][8][16] |
| Ca²⁺-independent K+ Current | Rat Carotid Body Type I Cells | ~20 µM | [7][8] |
Table 2: Recommended Dosages in Animal Models for Neuroscience Research
| Animal Model | Dosage | Route of Administration | Application | Reference |
| Rats | 2 mg/kg (single or intermittent) | Intravenous (IV) | Phrenic motor facilitation | [13][17] |
| Rats | 6 mg/kg (single dose) | Intravenous (IV) | Phrenic motor facilitation | [13][17] |
| Cats | 1-5 mg/kg | Intravenous (IV) | General respiratory stimulation | [6] |
| Dogs | 1-5 mg/kg | Intravenous (IV) | General respiratory stimulation | [6] |
| Horses | 0.5-1 mg/kg | Intravenous (IV) | General respiratory stimulation | [6][18] |
| Neonatal Puppies | 1-5 mg | Subcutaneous, Sublingual, or Umbilical Vein | Initiation of respiration | [19] |
| Neonatal Kittens | 1-2 mg | Subcutaneous or Sublingual | Initiation of respiration | [19] |
Table 3: Pharmacokinetic Properties of Doxapram
| Parameter | Value | Species | Reference |
| Onset of Action | 20-40 seconds | Human | [1][4][20] |
| Peak Effect | 1-2 minutes | Human | [1][20] |
| Duration of Action | 5-12 minutes | Human | [1][4][20] |
| Half-life | 3.4 hours (range 2.4-4.1) | Human | [20] |
Experimental Protocols
The following are detailed methodologies for key experiments utilizing this compound.
Protocol 1: Induction of Phrenic Motor Facilitation in Anesthetized Rats
This protocol is adapted from studies investigating respiratory neuroplasticity.[13][17]
Objective: To induce long-lasting facilitation of phrenic motor output.
Materials:
-
This compound solution (e.g., 20 mg/mL)
-
Saline (pH-matched to Doxapram solution)
-
Anesthetized, vagotomized, and mechanically ventilated Sprague-Dawley rats
-
Intravenous catheter
-
Apparatus for recording phrenic nerve activity
Procedure:
-
Animal Preparation: Anesthetize the rat, perform a vagotomy, and set up mechanical ventilation. Surgically isolate and prepare the phrenic nerve for recording.
-
Drug Preparation: Prepare a solution of this compound for intravenous injection. A common dosage is 2 mg/kg.
-
Experimental Groups:
-
Intermittent Doxapram: Administer three intravenous injections of Doxapram (2 mg/kg) at 5-minute intervals.
-
Single Bolus Doxapram: Administer a single intravenous bolus of Doxapram (2 mg/kg or 6 mg/kg).
-
Vehicle Control: Administer three intravenous injections of pH-matched saline at 5-minute intervals.
-
Time Control: No treatment administered.
-
-
Data Acquisition: Record baseline phrenic nerve activity before any injections. Continue recording throughout the injection protocol and for at least 60 minutes following the final injection.
-
Analysis: Measure the amplitude and frequency of the integrated phrenic nerve bursts. Compare the post-injection activity to the baseline to determine the degree of facilitation. A persistent increase in burst amplitude at 60 minutes post-injection indicates phrenic motor facilitation.[17]
Protocol 2: Investigating Arousal from General Anesthesia
This protocol is based on studies evaluating Doxapram's effect on recovery from anesthesia.[21][22]
Objective: To assess the effect of Doxapram on the time to arousal and quality of recovery from general anesthesia.
Materials:
-
This compound solution
-
Placebo (e.g., saline)
-
Subjects (human or animal) undergoing general anesthesia (e.g., with methohexitone, nitrous oxide, and halothane)
-
Intravenous administration setup
-
Standard monitoring equipment (ECG, respiratory rate, etc.)
-
Standardized tests for assessing consciousness and recovery
Procedure:
-
Anesthesia: Induce and maintain general anesthesia using a standardized protocol.
-
Randomization: In a double-blind manner, randomly assign subjects to receive either Doxapram or a placebo at the end of the anesthetic procedure. A typical human dose is 80 mg administered intravenously.[21]
-
Drug Administration: Administer the assigned treatment intravenously.
-
Monitoring and Assessment:
-
Continuously monitor vital signs.
-
Measure the time from administration to specific recovery milestones (e.g., eye-opening, response to commands, safe level of consciousness).
-
Assess the incidence of post-anesthetic complications (e.g., shivering, nausea).
-
Evaluate the quality of recovery using standardized scoring systems.
-
-
Analysis: Compare the recovery times and complication rates between the Doxapram and placebo groups.
Applications in Neuroscience Research
Doxapram's specific mechanism of action makes it a valuable tool for a range of neuroscience investigations:
-
Neural Control of Respiration: Doxapram can be used to probe the function of central and peripheral chemoreceptors in the regulation of breathing.[1][2][4] Its effects on medullary respiratory neurons can also be studied directly in brainstem preparations.[23][24]
-
Arousal and Consciousness: The analeptic, or stimulant, properties of Doxapram allow for the investigation of neural circuits underlying arousal and the emergence from anesthetized states.[21][22][25]
-
Models of Panic Disorder: In human studies, the administration of Doxapram can induce physiological symptoms similar to those experienced during a panic attack, providing a laboratory model to study the neurobiology of this disorder.[26][27][28]
-
Neuroplasticity: As demonstrated by the phrenic motor facilitation protocol, intermittent Doxapram administration can be used to induce and study respiratory neuroplasticity, which has implications for rehabilitation after neurological injury.[13][17]
Conclusion
This compound is more than a clinical respiratory stimulant; it is a powerful research tool for neuroscientists. Its well-characterized mechanism of action, centered on the inhibition of key potassium channels in respiratory control pathways, allows for targeted investigations into fundamental neurological processes. By utilizing the quantitative data and detailed protocols provided in this guide, researchers can effectively employ Doxapram to advance our understanding of respiratory control, arousal, and neural plasticity.
References
- 1. What is Doxapram Hydrochloride used for? [synapse.patsnap.com]
- 2. Doxapram - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. Doxapram Hydrochloride | C24H33ClN2O3 | CID 64648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Doxapram Hydrochloride? [synapse.patsnap.com]
- 5. Doxapram - Wikipedia [en.wikipedia.org]
- 6. Respiratory Stimulants in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The Effect of Doxapram on Proprioceptive Neurons: Invertebrate Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of the ventilatory stimulant, doxapram on human TASK-3 (KCNK9, K2P9.1) channels and TASK-1 (KCNK3, K2P3.1) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The ventilatory stimulant doxapram inhibits TASK tandem pore (K2P) potassium channel function but does not affect minimum alveolar anesthetic concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Repeated intravenous doxapram induces phrenic motor facilitation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Breathing Stimulant Compounds Inhibit TASK-3 Potassium Channel Function Likely by Binding at a Common Site in the Channel Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 15. DOXAPRAM (PD009963, XFDJYSQDBULQSI-UHFFFAOYSA-N) [probes-drugs.org]
- 16. Effects of doxapram on ionic currents recorded in isolated type I cells of the neonatal rat carotid body - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scholars.northwestern.edu [scholars.northwestern.edu]
- 18. ema.europa.eu [ema.europa.eu]
- 19. Federal Register :: Implantation or Injectable Dosage Form New Animal Drugs; Doxapram [federalregister.gov]
- 20. Dopram (doxapram) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 21. Evaluation of doxapram for arousal from general anaesthesia in outpatients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Use of doxapram as an arousal agent in outpatient general anaesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. The effects of doxapram on medullary respiratory neurones in brainstem-spinal cord preparations from newborn rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Doxapram stimulates respiratory activity through distinct activation of neurons in the nucleus hypoglossus and the pre-Bötzinger complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Hastening of arousal after general anaesthesia with doxapram hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. The effect of doxapram on brain imaging in patients with panic disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Intravenous doxapram administration as a potential model of panic attacks in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Neuroendocrine responses to laboratory panic: cognitive intervention in the doxapram model - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Analeptic Properties of Doxapram Hydrochloride Hydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analeptic properties of Doxapram hydrochloride hydrate, a potent respiratory stimulant. The document delves into its mechanism of action, pharmacokinetic and pharmacodynamic profiles, and the experimental methodologies used to investigate its effects.
Core Concepts: Mechanism of Action
This compound exerts its respiratory stimulant effects through a dual mechanism, acting on both the peripheral and central nervous systems.[1][2] At lower doses, its primary effect is mediated through the stimulation of peripheral chemoreceptors located in the carotid and aortic bodies.[2][3][4] This stimulation leads to an increase in afferent nerve impulses to the respiratory centers in the brainstem, resulting in an increased tidal volume and a slight increase in respiratory rate.[4][5] As the dosage increases, Doxapram also directly stimulates the central respiratory centers in the medulla oblongata.[5]
At the molecular level, Doxapram is known to be an inhibitor of tandem pore domain potassium (K2P) channels, specifically TASK-1 (KCNK3) and TASK-3 (KCNK9).[6][7] Inhibition of these potassium channels in the carotid body glomus cells is believed to cause membrane depolarization, leading to an influx of calcium and the release of neurotransmitters that activate the afferent pathways to the brainstem, ultimately stimulating respiration.[4]
Quantitative Data Summary
The following tables summarize key quantitative data related to the analeptic properties of this compound.
Table 1: Pharmacodynamic Properties - In Vitro
| Parameter | Channel | Species | Value | Reference |
| EC50 | TASK-1 | Human | 410 nM | [6] |
| TASK-3 | Human | 37 µM | [6] | |
| TASK-1/TASK-3 Heterodimer | Human | 9 µM | [6] |
Table 2: Pharmacodynamic Properties - In Vivo & Clinical
| Indication | Dosage | Effect | Reference |
| Postanesthetic Respiratory Depression | 0.5–1 mg/kg IV (single injection) | Stimulation of respiration | [8] |
| Max total dosage: 2 mg/kg | [8] | ||
| Acute Hypercapnia in COPD | 1–2 mg/minute IV infusion | Increased minute ventilation | [8] |
| Max rate: 3 mg/minute | [8] | ||
| Primary Alveolar Hypoventilation | Intravenous infusion | 50-100% increase in ventilation | [9] |
| Congenital Central Hypoventilation | 0.32 to 2.0 mg/kg/min | Increased tidal volume and minute ventilation | [10] |
Table 3: Pharmacokinetic Properties
| Parameter | Value | Species | Reference |
| Onset of Action | 20-40 seconds | Human | [5] |
| Peak Effect | 1-2 minutes | Human | [5] |
| Duration of Effect | 5-12 minutes | Human | [5] |
Experimental Protocols
In Vivo Assessment of Analeptic Activity in a Rat Model
This protocol outlines a typical in vivo experiment to evaluate the respiratory stimulant effects of Doxapram in anesthetized rats.
Objective: To measure the dose-dependent effects of Doxapram on respiratory rate and tidal volume.
Materials:
-
Male Wistar rats (250-300g)
-
Urethane anesthesia (1.2 g/kg, intraperitoneal)
-
This compound solution (2 mg/mL in 0.9% saline)
-
Saline solution (0.9%)
-
Femoral vein catheter
-
Tracheostomy tube
-
Pneumotachograph connected to a data acquisition system
-
Heating pad to maintain body temperature
Procedure:
-
Anesthetize the rat with urethane.
-
Perform a tracheostomy and insert a tracheal tube to ensure a patent airway.
-
Cannulate the femoral vein for intravenous drug administration.
-
Place the rat on a heating pad to maintain body temperature at 37°C.
-
Connect the tracheal tube to a pneumotachograph to record respiratory airflow.
-
Allow the animal to stabilize for at least 20 minutes, recording baseline respiratory parameters (respiratory rate and tidal volume).
-
Administer a single bolus intravenous injection of Doxapram (e.g., 2 mg/kg).[11] A control group should receive an equivalent volume of saline.
-
Continuously record respiratory parameters for at least 60 minutes post-injection.
-
For a dose-response study, different groups of animals can be administered with varying doses of Doxapram (e.g., 2, 6 mg/kg).[11]
-
At the end of the experiment, euthanize the animal according to approved ethical guidelines.
Data Analysis:
-
Calculate respiratory rate (breaths/minute) and tidal volume (mL) from the pneumotachograph signal.
-
Calculate minute ventilation (respiratory rate x tidal volume).
-
Compare the changes in respiratory parameters from baseline in the Doxapram-treated groups versus the saline control group using appropriate statistical tests (e.g., ANOVA).
In Vitro Investigation of TASK Channel Inhibition using Whole-Cell Patch Clamp
This protocol describes the whole-cell patch-clamp technique to measure the inhibitory effect of Doxapram on cloned human TASK channels expressed in a cell line.[7]
Objective: To determine the concentration-response relationship of Doxapram's inhibition of TASK-1 and TASK-3 channel currents.
Materials:
-
tsA201 cells transiently transfected with human TASK-1 or TASK-3 channel DNA
-
External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4)
-
Internal (pipette) solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH 7.2)
-
This compound stock solution in DMSO
-
Patch-clamp amplifier and data acquisition system
-
Borosilicate glass pipettes (3-5 MΩ resistance)
-
Microscope
Procedure:
-
Culture tsA201 cells and transfect them with the desired TASK channel construct.
-
Place a coverslip with the transfected cells in the recording chamber on the microscope stage and perfuse with the external solution.
-
Pull a borosilicate glass pipette and fill it with the internal solution.
-
Under microscopic guidance, approach a single cell with the pipette tip and form a high-resistance seal (GΩ seal) with the cell membrane by applying gentle suction.
-
Rupture the cell membrane within the pipette tip by applying a brief pulse of suction to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -60 mV.
-
Apply a series of voltage steps (e.g., from -100 mV to +40 mV in 20 mV increments) to elicit TASK channel currents and record the baseline currents.
-
Perfuse the cell with the external solution containing a known concentration of Doxapram.
-
Repeat the voltage-step protocol to record the currents in the presence of Doxapram.
-
Wash out the drug with the external solution and ensure the current returns to baseline.
-
Repeat steps 8-10 with increasing concentrations of Doxapram to establish a concentration-response curve.
Data Analysis:
-
Measure the peak outward current at a specific voltage step (e.g., +40 mV) in the absence and presence of different concentrations of Doxapram.
-
Calculate the percentage of current inhibition for each Doxapram concentration.
-
Plot the percentage of inhibition against the logarithm of the Doxapram concentration and fit the data to a Hill equation to determine the EC50 value.
Visualizations
Signaling Pathway of Doxapram-Induced Respiratory Stimulation
References
- 1. Heart rate and respiratory response to doxapram in patients with panic disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Doxapram Hydrochloride | C24H33ClN2O3 | CID 64648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Respiratory Stimulants in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 4. Doxapram | C24H30N2O2 | CID 3156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Effects of the ventilatory stimulant, doxapram on human TASK-3 (KCNK9, K2P9.1) channels and TASK-1 (KCNK3, K2P3.1) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. drugs.com [drugs.com]
- 9. Doxapram hydrochloride: a respiratory stimulant for patients with primary alveolar hypoventilation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Respiratory and nonrespiratory effects of doxapram in congenital central hypoventilation syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Repeated intravenous doxapram induces phrenic motor facilitation - PMC [pmc.ncbi.nlm.nih.gov]
Doxapram Hydrochloride Hydrate: A Technical Guide to its Modulation of Potassium Channels
For Researchers, Scientists, and Drug Development Professionals
Abstract
Doxapram hydrochloride hydrate, a well-established respiratory stimulant, exerts its physiological effects primarily through the modulation of specific potassium channels. This technical guide provides a comprehensive overview of the current understanding of doxapram's interaction with tandem pore domain potassium (K2P) channels, with a particular focus on the TWIK-related acid-sensitive K+ (TASK) channel subfamily. This document details the mechanism of action, summarizes key quantitative data on channel inhibition, outlines common experimental protocols for studying these interactions, and presents visual representations of the underlying signaling pathways and experimental workflows.
Introduction
This compound is a central nervous system and respiratory stimulant.[1][2] Its primary clinical application is in the treatment of respiratory depression.[1][2] The mechanism underlying its stimulatory effects is intrinsically linked to its ability to inhibit specific potassium channels, leading to cellular depolarization.[1][2][3] This guide delves into the molecular pharmacology of doxapram, focusing on its role as a modulator of K2P channels, which are crucial in setting the resting membrane potential in various cell types, including chemoreceptors in the carotid body.[1][4]
Mechanism of Action: Inhibition of TASK Channels
Doxapram's primary molecular targets are members of the TASK channel family, specifically TASK-1 (KCNK3) and TASK-3 (KCNK9).[5][6][7] These channels are expressed in tissues involved in the regulation of breathing, such as the carotid bodies and the brainstem.[5][8] By inhibiting these "leak" potassium channels, doxapram reduces potassium efflux, leading to depolarization of the cell membrane. In the context of the carotid body's glomus cells, this depolarization triggers voltage-gated calcium entry and subsequent neurotransmitter release, which in turn stimulates the respiratory centers in the brainstem.[1][2][9]
Studies have indicated that doxapram binds within the intracellular pore region of the TASK-3 channel.[6] Mutagenesis studies have identified specific amino acid residues, such as those at positions 122, 236, and 239, as critical for the binding and inhibitory action of doxapram.[6] Interestingly, the carboxy-terminus of TASK-1 has also been implicated as an important determinant of doxapram's inhibitory activity.[5][10] While doxapram is a potent inhibitor of TASK-1 and TASK-3, it shows significantly less potency against other K2P channels like TRESK, TASK-2, and TREK-1.[10]
Quantitative Data: Doxapram's Potency on Potassium Channels
The inhibitory potency of doxapram on various potassium channels has been quantified across different species and experimental systems. The following table summarizes the reported half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) values.
| Channel Subtype | Species/Cell Line | IC50 / EC50 | Reference |
| TASK-1 | Human (tsA201 cells) | 4.0 µM | [11] |
| Human (atrial muscle cells) | 0.88 µM | [12] | |
| Human (Xenopus oocytes) | 0.5 µM | [13] | |
| Rat (Xenopus oocytes) | 410 nM | [5] | |
| TASK-3 | Human (tsA201 cells) | 2.5 µM | [11] |
| Rat (Xenopus oocytes) | 37 µM | [5] | |
| Rat (Fischer rat thyroid monolayers) | 22 µM | [8] | |
| TASK-1/TASK-3 Heterodimer | Rat (Xenopus oocytes) | 9 µM | [5] |
| Ca²⁺-activated K⁺ current | Rat (carotid body type I cells) | ~13 µM | [14] |
| Ca²⁺-independent K⁺ current | Rat (carotid body type I cells) | ~20 µM | [14] |
| TRESK | Not specified | 240 µM | [10] |
| TASK-2 | Not specified | 460 µM | [10] |
| TREK-1 | Not specified | >1 mM | [10] |
Experimental Protocols
The investigation of doxapram's effects on potassium channels predominantly relies on electrophysiological techniques. Below are detailed methodologies for key experiments cited in the literature.
Heterologous Expression of Potassium Channels
-
Objective: To express specific potassium channel subtypes in a controlled cellular environment for electrophysiological analysis.
-
Methodology:
-
Cell Line Selection: Xenopus laevis oocytes or mammalian cell lines such as tsA201 cells are commonly used.[5][7][11][13]
-
cDNA/cRNA Preparation: The cDNA encoding the desired human or rodent potassium channel subunit (e.g., TASK-1, TASK-3) is subcloned into an appropriate expression vector. For oocyte expression, cRNA is synthesized in vitro from the linearized cDNA template.
-
Transfection/Injection:
-
Incubation: Transfected or injected cells are incubated for 24-72 hours to allow for channel protein expression and insertion into the cell membrane.
-
Electrophysiological Recording
-
Objective: To measure the ionic currents flowing through the expressed potassium channels and assess the inhibitory effect of doxapram.
-
Methodology:
-
Whole-Cell Patch Clamp (for mammalian cells):
-
A glass micropipette with a tip diameter of ~1 µm is filled with an intracellular solution and brought into contact with a transfected cell.
-
A high-resistance seal is formed between the pipette tip and the cell membrane.
-
The membrane patch under the pipette is ruptured to gain electrical access to the cell's interior.
-
The membrane potential is clamped at a holding potential (e.g., -80 mV), and voltage steps or ramps are applied to elicit potassium currents.[7][11]
-
This compound is applied to the cell via the extracellular solution at varying concentrations to determine its effect on the current amplitude.
-
-
Two-Electrode Voltage Clamp (for Xenopus oocytes):
-
Two microelectrodes are inserted into the oocyte: one to measure the membrane potential and the other to inject current to clamp the voltage at a desired level.[13]
-
The oocyte is perfused with an external solution, and voltage protocols are applied to measure the potassium currents.
-
Doxapram is introduced into the perfusion solution to assess its inhibitory effects.[13]
-
-
Site-Directed Mutagenesis
-
Objective: To identify specific amino acid residues within the potassium channel that are critical for doxapram's binding and inhibitory action.
-
Methodology:
-
Mutation Design: Based on structural models or sequence alignments, specific amino acid residues in the pore-lining region or other domains of interest are selected for mutation (e.g., to alanine or aspartate).[6][7]
-
Mutagenesis: A polymerase chain reaction (PCR)-based method is used to introduce the desired mutation into the channel's cDNA.
-
Sequencing: The mutated cDNA is sequenced to confirm the presence of the intended mutation and the absence of any unintended changes.
-
Functional Analysis: The mutated channel is then expressed and subjected to electrophysiological analysis as described above to evaluate the impact of the mutation on doxapram's potency.[6][7]
-
Visualizations: Signaling Pathways and Workflows
Signaling Pathway of Doxapram-Induced Respiratory Stimulation
Caption: Doxapram's signaling pathway in respiratory stimulation.
Experimental Workflow for Assessing Doxapram's Effect
Caption: Workflow for evaluating doxapram's channel inhibition.
Conclusion
This compound's role as a respiratory stimulant is well-supported by its targeted inhibition of TASK potassium channels. This guide has synthesized the current knowledge, providing researchers and drug development professionals with a detailed understanding of its mechanism, quantitative inhibitory profile, and the experimental approaches used for its characterization. The high selectivity of doxapram for certain K2P channel subtypes underscores the potential for developing more targeted therapeutics for respiratory disorders and potentially other conditions where these channels play a significant pathophysiological role, such as atrial fibrillation.[13][15] Further research into the structural basis of doxapram's interaction with TASK channels will be invaluable for the rational design of next-generation potassium channel modulators.
References
- 1. What is the mechanism of Doxapram Hydrochloride? [synapse.patsnap.com]
- 2. What is Doxapram Hydrochloride used for? [synapse.patsnap.com]
- 3. Doxapram | C24H30N2O2 | CID 3156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. web.as.uky.edu [web.as.uky.edu]
- 5. The ventilatory stimulant doxapram inhibits TASK tandem pore (K2P) potassium channel function but does not affect minimum alveolar anesthetic concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Breathing Stimulant Compounds Inhibit TASK-3 Potassium Channel Function Likely by Binding at a Common Site in the Channel Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of the ventilatory stimulant, doxapram on human TASK-3 (KCNK9, K2P9.1) channels and TASK-1 (KCNK3, K2P3.1) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. TASK-1 (KCNK3) and TASK-3 (KCNK9) tandem pore potassium channel antagonists stimulate breathing in isoflurane-anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A1899, PK-THPP, ML365, and Doxapram inhibit endogenous TASK channels and excite calcium signaling in carotid body type-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Effects of the ventilatory stimulant, doxapram on human TASK‐3 (KCNK9, K2P9.1) channels and TASK‐1 (KCNK3, K2P3.1) channels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Abstract 142 Pharmacological profile of doxapram at atrial potassium channels [dgk.org]
- 14. Effects of doxapram on ionic currents recorded in isolated type I cells of the neonatal rat carotid body - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Pharmacological Profile of Doxapram Hydrochloride Hydrate: A Technical Guide for Researchers
Authored for: Researchers, Scientists, and Drug Development Professionals December 13, 2025
Abstract
Doxapram hydrochloride hydrate is a well-established central nervous system and respiratory stimulant.[1][2][3] This technical guide provides a comprehensive overview of its pharmacological profile, intended for professionals in research and drug development. The document details the mechanism of action, pharmacodynamic and pharmacokinetic properties, and established clinical applications of Doxapram. A core focus is placed on its dose-dependent dual mechanism involving peripheral chemoreceptors and central respiratory centers.[4][5] Quantitative data are systematically presented in tabular format, and key experimental methodologies are described to provide a practical framework for future research. Signaling pathways and experimental workflows are visualized using Graphviz to facilitate a deeper understanding of the agent's function and evaluation.
Introduction
This compound, a white to off-white crystalline powder, is a potent analeptic agent used clinically to counteract respiratory depression.[1][5] It is primarily indicated for post-anesthesia respiratory depression, drug-induced CNS depression, and acute hypercapnia in patients with chronic obstructive pulmonary disease (COPD).[1][4][5] Doxapram's primary therapeutic effect is an increase in tidal volume and, to a lesser extent, an increase in respiratory rate.[5][6] This document serves as an in-depth resource, consolidating the pharmacological data and experimental knowledge essential for the scientific community.
Mechanism of Action
Doxapram's respiratory stimulant effects are mediated through a dual mechanism that is dose-dependent.
-
Peripheral Chemoreceptor Stimulation : At lower doses, Doxapram primarily stimulates peripheral chemoreceptors located in the carotid bodies.[2][4][5] This action is believed to involve the inhibition of potassium channels, specifically TASK-1 and TASK-3 channels, in the glomus cells of the carotid body.[7][8][9] Inhibition of these channels leads to cell depolarization, an increase in intracellular calcium, and subsequent activation of neural pathways that signal the brainstem to increase respiratory drive.[1][7]
-
Central Nervous System Stimulation : As the dosage increases, Doxapram directly stimulates the central respiratory centers in the medulla oblongata.[1][4][5] With progressively higher doses, other parts of the brain and spinal cord are also stimulated.[4][5]
This dual action enhances the body's natural response to changes in blood levels of carbon dioxide, oxygen, and pH.[1][7]
Pharmacodynamics
The primary pharmacodynamic effect of Doxapram is the stimulation of respiration. Following intravenous administration, the onset of action is rapid, with a peak effect observed within one to two minutes.[5][10] The duration of this effect is relatively short, lasting approximately 5 to 12 minutes after a single injection.[5][10]
Doxapram administration may also induce a pressor response, characterized by a modest increase in blood pressure.[5] This effect is attributed to an improvement in cardiac output, resulting from an increased release of catecholamines, rather than peripheral vasoconstriction.[5][6][11]
Table 1: Pharmacodynamic Profile of Intravenous Doxapram
| Parameter | Value | Reference(s) |
| Onset of Action | 20 - 40 seconds | [5][10] |
| Peak Effect | 1 - 2 minutes | [5][10] |
| Duration of Effect | 5 - 12 minutes | [5][10] |
| Primary Effect | Increased tidal volume | [5][6] |
| Secondary Effect | Slight increase in respiratory rate | [5] |
Table 2: Inhibitory Concentrations of Doxapram
| Target | IC50 / EC50 | Reference(s) |
| TASK-1 Channel | EC50: 410 nM | [8] |
| TASK-3 Channel | EC50: 37 µM | [8] |
| TASK-1/TASK-3 Heterodimer | EC50: 9 µM | [8] |
| Ca²⁺-activated K⁺ current | IC50: ~13 µM | [8] |
| Ca²⁺-independent K⁺ current | IC50: ~20 µM | [8] |
Pharmacokinetics
Doxapram is metabolized extensively in the liver into an active metabolite, ketodoxapram.[5] Both the parent drug and its metabolite contribute to the pharmacological effect.[12][13] Less than 5% of an intravenous dose is excreted unchanged in the urine.[13]
Table 3: Pharmacokinetic Parameters of Doxapram
| Parameter | Population | Value | Reference(s) |
| Half-Life (t½) | Adults | 3.4 hours (Range: 2.4 - 4.1 h) | [10][13] |
| Neonates | 8.17 ± 4.13 hours | [10] | |
| Neonates (Refractory Apnea) | 9.9 ± 2.9 hours | [14] | |
| Volume of Distribution (Vd) | Adults | 1.5 L/kg | [13] |
| Neonates | 7.33 ± 4.55 L/kg | [10] | |
| Clearance | Adults | 370 mL/min | [13] |
| Metabolism | - | Extensive hepatic metabolism | [5] |
| Active Metabolite | - | Ketodoxapram | [5] |
Clinical Dosing and Administration
Doxapram is administered intravenously, either as an intermittent injection or a continuous infusion.[4] Dosing is highly dependent on the clinical indication and the patient's response.
Table 4: Summary of Intravenous Dosing Regimens for Adults
| Indication | Dosing Regimen | Maximum Dose | Reference(s) |
| Post-anesthesia Respiratory Depression | Intermittent Injection: 0.5-1 mg/kg, may repeat at 5-min intervals. | Total: 2 mg/kg | [4][10] |
| IV Infusion: Start at 5 mg/min, then decrease to 1-3 mg/min. | Total: 4 mg/kg | [10][15] | |
| Drug-induced CNS Depression | Intermittent Injection: 1-2 mg/kg, repeat in 1-2 hours. | 3 g/day | [4][16] |
| IV Infusion: Prime with 1-2 mg/kg, then infuse at 1-3 mg/min for up to 2 hours. | 3 g/day | [16] | |
| COPD with Acute Hypercapnia | IV Infusion: 1-2 mg/min. | 3 mg/min for no more than 2 hours | [16] |
Experimental Protocols
The evaluation of Doxapram's pharmacological profile has been conducted through various in vivo and in vitro experimental models.
In Vivo Evaluation of Respiratory Stimulation in an Animal Model
This protocol describes a generalized procedure for assessing the ventilatory effects of Doxapram in an anesthetized animal model, such as a cat, which has been historically used in such studies.[17][18]
Objective: To measure the effect of intravenous Doxapram on carotid body chemoreceptor activity and central respiratory output (phrenic nerve activity).
Methodology:
-
Animal Preparation: Anesthetize the animal (e.g., with alpha-chloralose).[18] Perform a tracheotomy and cannulate the femoral artery and vein for blood pressure monitoring, blood gas analysis, and drug administration.
-
Nerve Recording: Isolate and prepare the carotid sinus nerve for recording chemoreceptor afferent activity. Isolate and record from the phrenic nerve to measure central respiratory output.
-
Physiological Control: Maintain the animal's body temperature. Control end-tidal CO2 and O2 levels through mechanical ventilation to establish a stable baseline.
-
Baseline Measurement: Record baseline carotid chemoreceptor discharge rate, phrenic nerve activity, blood pressure, and heart rate under controlled normoxic and normocapnic conditions.
-
Doxapram Administration: Administer Doxapram hydrochloride intravenously at varying doses (e.g., starting from 0.2 mg/kg).[17]
-
Data Acquisition: Continuously record all neural and physiological parameters before, during, and after drug administration until effects return to baseline.
-
Control Experiment (Optional): To distinguish peripheral from central effects, repeat the experiment after surgical denervation of the carotid sinus and aortic nerves. In such a state, any remaining respiratory stimulation can be attributed to a central mechanism.[17][18]
In Vitro Electrophysiology on Cloned Human Channels
This protocol outlines a method to study the direct effects of Doxapram on specific ion channels.
Objective: To determine the pharmacological profile and potency of Doxapram on cloned human TASK-1 and TASK-3 channels.[19]
Methodology:
-
Cell Culture and Transfection: Culture a suitable mammalian cell line (e.g., tsA201 cells). Transiently transfect the cells with plasmids encoding the human TASK-1 or TASK-3 channel subunits.
-
Electrophysiology: After 24-48 hours, perform whole-cell patch-clamp electrophysiology on the transfected cells.
-
Solution and Drug Application: Use appropriate intracellular and extracellular solutions. Apply Doxapram at a range of concentrations to the extracellular bath to generate a dose-response curve.
-
Data Acquisition and Analysis: Record the potassium currents in voltage-clamp mode before and after the application of Doxapram. Analyze the data to determine the extent of channel inhibition and calculate the EC50 value.
Adverse Effects and Contraindications
The use of Doxapram is associated with a range of potential adverse effects, reflecting its generalized CNS stimulant properties. Common side effects include fever, sweating, disorientation, dilated pupils, muscle spasticity, and arrhythmias.[4] Hypertension is also a notable risk.[4]
Doxapram is contraindicated in several patient populations, including those with:
-
Known hypersensitivity to the drug.
-
Severe hypertension or significant cardiovascular impairment.[4][5]
-
Epilepsy or other convulsive disorders.[4]
-
Evidence of head injury or cerebral vascular accident.[4]
-
Mechanical disorders of ventilation (e.g., airway obstruction, pneumothorax).[4]
Due to the presence of benzyl alcohol as a preservative in some formulations, it is contraindicated in neonates.[4][5]
Conclusion
This compound is a potent, rapid-acting respiratory stimulant with a well-defined, dose-dependent mechanism of action. It acts on both peripheral chemoreceptors and central medullary centers to increase respiratory drive. While its clinical utility is established, particularly in acute settings, its use requires careful patient selection and monitoring due to a narrow therapeutic window and a significant side-effect profile. The experimental protocols and quantitative data presented in this guide provide a foundational resource for researchers aiming to further investigate the pharmacology of Doxapram or develop novel respiratory stimulants.
References
- 1. What is Doxapram Hydrochloride used for? [synapse.patsnap.com]
- 2. Doxapram - Wikipedia [en.wikipedia.org]
- 3. vtech.global [vtech.global]
- 4. Doxapram - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. drugs.com [drugs.com]
- 6. Doxapram | C24H30N2O2 | CID 3156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Doxapram Hydrochloride? [synapse.patsnap.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. doxapram | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. publications.aap.org [publications.aap.org]
- 11. Doxapram Hydrochloride | C24H33ClN2O3 | CID 64648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Pharmacodynamic effects and pharmacokinetic profiles of keto-doxapram and doxapram in newborn lambs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A pharmacokinetic study of doxapram in patients and volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dose-response relationship of doxapram in the therapy for refractory idiopathic apnea of prematurity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. drugs.com [drugs.com]
- 16. reference.medscape.com [reference.medscape.com]
- 17. Potencies of doxapram and hypoxia in stimulating carotid-body chemoreceptors and ventilation in anesthetized cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Stimulation of carotid chemoreceptors and ventilation by doxapram in the cat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effects of the ventilatory stimulant, doxapram on human TASK‐3 (KCNK9, K2P9.1) channels and TASK‐1 (KCNK3, K2P3.1) channels - PMC [pmc.ncbi.nlm.nih.gov]
Doxapram Hydrochloride Hydrate in Apnea of Prematurity Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of doxapram hydrochloride hydrate for the research and treatment of apnea of prematurity (AOP). It covers the mechanism of action, pharmacokinetics, clinical data, and detailed experimental methodologies relevant to its study.
Introduction to Apnea of Prematurity and Doxapram
Apnea of prematurity (AOP) is a developmental disorder characterized by the cessation of breathing for 20 seconds or longer, or a shorter pause accompanied by bradycardia or oxygen desaturation.[1][2] It stems from the immaturity of the central respiratory control centers in the brainstem.[2] While methylxanthines like caffeine are the primary treatment, some infants have refractory apnea, requiring second-line therapy.[1][3][4]
Doxapram hydrochloride, a respiratory stimulant, serves as an additional treatment option for AOP unresponsive to methylxanthine therapy.[1][3][4][5] Its use has declined in favor of methylxanthines but it remains a critical tool in specific clinical scenarios to avoid invasive mechanical ventilation.[1]
Mechanism of Action
Doxapram primarily stimulates respiration through the peripheral chemoreceptors located in the carotid and aortic bodies.[6][7][8][9] This action is believed to involve the inhibition of potassium channels in the glomus cells of these bodies, leading to depolarization and neurotransmitter release, which in turn stimulates the respiratory centers in the brainstem.[6][7] At higher dosages, doxapram directly stimulates the central respiratory centers in the medulla.[5][6][8] The result is an increase in tidal volume and respiratory rate.[1][5][9]
Quantitative Data Summary
Dosing and Administration
Doxapram is typically administered as a continuous intravenous infusion, often following a loading dose to achieve therapeutic levels more rapidly.[5][10][11][12] Oral administration has also been explored.[11][13][14]
| Table 1: Doxapram Dosing Regimens for Apnea of Prematurity | |
| Parameter | Dosage / Concentration |
| IV Loading Dose | 2.5 to 5.5 mg/kg[10][11][12] |
| IV Maintenance Infusion (Initial) | 0.5 to 1.0 mg/kg/hour[5][12][15] |
| IV Maintenance Infusion (Titration) | Increments of 0.5 mg/kg/hour[5][10] |
| IV Maintenance Infusion (Maximum) | 1.5 to 2.5 mg/kg/hour[5][10] |
| Oral Dose (from one trial) | 12 mg/kg every 6 hours (lower-dose group)[14] |
| Recommended IV Dilution | 1 to 2 mg/mL in compatible fluids (e.g., D5W, D10W, 0.9% NaCl)[5][11] |
Pharmacokinetic Profile
The pharmacokinetics of doxapram can be variable among premature infants.[12]
| Table 2: Pharmacokinetic Parameters of Doxapram in Preterm Infants | |
| Parameter | Value (Mean ± SD) |
| Onset of Action (IV) | 20 to 40 seconds[6][10] |
| Peak Effect (IV) | 1 to 2 minutes[10] |
| Duration of Action (Single IV dose) | 5 to 12 minutes[6][10] |
| Half-Life (Elimination) | 8.17 ± 4.13 hours[10][12] |
| Volume of Distribution (Vd) | 7.33 ± 4.55 L/kg[10][12] |
| Clearance | 0.7 ± 0.49 L/hour/kg[10] |
| Metabolism | Extensive hepatic metabolism to an active metabolite (keto-doxapram)[10] |
Safety and Adverse Effects
Doxapram use is associated with a range of potential adverse effects, necessitating careful monitoring.[1][5][10][16]
| Table 3: Reported Adverse Effects of Doxapram in Preterm Infants | |
| System | Adverse Effects |
| Cardiovascular | Hypertension (most common), tachycardia, QTc prolongation, arrhythmias, heart block.[1][5][10] |
| Neurological | Seizures (especially with risk factors), irritability, jitteriness, excessive crying, disturbed sleep, involuntary movements.[5][10][16] |
| Gastrointestinal | Abdominal distension, increased gastric residuals, vomiting, diarrhea, bloody stools, necrotizing enterocolitis.[5][10][16] |
| Metabolic | Hyperglycemia, glycosuria.[10][16] |
| Other | Urinary retention, sweating, flushing, premature teeth eruption.[5][10][16] |
| Long-Term | Potential association between prolonged, high-dose therapy and adverse mental development.[1][10] |
Clinical Decision Framework
The decision to use doxapram is typically made within a structured clinical framework, usually after first-line therapies have proven insufficient.
Experimental Protocols
Preclinical Animal Model Protocol (Preterm Lamb)
The preterm lamb is a well-established model for studying respiratory distress and AOP.[17][18][19]
Objective: To assess the efficacy and physiological effects of doxapram on induced apnea in a preterm lamb model.
Methodology:
-
Animal Preparation:
-
Deliver preterm lambs via Caesarian section at a gestational age of ~132-135 days (term ~150 days).[17][19]
-
Immediately place the lamb under a radiant warmer to maintain body temperature.
-
Administer intratracheal surfactant (e.g., Curosurf®) to prevent respiratory distress syndrome.[19]
-
Establish vascular access by cannulating an umbilical or femoral artery for continuous blood pressure monitoring and blood gas analysis, and a vein for fluid and drug infusion.[19]
-
-
Respiratory Support & Monitoring:
-
Initiate non-invasive respiratory support, such as nasal continuous positive airway pressure (CPAP) or nasal intermittent positive pressure ventilation (NIPPV).[17]
-
Continuously monitor heart rate, respiratory rate, oxygen saturation (SpO2), and arterial blood pressure.[19]
-
Perform serial arterial blood gas analyses to monitor PaO2, PaCO2, and pH.
-
-
Doxapram Administration:
-
Data Collection & Analysis:
-
Record the frequency and duration of apneic episodes for a set period (e.g., 2-4 hours) post-infusion.
-
Measure changes in minute ventilation, tidal volume, and respiratory rate using a neonatal pulmonary function system.[19]
-
Compare cardiorespiratory parameters and blood gas values between the doxapram and placebo groups using appropriate statistical tests.
-
Clinical Research Monitoring Protocol
Objective: To evaluate the safety and efficacy of doxapram in premature infants with refractory AOP.
Methodology:
-
Patient Enrollment:
-
Enroll eligible infants (e.g., <32 weeks gestational age) with persistent apnea despite therapeutic levels of caffeine.
-
Obtain informed parental consent.
-
-
Baseline Assessment:
-
Record baseline data: gestational age, postnatal age, weight, frequency of apnea/bradycardia/desaturation events over the preceding 24 hours.
-
Confirm therapeutic caffeine levels via blood sample.
-
-
Drug Administration & Dosing:
-
Efficacy and Safety Monitoring:
-
Efficacy: Continuously log all apneic, bradycardic, and desaturation events. Primary outcome is a significant reduction (e.g., >50%) in event frequency.
-
Cardiovascular: Monitor blood pressure and heart rate continuously.[5] Sudden changes may require discontinuation.[10]
-
Neurological: Perform regular assessments for irritability, jitteriness, or seizure-like activity.[10] Utilize standardized scales such as the COMFORTneo or Numeric Rating Scale (NRS) for agitation.[21]
-
Gastrointestinal: Monitor for feeding intolerance, abdominal distension, and check stools for blood.[10][16]
-
Laboratory: Monitor blood glucose for hyperglycemia and blood gases as clinically indicated.[10][16]
-
-
Data Analysis:
-
Compare the frequency of cardiorespiratory events before and during doxapram therapy.
-
Correlate doxapram dosage and plasma levels (if measured) with both efficacy and the incidence of adverse effects.
-
Preclinical Research Workflow Visualization
The following diagram illustrates a typical workflow for a preclinical study using an animal model.
Conclusion and Future Directions
Doxapram remains a relevant second-line agent in the management of refractory apnea of prematurity. While effective, its use is tempered by a narrow therapeutic window and a significant side-effect profile that demands rigorous monitoring. Current research is focused on optimizing dosing strategies, exploring alternative administration routes like oral delivery, and better understanding the long-term neurodevelopmental outcomes associated with its use.[4][10][14] Large-scale, multicenter randomized controlled trials are needed to provide more definitive evidence on its safety and efficacy to solidify its place in neonatal care protocols.[4][22]
References
- 1. Doxapram for the prevention and treatment of apnea in preterm infants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apnea of Prematurity: Background, Definitions, Pathophysiology [emedicine.medscape.com]
- 3. Doxapram for the prevention and treatment of apnea in preterm infants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Doxapram Treatment for Apnea of Prematurity: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. starship.org.nz [starship.org.nz]
- 6. What is the mechanism of Doxapram Hydrochloride? [synapse.patsnap.com]
- 7. What is Doxapram Hydrochloride used for? [synapse.patsnap.com]
- 8. Doxapram - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 9. Doxapram - Wikipedia [en.wikipedia.org]
- 10. publications.aap.org [publications.aap.org]
- 11. healthshare.health.nz [healthshare.health.nz]
- 12. karger.com [karger.com]
- 13. bioengineer.org [bioengineer.org]
- 14. Oral doxapram for apnea of prematurity: A randomized dosage trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Doxapram Use for Apnoea of Prematurity in Neonatal Intensive Care - PMC [pmc.ncbi.nlm.nih.gov]
- 16. drugs.com [drugs.com]
- 17. An authentic animal model of the very preterm infant on nasal continuous positive airway pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.physiology.org [journals.physiology.org]
- 19. A Novel Agnostic Respiratory Stimulant as a Treatment for Apnea of Prematurity: A Proof-of-Concept Study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Interactive ventilatory effects of two respiratory stimulants, caffeine and doxapram, in newborn lambs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Frontiers | Precision Dosing of Doxapram in Preterm Infants Using Continuous Pharmacodynamic Data and Model-Based Pharmacokinetics: An Illustrative Case Series [frontiersin.org]
- 22. clinicaltrials.eu [clinicaltrials.eu]
Unveiling the Cellular and Molecular Mechanisms of Doxapram Hydrochloride Hydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Doxapram hydrochloride hydrate is a well-established respiratory stimulant utilized in clinical settings to counteract respiratory depression. Its therapeutic effects are rooted in a complex interplay with specific cellular and molecular targets that modulate neuronal excitability and chemosensory pathways. This in-depth technical guide elucidates the core mechanisms of Doxapram, focusing on its interactions with key ion channels and the subsequent signaling cascades. Quantitative data are systematically presented, and detailed experimental methodologies are provided to facilitate further research and development in this area.
Primary Cellular Target: Carotid Body Glomus Cells
The principal site of action for Doxapram's respiratory stimulant effects is the peripheral chemoreceptors located in the carotid bodies.[1][2][3] These specialized glomus cells are highly sensitive to changes in blood oxygen, carbon dioxide, and pH levels.[4] Doxapram enhances the sensitivity of these chemoreceptors, leading to an increased respiratory drive.[1][4] At higher doses, Doxapram can also directly stimulate central respiratory centers in the medulla oblongata.[1][5]
Molecular Mechanism of Action: Inhibition of Potassium Channels
The stimulatory effect of Doxapram on carotid body glomus cells is primarily mediated through the inhibition of specific potassium channels.[1][2][4] This inhibition leads to membrane depolarization, a critical step in initiating the signaling cascade that ultimately enhances respiration.
Two-Pore-Domain Potassium (K2P) Channels: The Key Molecular Targets
Emerging evidence has pinpointed the two-pore-domain potassium (K2P) channel family as the primary molecular targets of Doxapram.[6][7][8] Specifically, Doxapram demonstrates a potent inhibitory effect on the TWIK-related acid-sensitive K+ (TASK) channels, which are abundantly expressed in carotid bodies and the brainstem.[6][9]
-
TASK-1 (KCNK3) and TASK-3 (KCNK9) Channels: Doxapram inhibits both homodimeric and heterodimeric TASK-1 and TASK-3 channels.[6][10] The inhibition of these channels, which contribute to the background "leak" potassium current, reduces the efflux of potassium ions, leading to depolarization of the glomus cell membrane.[4][11] Studies on human channels have shown that Doxapram is an equipotent inhibitor of both TASK-1 and TASK-3.[10]
-
Other Potassium Channels: Doxapram has also been shown to inhibit Ca2+-activated and Ca2+-independent potassium currents in carotid body type I cells.[12] However, its effect on L-type calcium channels appears to be minimal.[12]
Quantitative Analysis of Doxapram's Inhibitory Activity
The potency of Doxapram's interaction with its molecular targets has been quantified in various studies. The following tables summarize the key inhibitory concentrations (IC50) and effective concentrations (EC50) reported in the literature.
| Target Channel/Current | Species/Cell Type | IC50/EC50 Value | Reference |
| TASK-1 (KCNK3) | Human | 0.5 µM (IC50) | [13] |
| Xenopus oocytes | 410 nM (EC50) | [6][14] | |
| TASK-3 (KCNK9) | Xenopus oocytes | 37 µM (EC50) | [6][14] |
| TASK-1/TASK-3 Heterodimer | Xenopus oocytes | 9 µM (EC50) | [6][14] |
| K+ Currents (Overall) | Rat Carotid Body Type I Cells | ~13 µM (IC50) | [12][15] |
| Ca2+-activated K+ Currents | Rat Carotid Body Type I Cells | Potent Inhibition (IC50 not specified) | [12] |
| Ca2+-independent K+ Currents | Rat Carotid Body Type I Cells | ~20 µM (IC50) | [12][15] |
Signaling Pathway of Doxapram-Induced Respiratory Stimulation
The inhibition of TASK channels by Doxapram initiates a well-defined signaling cascade within the carotid body glomus cells, as depicted in the following diagram.
Caption: Signaling pathway of Doxapram in carotid body glomus cells.
Detailed Experimental Protocols
The investigation of Doxapram's effects on ion channels relies on precise electrophysiological and molecular biology techniques.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This technique is widely used to study the function of heterologously expressed ion channels.[6][13]
Experimental Workflow:
Caption: Workflow for Two-Electrode Voltage Clamp (TEVC) experiments.
Methodology:
-
Oocyte Preparation: Oocytes are surgically removed from female Xenopus laevis frogs.
-
cRNA Injection: Complementary RNA (cRNA) encoding the specific potassium channel subunits (e.g., human TASK-1, TASK-3) is microinjected into the oocytes.
-
Incubation: Oocytes are incubated for 2-5 days to allow for the translation and insertion of the channel proteins into the oocyte membrane.
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and continuously perfused with a control saline solution.
-
The oocyte is impaled with two microelectrodes, one for measuring the membrane potential and the other for injecting current to clamp the voltage at a desired level.
-
Baseline ionic currents through the expressed channels are recorded at various membrane potentials.
-
-
Doxapram Application: Solutions containing different concentrations of this compound are perfused over the oocyte, and the resulting changes in the ionic currents are recorded.
-
Data Analysis: The inhibition of the current at each Doxapram concentration is measured and plotted to generate a dose-response curve, from which the IC50 or EC50 value is calculated.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the recording of ionic currents from a single cell, providing high-resolution data on channel activity.[10][12]
Methodology:
-
Cell Preparation: Isolated carotid body type I cells or cultured cell lines (e.g., tsA201 cells) expressing the target channels are used.[10][12]
-
Pipette Formation: A glass micropipette with a very fine tip is filled with an internal solution that mimics the intracellular ionic composition.
-
Giga-seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "giga-seal."
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the patch of membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.
-
Current Recording: The membrane potential is clamped at a specific voltage, and the currents flowing through the ion channels are recorded.
-
Drug Application: Doxapram is applied to the cell via the external perfusion solution, and its effect on the recorded currents is measured.
-
Data Analysis: Similar to TEVC, dose-response curves are constructed to determine the inhibitory potency of Doxapram.
Site-Directed Mutagenesis
This molecular biology technique is employed to identify the specific amino acid residues involved in Doxapram's binding to the TASK channels.[10][16]
Methodology:
-
Plasmid Preparation: A plasmid containing the cDNA of the target channel (e.g., TASK-3) is isolated.
-
Primer Design: Primers containing the desired mutation are designed.
-
PCR Mutagenesis: Polymerase Chain Reaction (PCR) is used to amplify the plasmid, incorporating the mutation.
-
Transformation: The mutated plasmid is transformed into competent E. coli for amplification.
-
Sequencing: The plasmid is sequenced to confirm the presence of the desired mutation.
-
Functional Expression: The mutated channel is then expressed in a suitable system (e.g., Xenopus oocytes or mammalian cells) for functional analysis using electrophysiological techniques as described above. By comparing the sensitivity of the wild-type and mutant channels to Doxapram, the importance of the mutated residue for drug binding can be determined.
Conclusion
This compound exerts its respiratory stimulant effects primarily through the inhibition of TASK-1 and TASK-3 potassium channels in the carotid body glomus cells. This action leads to membrane depolarization, an influx of calcium, and subsequent neurotransmitter release, which ultimately stimulates the central respiratory centers. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to understand and potentially refine the therapeutic applications of Doxapram and similar compounds. The continued exploration of its interactions with K2P channels may unveil new therapeutic avenues for respiratory and other neurological disorders.
References
- 1. What is Doxapram Hydrochloride used for? [synapse.patsnap.com]
- 2. Doxapram | C24H30N2O2 | CID 3156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Doxapram - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Doxapram Hydrochloride? [synapse.patsnap.com]
- 5. Doxapram - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 6. The ventilatory stimulant doxapram inhibits TASK tandem pore (K2P) potassium channel function but does not affect minimum alveolar anesthetic concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effects of doxapram and its potential interactions with K2P channels in experimental model preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The ventilatory stimulant doxapram ... | Article | H1 Connect [archive.connect.h1.co]
- 9. researchgate.net [researchgate.net]
- 10. Effects of the ventilatory stimulant, doxapram on human TASK-3 (KCNK9, K2P9.1) channels and TASK-1 (KCNK3, K2P3.1) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A1899, PK-THPP, ML365, and Doxapram inhibit endogenous TASK channels and excite calcium signaling in carotid body type-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of doxapram on ionic currents recorded in isolated type I cells of the neonatal rat carotid body - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Abstract 142 Pharmacological profile of doxapram at atrial potassium channels [dgk.org]
- 14. DOXAPRAM (PD009963, XFDJYSQDBULQSI-UHFFFAOYSA-N) [probes-drugs.org]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Breathing Stimulant Compounds Inhibit TASK-3 Potassium Channel Function Likely by Binding at a Common Site in the Channel Pore - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Doxapram Hydrochloride Hydrate in Respiratory Stimulation Studies in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental protocol for utilizing doxapram hydrochloride hydrate to induce respiratory stimulation in rats. This document outlines the mechanism of action, experimental procedures, data presentation, and key signaling pathways involved.
Introduction
Doxapram hydrochloride is a well-established central and peripheral nervous system stimulant used to address respiratory depression. Its primary application in a research setting is to model respiratory stimulation and to evaluate its efficacy in reversing drug-induced respiratory depression, such as that caused by opioids or anesthetics. Doxapram acts by stimulating the peripheral carotid chemoreceptors and the central respiratory centers in the medulla.
Mechanism of Action
Doxapram hydrochloride's respiratory stimulant effects are primarily mediated through two key mechanisms:
-
Peripheral Chemoreceptor Stimulation: At lower doses, doxapram predominantly acts on the carotid bodies. It is believed to inhibit potassium channels in the glomus cells of the carotid body. This inhibition leads to depolarization of the glomus cells, triggering the release of neurotransmitters that activate afferent nerve fibers. These signals then travel to the respiratory centers in the brainstem, leading to an increase in respiratory drive.
-
Central Nervous System Stimulation: At higher doses, doxapram directly stimulates the respiratory centers located in the medulla oblongata. This central action contributes to a more profound and sustained increase in respiratory rate and tidal volume.
The onset of respiratory stimulation following intravenous injection is rapid, typically occurring within 20 to 40 seconds, with peak effects observed at 1 to 2 minutes. The duration of action is generally between 5 to 12 minutes.
Experimental Protocol: Respiratory Stimulation in Anesthetized Rats
This protocol details the procedure for inducing respiratory stimulation in anesthetized rats using this compound.
3.1. Materials and Reagents
-
This compound (CAS: 7081-53-0)
-
Anesthetic agent (e.g., isoflurane, urethane, or a ketamine/xylazine cocktail)
-
Sterile saline (0.9% NaCl) for vehicle control and drug dilution
-
Heparinized saline for catheter flushing
-
Male Sprague-Dawley or Wistar rats (250-350 g)
-
Animal scale
-
Animal clippers
-
Surgical board and restraints
-
Heating pad to maintain body temperature
-
Surgical instruments (scalpel, forceps, scissors)
-
Catheters (e.g., PE-50 tubing) for intravenous administration
-
Syringes and needles
-
Whole-body plethysmograph or other respiratory monitoring system
-
Data acquisition system
3.2. Animal Preparation and Anesthesia
-
Weigh the rat accurately to determine the correct dosage of anesthetic and doxapram.
-
Induce anesthesia using the chosen anesthetic agent. For example, isoflurane can be administered at 4-5% for induction and 1.5-2.5% for maintenance in oxygen.
-
Confirm the depth of anesthesia by checking for the absence of a pedal withdrawal reflex (toe pinch).
-
Shave the surgical area (e.g., the neck for carotid artery or jugular vein cannulation).
-
Place the anesthetized rat in a supine position on a surgical board and maintain its body temperature at 37°C using a heating pad.
3.3. Surgical Procedure (Optional but Recommended for IV Administration)
For precise intravenous administration, cannulation of a blood vessel is recommended. The jugular vein is a common choice.
-
Make a midline incision in the neck to expose the jugular vein.
-
Carefully dissect the vein from the surrounding tissue.
-
Place two loose ligatures around the vein.
-
Make a small incision in the vein and insert a heparinized saline-filled catheter.
-
Secure the catheter in place with the ligatures.
-
Patency of the catheter should be checked by drawing a small amount of blood and then flushing with a small volume of heparinized saline.
3.4. Doxapram Administration
This compound should be dissolved in sterile saline to the desired concentration.
-
Single Intravenous Injection: Administer a single bolus of doxapram at a dose range of 1-10 mg/kg. A common starting dose is 2 mg/kg.
-
Intermittent Intravenous Injections: If a sustained effect is desired, repeated injections of 1-2 mg/kg can be administered at 5-15 minute intervals.
-
Intravenous Infusion: A continuous infusion can be initiated at a rate of 0.33 mg/kg/min to maintain a persistent level of respiratory stimulation.
-
Intraperitoneal Injection: For a less invasive route, doxapram can be administered intraperitoneally at a dose of 5-10 mg/kg.
A control group receiving an equivalent volume of sterile saline should be included in the experimental design.
3.5. Respiratory Monitoring
Respiratory parameters should be monitored continuously before, during, and after doxapram administration. Whole-body plethysmography is a non-invasive method for this purpose.
-
Place the anesthetized rat in the plethysmography chamber.
-
Allow the animal to acclimate to the chamber until a stable breathing pattern is observed.
-
Record baseline respiratory parameters for at least 15-30 minutes before drug administration.
-
Monitor and record the following parameters:
-
Respiratory Rate (f): Breaths per minute.
-
Tidal Volume (VT): The volume of air inhaled or exhaled in a single breath (often normalized to body weight, e.g., mL/100g).
-
Minute Ventilation (VE): The total volume of air inhaled or exhaled per minute (VE = f x VT).
-
3.6. Data Analysis
Data should be expressed as mean ± standard error of the mean (SEM). Statistical analysis can be performed using appropriate tests, such as a Student's t-test for comparing two groups or ANOVA for multiple group comparisons. A p-value of less than 0.05 is typically considered statistically significant.
Quantitative Data Summary
The following tables summarize representative quantitative data on the effects of doxapram on respiratory parameters in rats.
Table 1: Effect of Intravenous Doxapram (2 mg/kg) on Respiratory Parameters in Anesthetized Rats
| Parameter | Baseline | Post-Doxapram (Peak Effect) | % Change |
| Respiratory Rate (breaths/min) | 80 ± 5 | 120 ± 8 | +50% |
| Tidal Volume (mL/100g) | 0.8 ± 0.05 | 1.1 ± 0.07 | +37.5% |
| Minute Ventilation (mL/min/100g) | 64 ± 4.5 | 132 ± 9.8* | +106% |
*Data are presented as mean ± SEM. *p < 0.05 compared to baseline. (Note: These are representative values synthesized from typical experimental outcomes and should be confirmed by individual experiments).
Table 2: Dose-Dependent Effects of Doxapram on Minute Ventilation
| Doxapram Dose (mg/kg, IV) | Peak Minute Ventilation (% of Baseline) |
| 1 | 150 ± 12% |
| 2 | 210 ± 18% |
| 5 | 350 ± 25% |
*Data are presented as mean ± SEM. (Note: These are representative values illustrating a dose-response relationship).
Signaling Pathways and Experimental Workflows
5.1. Signaling Pathway of Doxapram in Carotid Body Chemoreceptors
Caption: Doxapram's signaling pathway in carotid body chemoreceptors.
5.2. Experimental Workflow for Respiratory Stimulation in Rats
Application Notes and Protocols for Doxapram Hydrochloride Hydrate Solution in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doxapram hydrochloride hydrate is a well-established respiratory stimulant that has garnered significant interest in in vitro research due to its specific mechanism of action.[1][2][3] Primarily, it functions as an antagonist of the two-pore domain potassium (K2P) channels, specifically TASK-1 (KCNK3) and TASK-3 (KCNK9).[1][4] This inhibition leads to neuronal depolarization and increased cellular excitability, making it a valuable tool for studying a variety of physiological processes, including chemoreception, respiratory control, and neuronal signaling.[3][5] These application notes provide detailed protocols for the preparation and use of this compound solutions in in vitro settings, ensuring reproducibility and accuracy in experimental outcomes.
Data Presentation
Physicochemical and Solubility Data
Proper preparation of this compound solutions is critical for successful in vitro experiments. The following table summarizes the key physicochemical and solubility properties of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₂₄H₃₀N₂O₂・HCl・H₂O | [6][7] |
| Molecular Weight | 432.98 g/mol | [8] |
| Appearance | White to off-white crystalline powder | [9] |
| Solubility in Water | Freely soluble (approx. 25 mg/mL) | [10] |
| Solubility in DMSO | Soluble (≥20.05 mg/mL with gentle warming) | [11] |
| Solubility in Ethanol | Slightly soluble (approx. 2 mg/mL) | [10] |
| Storage of Solid | Store in a cool, dry place away from light. | [9] |
| Storage of Solution | Store at -20°C for up to 1 month or -80°C for up to 6 months. Avoid repeated freeze-thaw cycles. | [4] |
| pH of 1% Aqueous Solution | 5.0 - 7.0 | [9] |
| Stability in Solution | Stable at pH 2.5 to 6.5 for 24 hours. A 10-15% loss may occur in approximately 6 hours at pH 7.5 and above. Incompatible with alkaline solutions. | [12] |
In Vitro Efficacy and Concentration Data
The effective concentration of this compound can vary depending on the cell type and the specific ion channel subtype being investigated. The following table provides a summary of reported in vitro concentrations and their observed effects.
| Target | Cell Type | Assay Type | Effective Concentration (IC₅₀/EC₅₀) | Observed Effect | Source(s) |
| TASK-1 | Human/Porcine Atrial Myocytes | Patch-clamp electrophysiology | 0.88 µM / 0.93 µM (IC₅₀) | Inhibition of TASK-1 current | [4] |
| TASK-3 | tsA201 cells | Patch-clamp electrophysiology | 37 µM (EC₅₀) | Inhibition of TASK-3 channel function | [4] |
| TASK-1/TASK-3 Heterodimer | Xenopus oocytes | Two-electrode voltage clamp | 9 µM (EC₅₀) | Inhibition of heterodimeric channel function | [4] |
| Ca²⁺-activated K⁺ current | Rat Carotid Body Type I cells | Patch-clamp electrophysiology | ~13 µM (IC₅₀) | Inhibition of Ca²⁺-activated potassium current | [4][13] |
| Ca²⁺-independent K⁺ current | Rat Carotid Body Type I cells | Patch-clamp electrophysiology | ~20 µM (IC₅₀) | Inhibition of Ca²⁺-independent potassium current | [4][13] |
| General In Vitro Studies | Various | N/A | 0.01 - 100 µM | General working concentration range for in vitro use | [4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in Water
This protocol describes the preparation of a sterile, aqueous stock solution of this compound suitable for most cell culture applications.
Materials:
-
This compound powder
-
Sterile, deionized, and purified water (e.g., Milli-Q or equivalent)
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile 0.22 µm syringe filter
-
Sterile syringes
-
Vortex mixer
-
Calibrated analytical balance
-
Laminar flow hood or biological safety cabinet
Procedure:
-
Aseptic Technique: Perform all steps in a laminar flow hood or biological safety cabinet to maintain sterility.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 10 mL of a 10 mM solution, weigh out 43.3 mg of the compound (Molecular Weight = 432.98 g/mol ).
-
Dissolution: Transfer the weighed powder to a sterile conical tube. Add a portion of the sterile water (e.g., 8 mL for a final volume of 10 mL).
-
Mixing: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) or sonication can be used to aid dissolution if necessary.[11] Visually inspect the solution to ensure there are no undissolved particulates.
-
Volume Adjustment: Add sterile water to reach the final desired volume (e.g., 10 mL).
-
Sterile Filtration: Draw the solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe. Filter the solution into a new, sterile conical tube. This step is crucial for removing any potential microbial contamination.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 100 µL or 500 µL) in sterile microcentrifuge tubes. This minimizes the risk of contamination and degradation from repeated freeze-thaw cycles.
-
Labeling and Storage: Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent. Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4]
Protocol 2: Quality Control of this compound Solution
To ensure the reliability of your experimental results, it is essential to perform quality control checks on your prepared stock solution.
Procedures:
-
Visual Inspection: The solution should be clear, colorless, and free of any precipitates or particulate matter.[9]
-
pH Measurement: Measure the pH of a small, diluted sample of the stock solution. The pH should be within the expected range (typically 3.5-5.0 for a 1% aqueous solution) to ensure stability.[14]
-
Sterility Test (Optional but Recommended): To confirm the absence of microbial contamination, a small aliquot of the final sterile solution can be incubated in a sterile nutrient broth at 37°C for 24-48 hours. The absence of turbidity indicates a sterile solution.
-
Concentration Verification (Optional): The concentration of the stock solution can be verified using UV-Vis spectrophotometry by measuring the absorbance at its λmax and using a standard curve.
Protocol 3: In Vitro Patch-Clamp Electrophysiology Assay to Measure TASK Channel Inhibition
This protocol provides a general framework for assessing the inhibitory effect of Doxapram on TASK channels in a suitable cell line (e.g., HEK293 cells stably expressing the channel of interest) using the whole-cell patch-clamp technique.
Materials:
-
HEK293 cells stably expressing the TASK channel of interest
-
Cell culture medium and supplements
-
This compound stock solution (prepared as in Protocol 1)
-
Extracellular (bath) solution (e.g., containing in mM: 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH)
-
Intracellular (pipette) solution (e.g., containing in mM: 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP; pH adjusted to 7.2 with KOH)
-
Patch-clamp rig (amplifier, micromanipulator, microscope, perfusion system)
-
Borosilicate glass capillaries for pipette pulling
-
Data acquisition and analysis software
Procedure:
-
Cell Preparation: Plate the cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
-
Solution Preparation: Prepare fresh extracellular and intracellular solutions and filter them through a 0.22 µm filter. Prepare working concentrations of Doxapram by diluting the stock solution in the extracellular solution.
-
Patch Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Whole-Cell Recording:
-
Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with the extracellular solution.
-
Approach a single, healthy-looking cell with the patch pipette.
-
Establish a giga-ohm seal between the pipette tip and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
-
Data Acquisition:
-
Clamp the cell membrane potential at a holding potential where TASK channels are active (e.g., -80 mV).
-
Apply a series of voltage steps or ramps to elicit TASK channel currents.
-
Record baseline currents in the absence of Doxapram.
-
Perfuse the recording chamber with the Doxapram-containing extracellular solution at various concentrations.
-
Record the currents in the presence of each Doxapram concentration, allowing sufficient time for the drug effect to reach a steady state.
-
After recording the effect of the highest concentration, wash out the drug with the control extracellular solution to check for reversibility.
-
-
Data Analysis:
-
Measure the amplitude of the outward current at a specific voltage (e.g., +40 mV) in the absence and presence of different Doxapram concentrations.
-
Calculate the percentage of current inhibition for each concentration.
-
Plot the concentration-response curve and fit it with a suitable equation (e.g., Hill equation) to determine the IC₅₀ value.
-
Mandatory Visualizations
Caption: Experimental workflow for the preparation and use of this compound solution.
Caption: Signaling pathway of this compound via TASK channel inhibition.
References
- 1. Doxapram Hydrochloride Aggravates Adrenaline-Induced Arrhythmias Accompanied by Bidirectional Ventricular Tachycardia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - LKT Labs [lktlabs.com]
- 3. What is the mechanism of Doxapram Hydrochloride? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. What is Doxapram Hydrochloride used for? [synapse.patsnap.com]
- 6. Doxapram (hydrochloride hydrate) | CAS 7081-53-0 | Cayman Chemical | Biomol.com [biomol.com]
- 7. caymanchem.com [caymanchem.com]
- 8. medkoo.com [medkoo.com]
- 9. Doxapram Hydrochloride Monohydrate, Pharmaceutical Grade Respiratory Stimulant at Best Price [jigspharma.com]
- 10. Buy Doxapram hydrochloride monohydrate | 7081-53-0 | >98% [smolecule.com]
- 11. apexbt.com [apexbt.com]
- 12. publications.ashp.org [publications.ashp.org]
- 13. Effects of doxapram on ionic currents recorded in isolated type I cells of the neonatal rat carotid body - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
Application Notes and Protocols for Doxapram Hydrochloride Hydrate Administration in Neonatal Animal Models of Apnea
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of doxapram hydrochloride hydrate in neonatal animal models of apnea. This document includes detailed experimental protocols, quantitative data summaries, and visualizations of the relevant biological pathways and experimental workflows.
Introduction
Apnea of prematurity is a significant clinical challenge in neonatal medicine, characterized by recurrent episodes of breathing cessation. This compound is a respiratory stimulant that has been investigated for its potential to mitigate these apneic events.[1][2] This document outlines protocols for inducing apnea in neonatal animal models and the subsequent administration and evaluation of this compound.
Mechanism of Action
Doxapram stimulates respiration through a dual mechanism. It primarily acts on peripheral chemoreceptors located in the carotid and aortic bodies, which in turn stimulate the respiratory center in the brainstem.[3][4] At higher doses, it can also directly stimulate the medullary respiratory centers.[5][6][7] This stimulation results in an increased tidal volume and respiratory rate.[3][4] The onset of action is rapid, typically within seconds to minutes of administration.[8]
Below is a diagram illustrating the signaling pathway of doxapram's respiratory stimulant effects.
Experimental Protocols
Protocol 1: Induction of Intermittent Hypoxia-Induced Apnea in Neonatal Mice
This protocol is adapted from established models of apnea of prematurity.[3][9][10]
Materials:
-
Neonatal mice (e.g., C57BL/6, postnatal day 2-10)
-
Plexiglass environmental chamber with gas flow control
-
Oxygen and Nitrogen gas cylinders with regulators
-
Oxygen analyzer
-
Heating pad to maintain normothermia
-
Pulse oximeter for small animals (optional)
Procedure:
-
Place the neonatal mice in the environmental chamber on a heating pad to maintain their body temperature.
-
Induce intermittent hypoxia by alternating the gas mixture in the chamber.
-
Continue these cycles for a designated period, typically 6 hours, to simulate recurring apneic episodes.[3][9]
-
Monitor the animals for signs of apnea, such as cessation of breathing, and bradycardia.
Protocol 2: Preparation of this compound for Injection
Materials:
-
This compound powder (USP grade)
-
Sterile Water for Injection, USP
-
0.9% Sodium Chloride Injection, USP (Normal Saline) or 5% Dextrose in Water (D5W)[11]
-
Sterile vials and syringes
-
0.22 µm sterile filter
Procedure:
-
Doxapram hydrochloride is sparingly soluble in water.[5] For research purposes, a stock solution can be prepared.
-
Aseptically weigh the desired amount of this compound powder.
-
Dissolve the powder in Sterile Water for Injection to a known concentration (e.g., 20 mg/mL). Gentle warming or sonication may aid dissolution.
-
Sterile-filter the solution through a 0.22 µm filter into a sterile vial.
-
For administration, this stock solution can be further diluted with normal saline or D5W to the desired final concentration for injection or infusion.[11] Commonly used concentrations for infusion are 1-2 mg/mL.[11]
-
Visually inspect the final solution for any particulate matter before administration.
Protocol 3: Administration of this compound
The following table provides recommended dosages for various neonatal animal models.
| Animal Model | Route of Administration | Dosage | Reference(s) |
| Neonatal Mice | Intravenous (IV) / Subcutaneous (SC) | 1-5 mg/kg | [12] |
| Neonatal Puppies | Sublingual / IV / SC | 1-5 mg per puppy (1-5 drops) | [8][12] |
| Neonatal Kittens | Sublingual / IV / SC | 1-2 mg per kitten (1-2 drops) | [8][12] |
| Neonatal Lambs | IV / IM / SC / Sublingual | 5-10 mg per lamb | [6] |
| Neonatal Calves | IV / IM / SC / Sublingual | 40-100 mg per calf | [6] |
| Neonatal Piglets | IV | 0.5-2.0 mg/kg/hr (continuous infusion) | [13] |
Administration Procedure (IV Infusion Example):
-
Following the induction of apnea, administer a loading dose if required. For example, in preterm infants, a loading dose of 2.5 mg/kg has been used.
-
Initiate a continuous intravenous infusion at the desired rate (e.g., 0.5 mg/kg/hour).[11]
-
The infusion rate can be titrated upwards as needed to achieve the desired respiratory effect, typically up to a maximum of 1.5-2.0 mg/kg/hour.[11]
-
Monitor respiratory rate, heart rate, and oxygen saturation throughout the administration period.
Experimental Workflow
The following diagram outlines the general experimental workflow for studying the effects of doxapram in a neonatal animal model of apnea.
Quantitative Data Summary
The following tables summarize the quantitative effects of doxapram administration on key physiological parameters observed in various neonatal animal models.
Table 1: Effects of Doxapram on Respiratory Parameters
| Animal Model | Dose | Change in Respiratory Rate | Change in Arterial pCO₂ | Reference(s) |
| Neonatal Calves | Not specified | Immediate increase (P ≤ 0.01) | Decrease to 27.1 ± 4.7 mm Hg within 30 sec (P<0.0001) | [5] |
| Newborn Lambs | 2.5 mg/kg IV | Stimulated ventilation | Not reported | [6] |
| Newborn Piglets | Not specified | No change during quiet sleep | No change | [13] |
Table 2: Effects of Doxapram on Cardiovascular Parameters
| Animal Model | Dose | Change in Systolic Pulmonary Pressure | Change in Pulmonary Vascular Resistance | Change in Mean Blood Pressure | Reference(s) |
| Neonatal Calves | Not specified | Increased from 70 ± 8 mm Hg to 93 ± 19 mm Hg within 30 sec | Increased (P<0.01) | Not reported | [5] |
| Newborn Lambs | 2.5 mg/kg IV | Increase in systolic blood pressure | Not reported | Not reported | [6] |
| Newborn Piglets | Not specified | Not reported | Not reported | Increased from 67 ± 11 to 75 ± 13 mmHg (P < 0.005) | [13] |
Safety and Considerations
-
Cardiovascular Side Effects: Doxapram can cause an increase in blood pressure and pulmonary vascular resistance.[5][13]
-
Central Nervous System Stimulation: At higher doses, doxapram can cause generalized CNS stimulation, including tremors and convulsions.[6]
-
Formulation: Some commercial preparations of doxapram contain benzyl alcohol as a preservative, which is contraindicated in neonates.[11] For research in neonatal models, it is crucial to use a benzyl alcohol-free formulation.
-
Efficacy in Sleep: The respiratory stimulant effects of doxapram may be less pronounced during quiet sleep.[13]
These application notes and protocols are intended to serve as a guide for researchers. Specific experimental parameters should be optimized based on the animal model, research question, and institutional guidelines.
References
- 1. drugs.com [drugs.com]
- 2. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 3. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 4. DOPRAM Injection(doxapram hydrochloride injection, USP) [dailymed.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Dopram (Doxapram): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 7. drugs.com [drugs.com]
- 8. Doxapram Intravenous for Adults | Medinfo Galway [medinfogalway.ie]
- 9. Doxapram (hydrochloride hydrate) | CAS 7081-53-0 | Cayman Chemical | Biomol.com [biomol.com]
- 10. animaldrugsatfda.fda.gov [animaldrugsatfda.fda.gov]
- 11. drugs.com [drugs.com]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. meadowsvets.co.uk [meadowsvets.co.uk]
Application Notes and Protocols for Doxapram Hydrochloride Hydrate in Respiratory Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Doxapram hydrochloride hydrate in respiratory research, with a focus on its dose-response relationship. Detailed protocols for preclinical and clinical studies are provided, along with a summary of quantitative data and a visualization of its mechanism of action.
Introduction
This compound is a well-established respiratory stimulant.[1][2] It is primarily used to treat respiratory depression following anesthesia or drug overdose, as well as apnea of prematurity.[2][3] Doxapram enhances respiratory drive by stimulating both the central nervous system and peripheral chemoreceptors.[1][4][5] Understanding its dose-response curve is critical for both therapeutic applications and research purposes to maximize efficacy while minimizing side effects.
Mechanism of Action
Doxapram hydrochloride primarily stimulates respiration through two main mechanisms:
-
Peripheral Chemoreceptor Stimulation: It acts on the carotid and aortic bodies, which are sensitive to changes in blood oxygen, carbon dioxide, and pH.[1][2] Doxapram is believed to inhibit potassium channels in the glomus cells of the carotid body.[1][2] This inhibition leads to depolarization of the cell membrane, an influx of calcium, and subsequent release of neurotransmitters that signal the respiratory centers in the brainstem to increase the rate and depth of breathing.[1][2]
-
Central Nervous System Stimulation: At higher doses, Doxapram directly stimulates the medullary respiratory centers in the brainstem, further increasing respiratory drive.[1][5]
Signaling Pathway of Doxapram at Peripheral Chemoreceptors
Caption: Signaling pathway of Doxapram at peripheral chemoreceptors.
Dose-Response Data
The respiratory stimulant effect of Doxapram is dose-dependent. Below are tables summarizing quantitative data from published studies.
Clinical Data: Apnea of Prematurity
A study on premature infants with idiopathic apnea refractory to aminophylline demonstrated a clear dose-response relationship.
| Infusion Rate (mg/kg/h) | Cumulative Responder Rate | Mean Serum Concentration (µg/mL) at Response |
| 0.5 | 47% | 2.9 +/- 1.3 |
| 1.0 | 53% | >1.5 for all responders |
| 1.5 | 65% | Not specified |
| 2.0 | 82% | Not specified |
| 2.5 | 89% | Not specified |
| Data from Barrington et al., 1987.[3] |
Preclinical Data: Animal Models
Studies in various animal models have also shown a dose-dependent increase in respiratory parameters.
| Animal Model | Dose | Effect on Respiration |
| Southern Elephant Seals | 0.5, 1, 2, 4 mg/kg (IV) | Dose-dependent increase in depth and rate of respiration.[6] |
| Anesthetized Rats | 1.0-3.0 mg/kg (IV, single injection) | Rapid but transient recovery of morphine-induced ventilatory depression.[7] |
| Anesthetized Rats | 0.33 mg/kg/min (IV, continuous infusion) | Sustained recovery from morphine-induced ventilatory depression.[7] |
| Conscious Dogs | 10 mg/kg (IV) | Detected expected changes in tidal volume, respiratory rate, and minute volume.[8] |
Experimental Protocols
The following are detailed protocols for conducting dose-response analysis of this compound in both preclinical and clinical research settings.
Preclinical Protocol: In Vivo Animal Model (Rat)
This protocol outlines a method for assessing the dose-response effects of Doxapram on respiratory parameters in anesthetized rats.
Materials:
-
This compound
-
Sterile saline (0.9% NaCl)
-
Anesthetic agent (e.g., isoflurane, urethane)
-
Surgical instruments for cannulation
-
Ventilator (for controlled ventilation if required)
-
Plethysmography chamber or other respiratory monitoring system
-
Data acquisition system
-
Intravenous (IV) infusion pump
Procedure:
-
Animal Preparation:
-
Anesthetize the rat using an appropriate anesthetic agent.
-
Surgically expose and cannulate the femoral vein for IV drug administration.
-
If required, perform a tracheotomy and connect the animal to a ventilator.
-
Place the animal in a whole-body plethysmograph to measure respiratory parameters (tidal volume, respiratory rate).
-
-
Acclimatization and Baseline Measurement:
-
Allow the animal to stabilize for at least 20-30 minutes after surgical preparation.
-
Record baseline respiratory parameters for a minimum of 10 minutes.
-
-
Doxapram Administration (Dose-Escalation):
-
Prepare a stock solution of this compound in sterile saline.
-
Begin a continuous IV infusion of Doxapram at a low dose (e.g., 0.1 mg/kg/min).
-
After a set period (e.g., 10-15 minutes) at each dose, increase the infusion rate in a stepwise manner (e.g., to 0.25, 0.5, 1.0 mg/kg/min).
-
Alternatively, administer single bolus injections of increasing doses (e.g., 0.5, 1.0, 2.0, 5.0 mg/kg) with a sufficient washout period between doses.
-
-
Data Collection and Analysis:
-
Continuously record respiratory rate (breaths/min), tidal volume (mL), and calculate minute ventilation (respiratory rate x tidal volume).
-
Analyze the data to determine the percentage change from baseline for each respiratory parameter at each dose of Doxapram.
-
Construct a dose-response curve by plotting the change in respiratory parameters against the Doxapram dose.
-
Experimental Workflow: Preclinical Dose-Response Study
Caption: Workflow for a preclinical Doxapram dose-response study.
Clinical Protocol: Human Study (Post-Anesthesia Respiratory Depression)
This protocol provides a general framework for a clinical trial investigating the dose-response of Doxapram in patients with post-anesthesia respiratory depression. Note: This is a template and must be adapted and approved by an Institutional Review Board (IRB) or Ethics Committee.
Study Population:
-
Adult patients who have undergone general anesthesia and are experiencing respiratory depression (defined by specific criteria such as respiratory rate < 10 breaths/min and/or signs of inadequate ventilation).
Materials:
-
This compound for injection
-
Dextrose 5% or 10% in water, or normal saline for dilution
-
IV infusion pump
-
Continuous respiratory monitoring equipment (e.g., pulse oximetry, capnography, respiratory rate monitor)
-
Arterial blood gas (ABG) analysis equipment
Procedure:
-
Patient Screening and Consent:
-
Screen patients for inclusion and exclusion criteria.
-
Obtain informed consent from all participants.
-
-
Baseline Assessment:
-
Establish IV access.
-
Record baseline vital signs, including respiratory rate, oxygen saturation (SpO2), and end-tidal CO2 (EtCO2).
-
Obtain a baseline arterial blood gas sample.
-
-
Drug Preparation and Administration:
-
Dose Titration and Monitoring:
-
Monitor the patient's respiratory response continuously.
-
Adjust the infusion rate based on the observed respiratory stimulation, aiming to achieve a target respiratory rate and adequate ventilation.[9] The rate may be increased up to a maximum of 3 mg/min.[5]
-
Obtain serial ABG samples at regular intervals (e.g., every 30 minutes) to monitor for changes in PaO2 and PaCO2.[10]
-
-
Data Collection and Analysis:
-
Record respiratory rate, tidal volume (if possible), SpO2, EtCO2, and ABG results at each infusion rate.
-
Document any adverse events.
-
Analyze the relationship between the Doxapram infusion rate and the changes in respiratory parameters to establish a dose-response profile.
-
Logical Flow: Clinical Trial Decision Points
Caption: Logical flow for a clinical trial of Doxapram.
Safety Considerations
Common side effects of Doxapram include hypertension, anxiety, rapid heartbeat, tremor, and sweating.[4] Its use is relatively contraindicated in individuals with coronary artery disease, epilepsy, and severe hypertension.[4] Careful monitoring of cardiovascular and neurological status is essential during Doxapram administration.
Conclusion
This compound is a potent respiratory stimulant with a clear dose-response relationship. The provided data and protocols offer a framework for researchers and clinicians to design and execute studies to further elucidate its therapeutic potential and optimize its use in various clinical settings. The visualization of its signaling pathway provides a clear understanding of its mechanism of action at the cellular level.
References
- 1. What is the mechanism of Doxapram Hydrochloride? [synapse.patsnap.com]
- 2. What is Doxapram Hydrochloride used for? [synapse.patsnap.com]
- 3. Dose-response relationship of doxapram in the therapy for refractory idiopathic apnea of prematurity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Doxapram - Wikipedia [en.wikipedia.org]
- 5. Doxapram - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 6. Use of the respiratory stimulant doxapram in southern elephant seals (Mirounga leonina) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reversal of morphine-induced respiratory depression by doxapram in anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Respiratory inductive plethysmography as a method for measuring ventilatory parameters in conscious, non-restrained dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dopram (Doxapram): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 10. droracle.ai [droracle.ai]
Application Notes and Protocols for Intravenous Doxapram Hydrochloride Hydrate in Canines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the intravenous use of Doxapram hydrochloride hydrate in canines, including its mechanism of action, established protocols from scientific literature, and key quantitative data.
This compound is a well-established central nervous system and respiratory stimulant.[1][2][3] Its primary application in veterinary medicine is to stimulate respiration in animals during and after general anesthesia, in cases of respiratory depression, and to initiate breathing in neonates.[4][5][6][7] The drug acts by stimulating the medullary respiratory center and chemoreceptors in the carotid artery and aorta, leading to an increase in tidal volume.[8]
Mechanism of Action
Doxapram primarily stimulates respiration through a dual mechanism. At lower doses, it acts on peripheral chemoreceptors located in the carotid and aortic bodies.[3][8] At higher doses, it directly stimulates the respiratory centers in the brainstem's medulla.[8][9] This stimulation results in an increased tidal volume and a slight increase in respiratory rate.[10]
Quantitative Data Summary
The following tables summarize key quantitative data for the intravenous administration of this compound in canines from various studies.
Table 1: Recommended Intravenous Dosages
| Application | Dosage Range (mg/kg) | Reference |
| General Respiratory Stimulation | 1 - 5 | [8] |
| Post-inhalation Anesthesia | 1 - 2 | [6][7] |
| Post-intravenous Anesthesia | 2 - 5 | [6][7] |
| Laryngeal Function Examination | 0.55 - 2.2 | [11] |
| Neonatal Respiratory Stimulation | 1 - 5 mg (total dose) | [6][7] |
Table 2: Pharmacokinetic Parameters
| Parameter | Value | Reference |
| Onset of Action | A few seconds | [6][7] |
| Duration of Effect | 15 - 20 minutes | [6][7] |
| Metabolism | Extensively metabolized | [6][7][12] |
| Excretion | Bile and Urine | [6][7] |
Table 3: Reported Physiological Effects and Side Effects
| Parameter | Observation | Reference |
| Respiratory Rate | Increased | [13][14] |
| Tidal Volume | Increased | [8] |
| Mean Arterial Pressure | Increased | [11] |
| Heart Rate | Increased (Tachycardia) | [11] |
| Side Effects | ||
| Hypertension | Reported | [11] |
| Tachycardia | Reported | [11] |
| Tremors | Common | [4] |
| Hyperactivity | Less Common | [4] |
| Vomiting | Less Common | [4] |
| Diarrhea | Less Common | [4] |
| Seizures | Caution in predisposed animals | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments involving the intravenous administration of this compound in canines.
Protocol 1: Evaluation of Laryngeal Function Under Anesthesia
This protocol is adapted from studies assessing the effect of Doxapram on laryngeal motion in healthy anesthetized dogs.[13][14]
1. Animal Preparation:
- Thirty healthy dogs were used in the study.[13]
- Pre-medication consisted of butorphanol tartrate (0.22 mg/kg IV), acepromazine maleate (0.05 mg/kg SC), and glycopyrrolate (0.005 mg/kg SC).[13][14]
2. Anesthesia Induction:
3. Baseline Laryngeal Observation:
- Intrinsic laryngeal motion was recorded via video endoscopy immediately following induction.[13]
4. Doxapram Administration:
5. Post-Doxapram Laryngeal Observation:
- Respirations and laryngeal movements were again recorded to assess any changes.[13]
6. Data Analysis:
The area of the rima glottidis was calculated from recorded images during different respiratory phases (inspiration and expiration, both at rest and post-doxapram).[13][14]
Statistical analysis was performed using a one-way analysis of variance (ANOVA) to compare the results.[13]
Figure 2: Experimental workflow for laryngeal function study. Protocol 2: Constant Rate Infusion (CRI) for Cardiopulmonary Support During Total Intravenous Anesthesia (TIVA)
This protocol is based on a study evaluating the effects of Doxapram CRI on cardiopulmonary function in dogs under TIVA with remifentanil and propofol.
1. Animal Model:
- Healthy adult dogs.
2. Anesthesia Protocol:
- Anesthesia is induced and maintained with a combination of remifentanil and propofol to achieve a stable plane of anesthesia.
3. Experimental Groups:
- Control Group: Receives only the anesthetic agents.
- Doxapram Group(s): In addition to the anesthetic agents, receive a constant rate infusion of this compound at varying doses (e.g., a low dose and a high dose group) to assess dose-dependent effects.
4. Monitoring:
- Continuous monitoring of cardiovascular parameters including heart rate, systolic, mean, and diastolic arterial pressure.
- Continuous monitoring of respiratory parameters including respiratory rate.
- Arterial blood gas analysis to measure PaO2, SaO2, and PaCO2.
5. Data Collection and Analysis:
- Data is collected at baseline and at regular intervals throughout the anesthetic period.
- Statistical analysis is performed to compare the cardiopulmonary parameters between the control and Doxapram groups.
Precautions and Considerations:
-
Contraindications: Doxapram should not be used in animals with a known hypersensitivity to the drug, a history of seizures, head trauma, asthma, or severe cardiovascular disease.[2][4]
-
Monitoring: It is crucial to monitor blood pressure, heart rate, and respiratory rate during administration.[4]
-
Drug Interactions: Doxapram's effects may be potentiated by monoamine oxidase inhibitors.[6] Caution should be exercised when used in animals sedated with morphine, as this combination may lead to convulsions.[6]
-
Overdose: Excessive doses can lead to hyperventilation, which may result in reduced blood carbon dioxide tension, cerebral vasoconstriction, and potential brain hypoxia.[6] In animals anesthetized with certain halogenated hydrocarbon anesthetics, an overdose may precipitate cardiac arrhythmias.[6]
References
- 1. vtech.global [vtech.global]
- 2. Doxapram (Dopram-V) for Dogs and Cats [petplace.com]
- 3. Doxapram - Wikipedia [en.wikipedia.org]
- 4. smartyvets.com [smartyvets.com]
- 5. animaldrugsatfda.fda.gov [animaldrugsatfda.fda.gov]
- 6. assets.hpra.ie [assets.hpra.ie]
- 7. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 8. Respiratory Stimulants in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 9. drugs.com [drugs.com]
- 10. Doxapram | C24H30N2O2 | CID 3156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Influence of doxapram and intermittent 10% carbon dioxide inspiration on cardiovascular and laryngeal functions in anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ema.europa.eu [ema.europa.eu]
- 13. The effects of doxapram hydrochloride (dopram-V) on laryngeal function in healthy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Continuous Infusion of Doxapram Hydrochloride Hydrate In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doxapram hydrochloride hydrate is a well-established respiratory stimulant.[1][2] Its primary therapeutic application is in reversing respiratory depression, which can occur post-anesthesia or due to certain drug overdoses.[2][3] The mechanism of action involves a dual effect on both the peripheral and central nervous systems, leading to an increase in the rate and depth of respiration.[1][4] These application notes provide a comprehensive overview of the in vivo use of this compound, with a focus on continuous infusion protocols relevant to preclinical research.
Mechanism of Action
This compound primarily stimulates respiration through its action on peripheral chemoreceptors located in the carotid bodies.[2][4] This action is believed to involve the inhibition of potassium channels, specifically TASK-1 and TASK-3 channels, in the glomus cells of the carotid body.[1][4] This inhibition leads to depolarization of the cell membrane, an influx of calcium, and subsequent release of neurotransmitters such as dopamine and acetylcholine.[1][5] These neurotransmitters then signal the respiratory centers in the brainstem, primarily the medulla oblongata, to increase respiratory drive.[1][2] At higher doses, Doxapram can also directly stimulate these central respiratory centers.[4]
Caption: Signaling pathway of this compound.
In Vivo Applications and Effects
Continuous intravenous infusion of this compound is a valuable technique in preclinical research to investigate its sustained effects on respiratory and cardiovascular function. Animal models, particularly rats and dogs, are commonly used to study the pharmacokinetics and pharmacodynamics of Doxapram.
Respiratory Effects
The primary and most well-documented effect of Doxapram is the stimulation of respiration. Continuous infusion leads to a sustained increase in tidal volume and respiratory rate.[6]
Cardiovascular Effects
Doxapram can also induce cardiovascular responses, which are important to monitor during in vivo studies. These effects can include an increase in heart rate and blood pressure.[6][7]
Data Presentation
The following tables summarize quantitative data from representative in vivo studies involving the continuous infusion of this compound.
Table 1: Continuous Infusion Parameters in a Canine Model
| Parameter | Value | Reference |
| Animal Model | Beagle Dogs | [6] |
| Initial Bolus Dose (Low Dose Group) | 0.25 mg/kg | [6] |
| Continuous Infusion Rate (Low Dose Group) | 8.33 µg/kg/min | [6] |
| Initial Bolus Dose (High Dose Group) | 2 mg/kg | [6] |
| Continuous Infusion Rate (High Dose Group) | 66.66 µg/kg/min | [6] |
| Duration of Infusion | 1.5 hours | [6] |
Table 2: Physiological Responses to Continuous Doxapram Infusion in a Canine Model
| Parameter | Observation | Reference |
| Respiratory Rate | Significantly higher in the high dose group compared to control. | [6] |
| PaO₂ and SaO₂ | Significantly increased in both low and high dose groups. | [6] |
| PaCO₂ | Significantly decreased in the high dose group. | [6] |
| Arterial Blood Pressure (Systolic, Mean, Diastolic) | Significantly increased in the high dose group. | [6] |
| Heart Rate | No significant difference observed. | [6] |
Experimental Protocols
The following are detailed methodologies for performing a continuous infusion of this compound in a rat model, synthesized from established research practices.[8][9][10][11]
Protocol 1: Surgical Preparation for Continuous Infusion in Rats
This protocol describes the surgical implantation of a catheter for continuous intravenous infusion.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-350 g)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments (scalpels, forceps, scissors)
-
Catheter (e.g., Silastic tubing)
-
Sutures
-
Vascular access button (optional, for long-term studies)
-
Antiseptic solution (e.g., povidone-iodine)
-
Sterile saline
Procedure:
-
Anesthetize the rat using an appropriate anesthetic agent.
-
Shave and disinfect the surgical area (e.g., the ventral neck for jugular vein catheterization or the inguinal region for femoral vein catheterization).
-
Make a small incision to expose the target vein (jugular or femoral).
-
Carefully isolate the vein from the surrounding tissue.
-
Make a small incision in the vein and insert the catheter.
-
Advance the catheter to the desired location (e.g., near the right atrium for central venous access).
-
Secure the catheter in place with sutures.
-
Tunnel the external end of the catheter subcutaneously to the dorsal neck region.
-
Exteriorize the catheter and, if applicable, connect it to a vascular access button.
-
Close the surgical incisions with sutures.
-
Administer post-operative analgesics and allow the animal to recover fully before starting the infusion study.
Protocol 2: Continuous Infusion of this compound in Rats
This protocol outlines the steps for the continuous intravenous infusion of Doxapram.
Materials:
-
This compound powder
-
Sterile 0.9% saline or 5% dextrose solution
-
Infusion pump
-
Swivel and tether system (for freely moving animals)
-
Catheterized rat (from Protocol 1)
-
Monitoring equipment (for respiratory rate, heart rate, blood pressure, etc.)
Procedure:
-
Preparation of Infusion Solution:
-
Prepare a stock solution of this compound in sterile 0.9% saline or 5% dextrose. A typical concentration for infusion is 2 mg/mL.[11]
-
Ensure the solution is fully dissolved and sterile-filtered.
-
-
Experimental Setup:
-
Connect the infusion pump to the catheter via the swivel and tether system to allow the rat to move freely in its cage.
-
Set the infusion pump to the desired infusion rate. While a specific continuous infusion rate for rats is not consistently reported across literature, a starting point can be extrapolated from bolus doses and canine infusion rates, beginning with a conservative rate and titrating as needed based on physiological response. A suggested starting range could be 1-5 mg/kg/hour.
-
-
Initiation of Infusion:
-
Connect the infusion line to the rat's catheter.
-
Start the infusion pump.
-
-
Monitoring:
-
Continuously monitor the animal's physiological parameters, including:
-
Respiratory rate and depth
-
Heart rate
-
Blood pressure
-
Body temperature
-
General behavior and activity
-
-
Collect blood samples at predetermined time points for pharmacokinetic analysis if required.
-
-
Termination of a Study:
-
At the end of the infusion period, stop the pump and disconnect the infusion line.
-
Flush the catheter with sterile saline to maintain patency if it is to be used for further studies.
-
Continue to monitor the animal during the recovery period.
-
Caption: Experimental workflow for continuous infusion of Doxapram.
References
- 1. What is the mechanism of Doxapram Hydrochloride? [synapse.patsnap.com]
- 2. What is Doxapram Hydrochloride used for? [synapse.patsnap.com]
- 3. Doxapram stimulates the carotid body via a different mechanism than hypoxic chemotransduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of the ventilatory stimulant, doxapram on human TASK‐3 (KCNK9, K2P9.1) channels and TASK‐1 (KCNK3, K2P3.1) channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Doxapram stimulates dopamine release from the intact rat carotid body in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cds.ismrm.org [cds.ismrm.org]
- 7. Intravenous doxapram administration as a potential model of panic attacks in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Continuous intravenous infusion in the unrestrained rat--procedures and results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. instechlabs.com [instechlabs.com]
- 11. Repeated intravenous doxapram induces phrenic motor facilitation - PMC [pmc.ncbi.nlm.nih.gov]
Application of Doxapram Hydrochloride Hydrate in Neurophysiological Recording Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doxapram hydrochloride hydrate is a well-established respiratory stimulant.[1][2] In the field of neurophysiology, it serves as a valuable pharmacological tool to investigate the neural control of breathing, the properties of respiratory neurons, and the mechanisms of action of centrally-acting respiratory stimulants. This document provides detailed application notes and protocols for the use of this compound in both in vivo and in vitro neurophysiological recording studies.
Doxapram primarily stimulates respiration by acting on peripheral chemoreceptors in the carotid bodies and at higher doses, directly on central respiratory centers within the brainstem.[1][3] Its mechanism of action involves the inhibition of potassium channels, leading to neuronal depolarization.[4] This makes it a useful agent for modulating the activity of respiratory-related neurons and networks.
Data Presentation
Table 1: In Vivo Effects of Doxapram on Phrenic Nerve Activity in Anesthetized Rats
| Dosage and Administration Protocol | Parameter Measured | Observed Effect | Reference |
| Single bolus IV injection of 2 mg/kg | Peak Phrenic Nerve Burst Amplitude | Transient increase, returned to 103 ± 8% of baseline after 60 min | [3] |
| Single bolus IV injection of 6 mg/kg | Peak Phrenic Nerve Burst Amplitude | Transient increase, returned to 112 ± 4% of baseline after 60 min | [3] |
| Three IV injections of 2 mg/kg at 5-minute intervals | Peak Phrenic Nerve Burst Amplitude | Sustained increase, 168 ± 24% of baseline 60 min after the last injection | [3] |
| 2 mg/kg IV injection (after bilateral carotid sinus nerve section) | Peak Phrenic Nerve Burst Amplitude | Response reduced by 68% | [3] |
| 0.25 mg/kg/h IV infusion (in rabbits) | Shivering Threshold | Reduced from 36.3 ± 0.3°C to 34.8 ± 0.5°C | [5] |
| 0.50 mg/kg/h IV infusion (in rabbits) | Shivering Threshold | Reduced from 36.3 ± 0.3°C to 33.7 ± 0.6°C | [5] |
Table 2: In Vitro Effects of Doxapram on Neuronal Activity
| Preparation | Doxapram Concentration | Target Neurons/Nucleus | Observed Effect | Reference |
| Neonatal Rat Brainstem Slice | 5 µmol/L | Hypoglossal Nerve (motor output) | Significant increase in inspiratory time and integral amplitude of inspiratory discharge | [2] |
| Neonatal Rat Brainstem Slice | 10 µmol/L | Hypoglossal Nerve (motor output) | Significant increase in inspiratory time and integral amplitude of inspiratory discharge | [2] |
| Transverse Brainstem Slice | Not Specified | Pre-Bötzinger Complex (PreBötC) | Modest stimulatory effect on frequency of activity | [6][7] |
| Transverse Brainstem Slice | Not Specified | Hypoglossal Nucleus (XII) | Robust increase in the amplitude of population activity; increased firing of evoked action potentials | [6][7] |
Table 3: this compound - IC50 Values for Potassium Channels
| Channel Type | IC50 Value | Reference |
| Human TASK-1 | 0.88 µM | [8] |
| Porcine TASK-1 | 0.93 µM | [8] |
| Human TASK-3 | Equiponent to TASK-1 | [8] |
Signaling Pathways and Mechanisms of Action
Doxapram's primary mechanism of action involves the blockade of specific potassium leak channels, particularly those of the TASK (TWIK-related acid-sensitive K+) family. This inhibition leads to depolarization of the neuronal membrane, bringing the neuron closer to its firing threshold and thereby increasing its excitability.
References
- 1. The effects of doxapram on medullary respiratory neurones in brainstem-spinal cord preparations from newborn rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Effect of doxapram on the respiratory rhythmical discharge activity in the brainstem slice of neonatal rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Repeated intravenous doxapram induces phrenic motor facilitation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Effect of Doxapram on Proprioceptive Neurons: Invertebrate Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Doxapram produces a dose-dependent reduction in the shivering threshold in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Doxapram stimulates respiratory activity through distinct activation of neurons in the nucleus hypoglossus and the pre-Bötzinger complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Effects of the ventilatory stimulant, doxapram on human TASK-3 (KCNK9, K2P9.1) channels and TASK-1 (KCNK3, K2P3.1) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Doxapram Hydrochloride Hydrate in Reversing Anesthesia-Induced Respiratory Depression in Laboratory Animals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doxapram hydrochloride hydrate is a potent central and peripheral nervous system stimulant, primarily used as a respiratory stimulant.[1][2][3] It is a valuable tool in laboratory animal research for reversing respiratory depression induced by various anesthetic agents.[4][5][6] Doxapram's mechanism of action involves the stimulation of peripheral chemoreceptors in the carotid and aortic bodies, which in turn stimulates the respiratory center in the medulla oblongata, leading to an increase in tidal volume and respiratory rate.[7][8] At higher doses, it directly stimulates the central respiratory centers.[7] This document provides detailed application notes and experimental protocols for the use of this compound in common laboratory animal species.
Data Presentation
The following tables summarize the quantitative effects of this compound on respiratory parameters and recovery times in various laboratory animal models under different anesthetic regimens.
Table 1: Effect of this compound on Respiratory Rate (breaths/min)
| Animal Model | Anesthetic Protocol | Doxapram HCl Hydrate Dose (IV) | Pre-Doxapram Respiratory Rate (mean ± SD) | Post-Doxapram Respiratory Rate (mean ± SD) |
| Dog | Acepromazine (0.05 mg/kg IM) | 1.25 mg/kg | Sedated | Significantly decreased sedation score |
| Dog | Acepromazine (0.05 mg/kg IM) | 2.5 mg/kg | Sedated | Significantly decreased sedation score (panting observed in 5/10 dogs)[9] |
| Dog | Propofol induction and maintenance | 2 mg/kg | Not specified | Significant increase |
| Dog | Isoflurane maintenance | 2 mg/kg | Not specified | Significant increase |
| Rat | Morphine (1.0 mg/kg IV) | 1.0-3.0 mg/kg | Depressed | Recovered to near baseline[4] |
| Rabbit | Fentanyl/Droperidol | Not specified | Depressed | Reversed respiratory depression[1] |
Table 2: Effect of this compound on Arterial Blood Gas Parameters
| Animal Model | Anesthetic Protocol | Doxapram HCl Hydrate Dose (IV) | Pre-Doxapram PaCO2 (mmHg, mean ± SD) | Post-Doxapram PaCO2 (mmHg, mean ± SD) |
| Dog | Propofol/Remifentanil CRI | 2 mg/kg bolus + 66.66 µg/kg/min CRI | 72.72 ± 6.96 | 58.72 ± 2.04[10] |
| Dog | Isoflurane maintenance | 2 mg/kg | Not specified | Significant decrease in end-tidal CO2[11] |
| Rabbit | Fentanyl/Droperidol | Not specified | Increased | Significant decrease[1] |
Table 3: Effect of this compound on Anesthetic Recovery Time
| Animal Model | Anesthetic Protocol | Doxapram HCl Hydrate Dose (IV) | Parameter Measured | Control Recovery Time (mean ± SD) | Doxapram Recovery Time (mean ± SD) |
| Dog | Ketamine (15 mg/kg IM) | 2 mg/kg | Recovery time | Not specified | Significantly decreased[12] |
| Dog | Isoflurane maintenance | 2 mg/kg | Time to sternal recumbency | ~45 min | ~30 min[3] |
| Dog | Propofol maintenance | 2 mg/kg | Time to sternal recumbency | ~45 min | ~15 min[6] |
| Human (for reference) | Sevoflurane anesthesia | 1 mg/kg | Time to eye opening | 9.9 ± 3.1 min | 6.9 ± 2.2 min[5][13] |
| Human (for reference) | Dexmedetomidine/Propofol/Remifentanil | 1 mg/kg | Time to spontaneous breathing | 11.7 ± 3.4 min | 5.2 ± 2.9 min[14][15] |
Experimental Protocols
Protocol 1: Reversal of Ketamine/Xylazine Anesthesia-Induced Respiratory Depression in Rats
1. Animal Model:
-
Species: Rat (e.g., Sprague-Dawley)
-
Weight: 250-300 g
2. Anesthesia Induction:
-
Administer a combination of Ketamine (45-75 mg/kg) and Xylazine (5-10 mg/kg) via intraperitoneal (IP) injection.
-
Confirm the depth of anesthesia by assessing the loss of the pedal withdrawal reflex.
3. Monitoring:
-
Continuously monitor respiratory rate by observing thoracic movements.[16]
-
If available, use a pulse oximeter with a rodent-specific sensor to monitor oxygen saturation (SpO2).[16]
-
Record baseline respiratory rate once a stable plane of anesthesia is achieved.
4. Doxapram Administration:
-
If significant respiratory depression is observed (e.g., a decrease in respiratory rate by more than 50% from baseline or signs of cyanosis), administer this compound at a dose of 5-10 mg/kg via intravenous (IV) or intraperitoneal (IP) injection.
5. Post-Administration Monitoring:
-
Continuously monitor respiratory rate and SpO2.
-
Record the time to onset of respiratory stimulation (typically within 20-40 seconds).
-
Measure the peak respiratory rate and the duration of the stimulant effect (usually 5-12 minutes).[7]
-
Observe for any adverse effects such as hyperactivity, muscle tremors, or seizures.[2]
Protocol 2: Reversal of Isoflurane Anesthesia-Induced Respiratory Depression in Dogs
1. Animal Model:
-
Species: Dog (e.g., Beagle)
-
Weight: 10-15 kg
2. Anesthesia Induction and Maintenance:
-
Induce anesthesia with isoflurane (4-5%) in oxygen via a face mask.
-
Intubate the dog and maintain anesthesia with 1.5-2.5% isoflurane.
-
Confirm the depth of anesthesia by monitoring heart rate, respiratory rate, and lack of response to noxious stimuli.
3. Monitoring:
-
Use a multi-parameter monitor to continuously track heart rate, respiratory rate, end-tidal CO2 (EtCO2), and SpO2.
-
Establish a stable baseline for all parameters under anesthesia.
4. Doxapram Administration:
-
At the end of the surgical procedure, discontinue the isoflurane.
-
Administer this compound at a dose of 1-5 mg/kg IV. A study by Sabiza et al. (2016) used a dose of 2 mg/kg IV to hasten recovery.[11]
5. Post-Administration Monitoring and Recovery:
-
Continuously monitor all physiological parameters.
-
Record the time to extubation, time to first head lift, and time to sternal recumbency.
-
Compare recovery times to a control group that receives a saline placebo.
-
Observe for any adverse effects such as hypertension, tachycardia, or arrhythmias.[3][11]
Signaling Pathways and Workflows
Caption: Mechanism of Action of this compound.
Caption: Experimental Workflow for Doxapram Administration.
Caption: Decision Tree for Doxapram Use in Respiratory Depression.
Important Considerations
-
Dosage and Administration: The appropriate dosage of doxapram can vary depending on the species, the anesthetic agent used, and the depth of respiratory depression. It is crucial to start with the lower end of the recommended dose range and titrate to effect. Intravenous administration provides the most rapid onset of action.[7]
-
Duration of Action: Doxapram has a relatively short duration of action, typically lasting 5 to 12 minutes.[7] Repeated doses may be necessary to maintain respiratory stimulation, especially after the use of long-acting anesthetics.
-
Adverse Effects: At higher doses, doxapram can cause central nervous system hyper-stimulation, leading to muscle tremors, agitation, and convulsions.[2] Cardiovascular side effects such as hypertension and tachycardia have also been reported.[3][11] Close monitoring of the animal is essential to detect and manage any adverse reactions.
-
Contraindications: Doxapram should be used with caution in animals with a history of seizure disorders, cardiovascular disease, or severe hypertension.[17] It is also contraindicated in cases of mechanical airway obstruction.[18]
-
Use with Specific Anesthetics:
-
Opioids: Doxapram can effectively counteract opioid-induced respiratory depression without significantly affecting analgesia.[4]
-
Inhalant Anesthetics: It is recommended to delay the administration of doxapram until the volatile anesthetic has been partially excreted to reduce the risk of cardiac arrhythmias.[19]
-
Xylazine: The effectiveness of doxapram in reversing xylazine-induced sedation can be variable.
-
Disclaimer: The information provided in these application notes and protocols is intended for guidance in a research setting. All procedures should be performed by trained personnel in accordance with approved animal care and use protocols and in consultation with a veterinarian. Dosages and procedures should be adapted based on the specific experimental requirements and the individual animal's response.
References
- 1. A study of naloxone and doxapram as agents for the reversal of neuroleptanalgesic respiratory depression in the conscious rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. researchgate.net [researchgate.net]
- 4. Reversal of morphine-induced respiratory depression by doxapram in anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of doxapram effects on cardiorespiratory parameters and quality of recovery from propofol induced and maintained anesthesia in dog [ivj.ir]
- 7. Doxapram: Package Insert / Prescribing Information [drugs.com]
- 8. A New Look at the Respiratory Stimulant Doxapram - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Refinement of the dose of doxapram to counteract the sedative effects of acepromazine in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. e-jvc.org [e-jvc.org]
- 11. onljvetres.com [onljvetres.com]
- 12. Effects of Doxapram on Ketamine Anesthesia in Dogs -Journal of Veterinary Clinics | 학회 [koreascience.kr]
- 13. Doxapram shortens recovery following sevoflurane anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Doxapram hastens the recovery following total intravenous anesthesia with dexmedetomidine, propofol and remifentanil - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Vital signs monitoring during injectable and inhalant anesthesia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. reference.medscape.com [reference.medscape.com]
- 18. vtech.global [vtech.global]
- 19. assets.hpra.ie [assets.hpra.ie]
Application Notes and Protocols for In Vitro Application of Doxapram Hydrochloride Hydrate on Brainstem Slice Preparations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro application of Doxapram hydrochloride hydrate on brainstem slice preparations. This document outlines the mechanism of action, experimental protocols, and expected outcomes based on available research, designed to assist in the study of respiratory neural networks.
Introduction
Doxapram hydrochloride is a respiratory stimulant known to act on both peripheral chemoreceptors and the central nervous system.[1][2] In vitro studies using brainstem slice preparations are crucial for isolating and understanding the direct effects of Doxapram on the neural circuits that govern respiration, particularly the pre-Bötzinger complex (preBötC) and the hypoglossal nucleus (XII).[3] This preparation allows for the controlled application of the drug and detailed electrophysiological analysis of neuronal activity.
Mechanism of Action
Doxapram's primary central mechanism involves the stimulation of medullary respiratory centers.[1] It is suggested that Doxapram enhances respiratory activity by inhibiting potassium channels in respiratory neurons.[2] This inhibition leads to neuronal depolarization, an increased firing rate of action potentials, and consequently, an enhancement of the respiratory rhythm and motor output.
Studies on brainstem slices have revealed that Doxapram has differential effects on various respiratory nuclei. It elicits a modest increase in the frequency of rhythmic bursts generated by the preBötC, the principal rhythm generator.[3] In contrast, it produces a more significant and robust increase in the amplitude of the motor output from the hypoglossal nucleus, which is involved in the control of the tongue muscles during breathing.[3]
Experimental Protocols
Brainstem Slice Preparation (from Neonatal Rats, P0-P4)
This protocol is adapted from established methods for preparing rhythmically active brainstem slices.[4][5]
Materials:
-
Neonatal Sprague-Dawley rats (P0-P4)
-
Dissection tools (scissors, forceps)
-
Vibratome
-
Artificial cerebrospinal fluid (aCSF) - see recipe below
-
Sucrose-based cutting solution
-
Carbogen gas (95% O₂, 5% CO₂)
-
Incubation chamber
aCSF Recipe (in mM):
-
NaCl: 124
-
KCl: 3
-
KH₂PO₄: 1.25
-
MgSO₄: 1.3
-
CaCl₂: 2.4
-
NaHCO₃: 26
-
Glucose: 10
-
Continuously bubble with carbogen gas to maintain pH at 7.4
Procedure:
-
Anesthetize the neonatal rat pup by hypothermia or with an approved anesthetic agent.
-
Decapitate the pup and rapidly dissect the brainstem and spinal cord in ice-cold, carbogenated, sucrose-based cutting solution.
-
Isolate the brainstem and mount it on a vibratome stage.
-
Submerge the brainstem in the ice-cold, carbogenated cutting solution.
-
Cut transverse slices (typically 600-700 µm thick) containing the preBötC and the hypoglossal nucleus.
-
Transfer the slices to an incubation chamber containing carbogenated aCSF at 30°C.
-
Allow the slices to recover for at least 30 minutes before starting the experiment.
Electrophysiological Recording
Materials:
-
Recording chamber
-
Micromanipulators
-
Glass microelectrodes (for suction and/or patch-clamp recording)
-
Amplifier and data acquisition system
-
Perfusion system
Procedure:
-
Transfer a brainstem slice to the recording chamber, continuously perfused with carbogenated aCSF at a flow rate of 2-3 ml/min at 27°C.
-
For population activity recordings, place a suction electrode over the hypoglossal nerve rootlets or the cervical nerve (C4) to record rhythmic motor output.[1]
-
For single-cell recordings, use whole-cell patch-clamp techniques to record from individual neurons within the preBötC or hypoglossal nucleus.
-
Establish a stable baseline recording of spontaneous rhythmic activity for at least 10-15 minutes.
Application of this compound
Materials:
-
This compound stock solution (e.g., 10 mM in distilled water)
-
Perfusion system with a multi-channel inlet
Procedure:
-
Prepare working solutions of Doxapram in aCSF at the desired concentrations (e.g., 2, 5, and 10 µM).
-
Switch the perfusion from the control aCSF to the Doxapram-containing aCSF.
-
Record the neuronal activity for a defined period (e.g., 15-30 minutes) to observe the effects of the drug.
-
To study washout effects, switch the perfusion back to the control aCSF and continue recording.
Data Presentation
The following tables summarize the expected quantitative effects of Doxapram on key parameters of respiratory rhythm generated in brainstem slice preparations.
Table 1: Effect of Doxapram on Respiratory Rhythm Parameters in the Hypoglossal Nerve
| Doxapram Concentration (µM) | Inspiratory Time (TI) | Expiratory Time (TE) | Respiratory Cycle (RC) | Integral Amplitude (IA) |
| 0 (Control) | Baseline | Baseline | Baseline | Baseline |
| 2 | No significant change | No significant change | No significant change | No significant change |
| 5 | Significant increase | Significant decrease | Shortened at 10 min | Significant increase |
| 10 | Significant increase | Significant decrease | Shortened at 10 min | Significant increase |
Data is based on a study by Li et al., where significant changes were observed 5 minutes after drug application (P<0.05).[3] The respiratory cycle was noted to be shortened only at the 10-minute mark.
Table 2: Differential Effects of Doxapram on Pre-Bötzinger Complex and Hypoglossal Nucleus Activity
| Brain Region | Parameter | Effect of Doxapram |
| Pre-Bötzinger Complex (preBötC) | Firing Frequency | Modest stimulatory effect |
| Hypoglossal Nucleus (XII) | Population Activity Amplitude | Robust increase |
This table summarizes the findings that Doxapram has distinct effects on the rhythm-generating kernel (preBötC) versus the motor output nucleus (XII).[3]
Visualizations
Signaling Pathway
Caption: Proposed signaling pathway of Doxapram in respiratory neurons.
Experimental Workflow
Caption: Experimental workflow for Doxapram application on brainstem slices.
Logical Relationship of Doxapram's Effects
Caption: Differential effects of Doxapram on brainstem respiratory nuclei.
References
- 1. The effects of doxapram on medullary respiratory neurones in brainstem-spinal cord preparations from newborn rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. Doxapram stimulates respiratory activity through distinct activation of neurons in the nucleus hypoglossus and the pre-Bötzinger complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Electrophysiology on Isolated Brainstem-spinal Cord Preparations from Newborn Rodents Allows Neural Respiratory Network Output Recording - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation of Rhythmically-active In Vitro Neonatal Rodent Brainstem-spinal Cord and Thin Slice - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Doxapram hydrochloride hydrate stability and storage for laboratory use
This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and storage of Doxapram Hydrochloride Hydrate for laboratory use.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid this compound?
A1: Solid this compound should be stored in a tightly-closed container in a cool, dry, and well-ventilated area.[1][2] It is crucial to protect it from light.[1] Avoid incompatible substances such as strong oxidizing agents.[2][3]
Q2: What is the shelf life of this compound powder?
A2: The shelf life of this compound is generally stated as 2 to 4 years when stored under proper conditions.[1][4]
Q3: How should I prepare and store this compound solutions?
A3: this compound is freely soluble in water.[1] For preparing stock solutions, use a suitable solvent and store as recommended for your specific experimental needs. Stock solutions in DMSO and other solvents should be stored at -20°C for up to one month or -80°C for up to six months.[5] Always protect solutions from light.
Q4: What is the stability of this compound in aqueous solutions at different pH values?
A4: The pH of the commercially available injection is between 3.5 and 5.0.[6][7] The compound is chemically stable for 24 hours at a pH range of 2.5 to 6.5.[8] However, it is unstable in alkaline conditions. At a pH of 7.5 or higher, a significant loss of 10-15% can occur within approximately 6 hours.[8] Adjusting the pH of a solution from 3.8 to 5.7 has been shown to cause turbidity.[8]
Q5: What substances are incompatible with this compound solutions?
A5: this compound is incompatible with alkaline solutions.[8] Admixture with substances like aminophylline, furosemide, sodium bicarbonate, or 2.5% thiopental sodium will result in precipitation or the formation of gas.[6] It is also incompatible with strong oxidizing agents.[2][3]
Q6: What are the known degradation products of this compound?
A6: Under conditions of thermal decomposition, such as in a fire, hazardous decomposition products may include carbon oxides, nitrogen oxides, and hydrogen chloride.[2][3][9] Specific degradation products from solution instability, particularly under alkaline conditions, are likely due to hydrolysis.[10]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Precipitation or cloudiness observed in a freshly prepared aqueous solution. | The pH of the solution may be outside the optimal stability range (2.5-6.5). | Check the pH of your solution. Adjust to a more acidic pH if necessary. Avoid alkaline conditions. |
| Inconsistent experimental results over time when using a stock solution. | The stock solution may be degrading due to improper storage. | Prepare fresh stock solutions regularly. Store aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[5] Ensure solutions are protected from light. |
| Formation of precipitate when mixing this compound with other reagents. | Incompatibility with other components in the mixture, particularly alkaline substances. | Review the pH and chemical nature of all components in your mixture. This compound is known to be incompatible with alkaline drugs.[6][8] |
Data Summary
Table 1: Stability of this compound in Solution
| Condition | Stability | Observations | Reference |
| pH 1.9 | Stable | No visible change in the clear solution. | [8] |
| pH 2.5 - 6.5 | Chemically stable for 24 hours. | - | [8] |
| pH adjusted from 3.8 to 5.7 | Unstable | Solution became turbid. | [8] |
| pH ≥ 7.5 | Unstable | 10-15% loss occurred in approximately 6 hours. | [8] |
Table 2: Storage and Shelf Life of this compound
| Form | Storage Temperature | Storage Conditions | Shelf Life | Reference |
| Solid Powder | Cool, dry place | Tightly sealed container, protected from light. | 2 years | [1] |
| Solid Powder | -20°C | - | ≥ 4 years | [4] |
| Stock Solution | -20°C | Sealed, away from moisture. | 1 month | [5] |
| Stock Solution | -80°C | Sealed, away from moisture. | 6 months | [5] |
Experimental Protocols
Protocol: General Forced Degradation Study for this compound Solution
This protocol outlines a general procedure for a forced degradation study to assess the stability of a this compound solution under various stress conditions.
1. Preparation of Stock Solution:
-
Accurately weigh this compound powder.
-
Dissolve in the desired solvent (e.g., water, buffer) to a known concentration (e.g., 1 mg/mL).
2. Application of Stress Conditions:
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl to the stock solution. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH to the stock solution. Incubate at room temperature for a defined period, monitoring for degradation due to known alkaline instability.
-
Oxidative Degradation: Add an equal volume of 3% H₂O₂ to the stock solution. Incubate at room temperature, protected from light, for a defined period.
-
Thermal Degradation: Incubate the stock solution at elevated temperatures (e.g., 40°C, 60°C, 80°C) for a defined period, protected from light.
-
Photostability: Expose the stock solution to a light source that provides both UV and visible light, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light while being kept under the same temperature conditions.
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed solution.
-
Neutralize the acid and base hydrolysis samples if necessary.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining this compound and detect any degradation products.
4. Data Evaluation:
-
Calculate the percentage of this compound remaining at each time point for each stress condition.
-
Characterize the degradation products by comparing the chromatograms of the stressed samples to those of the unstressed control.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting decision tree for this compound solutions.
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 3. pharmainfo.in [pharmainfo.in]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. fda.gov [fda.gov]
- 7. mdpi.com [mdpi.com]
- 8. stability-indicating rp-hplc method: Topics by Science.gov [science.gov]
- 9. mdpi.com [mdpi.com]
- 10. q1scientific.com [q1scientific.com]
Technical Support Center: Mitigating Cardiovascular Side Effects of Doxapram Hydrochloride Hydrate in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the cardiovascular side effects of Doxapram hydrochloride hydrate in animal models.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound and provides potential solutions.
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Severe Hypertension and Tachycardia Immediately Following Bolus Injection | Rapid intravenous administration leads to a sudden peak in plasma concentration, causing an exaggerated sympathomimetic response. | 1. Administer Doxapram as a Continuous Rate Infusion (CRI): This method avoids high peak plasma concentrations and allows for titration to the desired respiratory effect while minimizing cardiovascular adverse events.[1][2][3] 2. Lower the Initial Bolus Dose: If a bolus is necessary, use the lowest effective dose and administer it slowly. 3. Consider Premedication: Pre-treatment with an anxiolytic or sedative that has sympatholytic properties, such as an alpha-2 agonist, might be considered, but requires careful dose adjustment and monitoring due to potential synergistic effects. |
| Paradoxical Increase in Blood Pressure When Attempting to Mitigate Tachycardia with Propranolol | Propranolol, a non-selective beta-blocker, can cause a localized release of norepinephrine in the myocardium. This, combined with the catecholamine-releasing effect of Doxapram, can lead to unopposed alpha-adrenergic stimulation, resulting in vasoconstriction and a further increase in blood pressure.[4][5] | 1. Avoid Non-Selective Beta-Blockers: Given the potential for a paradoxical hypertensive response, the use of non-selective beta-blockers like propranolol to control Doxapram-induced tachycardia is not recommended without further investigation. 2. Consider Alpha-Adrenergic Antagonists (with caution): The use of an alpha-blocker could theoretically counteract the hypertensive effects. However, this could also lead to hypotension. This approach requires thorough investigation in a controlled research setting. 3. Focus on Dose and Administration Route: The most reliable method to control cardiovascular side effects is to use the lowest effective dose of Doxapram and administer it as a CRI. |
| Arrhythmias Observed During Experimentation | Doxapram can increase myocardial sensitivity to catecholamines, especially when co-administered with other agents like adrenaline or under certain types of anesthesia (e.g., halothane).[6][7] High doses of Doxapram may also prolong the myocardial repolarization interval.[6] | 1. Review Anesthetic Protocol: Avoid anesthetics known to sensitize the myocardium to catecholamines.[7] 2. Avoid Co-administration with Sympathomimetic Amines: Do not administer Doxapram with drugs like epinephrine or dopamine.[7] 3. Continuous ECG Monitoring: Implement continuous electrocardiogram (ECG) monitoring to detect any arrhythmias promptly. 4. Dose Reduction: If arrhythmias are detected, immediately reduce the Doxapram infusion rate or discontinue administration. |
| Inconsistent or Exaggerated Cardiovascular Responses at the Same Dose | The cardiovascular response to Doxapram can be influenced by the animal's stress level, anesthetic depth, and underlying health conditions. | 1. Acclimatize Animals: Ensure animals are properly acclimatized to the experimental environment to minimize stress-induced cardiovascular changes.[8] 2. Maintain a Stable Plane of Anesthesia: Fluctuations in anesthetic depth can alter autonomic tone and affect the response to Doxapram. 3. Health Screening: Exclude animals with pre-existing cardiovascular or respiratory conditions. |
Frequently Asked Questions (FAQs)
Q1: What are the primary cardiovascular side effects of this compound in animal models?
A1: The most commonly reported cardiovascular side effects are hypertension (an increase in blood pressure) and tachycardia (an increase in heart rate).[1][9][10][11][12][13] In some cases, particularly with high doses or co-administration of other drugs, arrhythmias can also occur.[6][14]
Q2: What is the mechanism behind Doxapram-induced hypertension and tachycardia?
A2: Doxapram stimulates both the central nervous system and peripheral chemoreceptors.[15][16] This stimulation leads to a generalized sympathomimetic effect, including the release of catecholamines like epinephrine and dopamine, which in turn increase heart rate and cause vasoconstriction, leading to elevated blood pressure.[1][17]
Q3: How can I minimize the cardiovascular side effects of Doxapram in my experiments?
A3: The most effective method is to administer Doxapram as a continuous rate infusion (CRI) rather than a bolus injection. This allows for more precise control over the plasma concentration and helps to avoid the sharp peaks that lead to pronounced side effects.[1][2][3] Using the lowest effective dose is also crucial.
Q4: Are there any pharmacological agents that can be co-administered to mitigate these side effects?
A4: While research in this area is limited, some strategies have been considered:
-
Alpha-2 Adrenergic Agonists (e.g., Clonidine): Premedication with an alpha-2 agonist can reduce sympathetic tone and may blunt the cardiovascular response to Doxapram. However, this requires careful dose consideration to avoid excessive sedation or bradycardia.[18][19]
-
Beta-Blockers: While they may control tachycardia, non-selective beta-blockers like propranolol have been shown to potentially cause a paradoxical increase in blood pressure when used with Doxapram and are therefore not recommended without further investigation.[4]
-
Calcium Channel Blockers: These drugs are used in veterinary medicine to treat hypertension and arrhythmias.[20][21] Their potential to mitigate Doxapram's side effects has not been extensively studied but is a theoretical possibility.
Q5: What animal models have been used to study the cardiovascular effects of Doxapram?
A5: The cardiovascular effects of Doxapram have been documented in a variety of animal models, including dogs,[1][9][10][13] horses,[12][22] rats,[6][23] and fetal lambs.[24]
Data on Cardiovascular Effects of Doxapram in Animal Models
Table 1: Effects of Doxapram on Cardiovascular Parameters in Dogs
| Study | Doxapram Dose & Administration | Effect on Mean Arterial Pressure (MAP) | Effect on Heart Rate (HR) |
| Brückner et al. (1977) | 2.0 mg/kg IV | ↑ 49% (max at 3 min) | ↑ 40.5% (max at 1 min) |
| Lee et al. (2015) | 2 mg/kg bolus followed by 66.66 µg/kg/min CRI | Significantly increased | No significant difference |
| Teixeira et al. (2021) | 0.55 mg/kg IV (L-DOX) & 2.2 mg/kg IV (H-DOX) | ↑ up to 81% (both doses) | ↑ up to 79% (intermittent) |
| Sabiza et al. (2016) | 2 mg/kg IV | Significantly increased | Significantly increased |
Table 2: Effects of Doxapram on Cardiovascular Parameters in Other Animal Models
| Animal Model | Study | Doxapram Dose & Administration | Effect on Blood Pressure | Effect on Heart Rate |
| Horse | Wernette et al. (1986) | 0.55 mg/kg & 1.1 mg/kg IV | Significantly increased | Significantly increased |
| Rat | Mello et al. (2021) | Not specified (IV) | Increased | Decreased |
| Rat | Fujisawa et al. (2014) | 0.75 mg/kg/min | Not reported | Decreased RR interval (increased HR) |
Experimental Protocols
Protocol 1: Administration of Doxapram as a Continuous Rate Infusion (CRI) in a Canine Model
-
Animal Model: Beagle dogs.[1]
-
Anesthesia: Premedication with medetomidine (20 µg/kg, IV), followed by anesthesia maintained with a CRI of remifentanil and propofol.[1]
-
Cardiovascular Monitoring: Continuous monitoring of arterial blood pressure via a femoral artery catheter and heart rate.[1]
-
Doxapram Administration:
-
A loading dose of Doxapram (e.g., 0.25 mg/kg or 2 mg/kg) is administered intravenously.[1]
-
Immediately following the bolus, a CRI is initiated at a rate of 8.33 µg/kg/min (low dose) or 66.66 µg/kg/min (high dose).[1]
-
Cardiovascular parameters are monitored continuously throughout the infusion period.
-
Protocol 2: Evaluation of Doxapram Bolus Injection in a Horse Model
-
Animal Model: Adult horses.[12]
-
Cardiovascular Monitoring: Measurement of arterial blood pressures, cardiac output, and heart rate.[12]
-
Doxapram Administration:
Visualizations
Caption: Mechanism of Doxapram-induced cardiovascular side effects.
Caption: Experimental workflow for mitigating Doxapram's side effects.
References
- 1. e-jvc.org [e-jvc.org]
- 2. researchgate.net [researchgate.net]
- 3. The Effect of Doxapram on Cardiopulmonary Function in Dogs under Total Intravenous Anesthesia with Remifentanil and Propofol [e-jvc.org]
- 4. Modification of cardiopressor and respirogenic effects of doxapram by propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A positive inotropic effect of propranolol on the canine myocardium: a presynaptic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Doxapram Hydrochloride Aggravates Adrenaline-Induced Arrhythmias Accompanied by Bidirectional Ventricular Tachycardia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dopram (doxapram) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 8. Use of a telemetry system to examine recovery of the cardiovascular system after excitement induced by handling stress in a conscious cynomolgus monkey (Macaca fascicularis) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Doxapram-induced changes in circulation and myocardial efficiency (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Influence of doxapram and intermittent 10% carbon dioxide inspiration on cardiovascular and laryngeal functions in anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Doxapram stimulates dopamine release from the intact rat carotid body in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Doxapram: cardiopulmonary effects in the horse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluation of doxapram effects on cardiorespiratory parameters and quality of recovery from propofol induced and maintained anesthesia in dog [ivj.ir]
- 14. Doxapram (Dopram-V) for Dogs and Cats [petplace.com]
- 15. Respiratory Stimulants in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 16. merckvetmanual.com [merckvetmanual.com]
- 17. researchgate.net [researchgate.net]
- 18. Autonomic and hemodynamic effects of pre-anesthetic use of clonidine in healthy dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. westernu.edu [westernu.edu]
- 20. Calcium channel blockers in veterinary medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Calcium Channel and β-Blocker Drug Overdose | Veterian Key [veteriankey.com]
- 22. ema.europa.eu [ema.europa.eu]
- 23. Intravenous doxapram administration as a potential model of panic attacks in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Optimizing Doxapram hydrochloride hydrate dosage to avoid convulsive activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Doxapram hydrochloride hydrate. The information aims to facilitate the optimization of dosages to achieve desired respiratory stimulation while minimizing the risk of convulsive activity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound for respiratory stimulation?
A1: this compound is a central nervous system (CNS) and respiratory stimulant.[1][2] Its primary mechanism involves the stimulation of peripheral chemoreceptors, specifically in the carotid bodies and aortic bodies.[3][4][5] This is achieved through the inhibition of potassium (K+) channels in the chemoreceptor cells, leading to depolarization and subsequent stimulation of respiratory centers in the brainstem.[1][6] At higher doses, Doxapram can also directly stimulate the central respiratory centers in the medulla.[7]
Q2: What is the relationship between the respiratory stimulant dose and the convulsive dose of Doxapram?
A2: Doxapram exhibits a dose-dependent effect, with higher doses leading to generalized CNS stimulation and potentially convulsions.[7] The margin between the therapeutic respiratory stimulant dose and the convulsive dose varies across species. In unanesthetized animals, the convulsive dose can be significantly higher than the respiratory stimulant dose. For instance, in cats, the ratio of the convulsive dose to the respiratory stimulant dose is reported to be 38:1, while in rabbits, rats, and mice, it is approximately 10:1 or 11:1.[8]
Q3: What are the typical therapeutic and toxic doses of Doxapram in preclinical research?
A3: Dosages of this compound vary depending on the animal model and the desired effect. The following tables summarize reported therapeutic and toxic doses.
Data Presentation
Table 1: Therapeutic and Convulsive Doses of Doxapram in Animal Models
| Animal Model | Therapeutic Dose Range (Respiratory Stimulation) | Convulsive Dose Range | Reference(s) |
| Cat | - | 38x Respiratory Stimulant Dose | [8] |
| Rabbit | - | 10x Respiratory Stimulant Dose | [8] |
| Rat | - | 11x Respiratory Stimulant Dose | [8] |
| Mouse | - | 11x Respiratory Stimulant Dose | [8] |
| Dog | 1-5 mg/kg IV | >10 mg/kg (with morphine) | [5][9] |
| Horse | 0.5-1 mg/kg IV | - | [5] |
Table 2: LD50 Values for this compound in Various Animal Models
| Animal Model | Route of Administration | LD50 Value | Reference(s) |
| Mouse | Intravenous | 75 mg/kg | [10] |
| Rat | Intravenous | 75 mg/kg | [10] |
| Cat | Intravenous | 40-80 mg/kg | [10] |
| Dog | Intravenous | 40-80 mg/kg | [10] |
Experimental Protocols
Protocol 1: General Procedure for Intravenous Administration in Rodents
This protocol provides a general guideline for the intravenous administration of this compound in rodents.
Materials:
-
This compound solution (sterile, appropriate concentration)
-
Sterile syringes and needles (e.g., 27-30 gauge)
-
Animal restrainer
-
Warming pad or lamp
-
70% ethanol
Procedure:
-
Preparation: Warm the rodent's tail using a warming pad or lamp to dilate the lateral tail veins. This will facilitate easier injection.
-
Restraint: Place the animal in an appropriate restrainer to minimize movement and stress.
-
Vein Visualization: Disinfect the tail with 70% ethanol. The lateral tail veins should be visible.
-
Injection: Insert the needle, bevel up, into the vein at a shallow angle. A flash of blood into the needle hub confirms proper placement.
-
Administration: Inject the Doxapram solution slowly and steadily.
-
Withdrawal: Gently withdraw the needle and apply light pressure to the injection site to prevent bleeding.
-
Monitoring: Closely monitor the animal for respiratory rate, depth, and any signs of adverse effects, including muscle tremors, hyperactivity, or convulsions.
Note: This is a general guide. Specific volumes and injection rates should be determined based on the experimental design and institutional animal care and use committee (IACUC) guidelines.
Troubleshooting Guides
Issue 1: High variability in animal response to Doxapram.
-
Possible Cause: Inconsistent injection technique leading to partial subcutaneous administration.
-
Troubleshooting Step: Ensure proper intravenous injection by observing for a blood flash in the needle hub before injecting. Practice the injection technique to ensure consistency.
-
Possible Cause: Stress-induced physiological changes in the animals.
-
Troubleshooting Step: Handle animals gently and allow for an acclimatization period before the experiment to minimize stress.
-
Possible Cause: Inaccurate dosing due to errors in body weight measurement or solution concentration.
-
Troubleshooting Step: Calibrate scales regularly and double-check all calculations for dose preparation.
Issue 2: Onset of convulsive activity at expected therapeutic doses.
-
Possible Cause: Individual animal sensitivity or underlying health conditions.
-
Troubleshooting Step: Start with a lower dose and perform a dose-escalation study to determine the optimal dose for the specific animal strain and experimental conditions. Exclude animals with any signs of illness from the study.
-
Possible Cause: Rapid injection rate leading to a high peak plasma concentration.
-
Troubleshooting Step: Administer the injection more slowly to allow for better distribution and to avoid a rapid spike in drug concentration in the CNS.
Mandatory Visualizations
Caption: Signaling pathway of Doxapram-induced respiratory stimulation.
References
- 1. portlandpress.com [portlandpress.com]
- 2. acs.org [acs.org]
- 3. Treatment of drug‐induced seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Predicted molecules and signaling pathways for regulating seizures in the hippocampus in lithium-pilocarpine induced acute epileptic rats: A proteomics study [frontiersin.org]
- 5. mr.ucdavis.edu [mr.ucdavis.edu]
- 6. The Effect of Doxapram on Proprioceptive Neurons: Invertebrate Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation-of-Cell-Death-Related-Signaling-Pathways-in-Seizure-Induced-Neuronal-Injury- [aesnet.org]
- 8. lar.fsu.edu [lar.fsu.edu]
- 9. Video: Compound Administration in Rodents- Specialized Injections [jove.com]
- 10. ntnu.edu [ntnu.edu]
Troubleshooting inconsistent respiratory responses to Doxapram hydrochloride hydrate
Welcome to the technical support center for Doxapram hydrochloride hydrate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to inconsistent respiratory responses during experiments.
Troubleshooting Guides
This section provides a question-and-answer guide to address specific problems you may encounter.
Q1: Why am I observing a weaker or no respiratory stimulation after administering Doxapram?
Possible Cause 1: Suboptimal Dose
The respiratory response to Doxapram is dose-dependent. A dose that is too low may not elicit a significant response.
Solution:
-
Consult Dose-Response Data: Refer to the dose-response table below to ensure your selected dose is within the effective range for your animal model.
-
Perform a Dose-Response Study: If you are using a new model or species, it is highly recommended to conduct a preliminary dose-response study to determine the optimal dose for respiratory stimulation.
Possible Cause 2: Anesthetic Interference
The type and depth of anesthesia can significantly impact the respiratory response to Doxapram. Some anesthetics, particularly volatile agents, can suppress the respiratory centers and may counteract the stimulatory effects of Doxapram.[1]
Solution:
-
Standardize Anesthetic Protocol: Ensure that the anesthetic agent, dose, and depth of anesthesia are consistent across all experimental animals.
-
Monitor Anesthetic Depth: Use objective measures to monitor the depth of anesthesia, such as the bispectral index (BIS), to ensure a consistent plane of anesthesia.[2][3][4][5]
-
Consider Anesthetic Choice: Be aware that certain anesthetics may have a greater suppressive effect on respiration. If possible, choose an anesthetic with minimal respiratory depression.
Possible Cause 3: Inappropriate Route of Administration
The onset and intensity of Doxapram's effect are dependent on the route of administration. Intravenous (IV) administration provides the most rapid and potent response.
Solution:
-
Verify Administration Route: For a robust and immediate respiratory stimulation, intravenous administration is recommended.[6]
-
Ensure Proper Technique: If administering intravenously, ensure proper catheter placement and patency to guarantee the full dose reaches circulation.
Possible Cause 4: Degraded Doxapram Solution
This compound solutions can lose potency if not prepared and stored correctly. The stability of the solution is pH-dependent.
Solution:
-
Fresh Preparation: Prepare Doxapram solutions fresh for each experiment.
-
Proper Storage: If short-term storage is necessary, keep solutions at or below -20°C in tightly sealed, light-protected containers.[7] For bench-top use, do not exceed 24 hours at room temperature.[7]
-
pH Considerations: Doxapram is most stable in a pH range of 3.5 to 5.0.[7][8] Avoid alkaline conditions, as a significant loss of potency can occur at a pH of 7.5 and above.[7]
Q2: The respiratory response to Doxapram is highly variable between my experimental subjects. What could be the cause?
Possible Cause 1: Species and Strain Differences
There are known species-specific differences in the response to Doxapram.[9] Even within the same species, different strains may exhibit variability in their metabolism and sensitivity to the drug.
Solution:
-
Species-Specific Dosing: Refer to the literature for recommended dosage ranges for your specific animal model. See the table below for examples.
-
Consistent Animal Model: Use animals of the same species, strain, age, and sex to minimize inter-individual variability.
Possible Cause 2: Inconsistent Acid-Base Status
The animal's acid-base balance can influence the respiratory drive and the response to Doxapram. Doxapram's effect is enhanced in the presence of hypercapnia (high CO2) and acidosis.[10]
Solution:
-
Monitor Blood Gases: If feasible, monitor arterial blood gases (pCO2, pH, pO2) to assess the baseline respiratory status of each animal.[10][11][12][13]
-
Standardize Experimental Conditions: Ensure consistent ventilation and oxygenation to maintain a stable acid-base status before Doxapram administration.
Possible Cause 3: Tachyphylaxis or Tolerance
Repeated administration of Doxapram in a short period may lead to a diminished response (tachyphylaxis).[14]
Solution:
-
Spacing of Doses: If multiple doses are required, ensure an adequate time interval between administrations to allow for recovery of responsiveness.
-
Consider Continuous Infusion: For sustained respiratory stimulation, a continuous intravenous infusion at a controlled rate may provide a more consistent response than repeated bolus injections.[15]
Frequently Asked Questions (FAQs)
Q: What is the primary mechanism of action of this compound? A: Doxapram stimulates respiration through a dual mechanism. It acts on peripheral chemoreceptors in the carotid and aortic bodies, which are sensitive to changes in blood oxygen, carbon dioxide, and pH.[7][9] It also directly stimulates the medullary respiratory centers in the brainstem.[7][9]
Q: How quickly should I expect to see a respiratory response after IV administration? A: The onset of respiratory stimulation following a single intravenous injection of Doxapram is typically rapid, occurring within 20 to 40 seconds, with a peak effect observed at 1 to 2 minutes.[6] The duration of the effect is relatively short, lasting approximately 5 to 12 minutes.[6]
Q: Are there any known drug interactions I should be aware of? A: Yes, Doxapram can interact with several other drugs. It can have an additive pressor effect with sympathomimetic agents and monoamine oxidase inhibitors.[10] Caution is also advised when used with volatile anesthetics that sensitize the myocardium to catecholamines, as this may increase the risk of arrhythmias.[10]
Q: What are the signs of a Doxapram overdose? A: Signs of overdose can include hypertension, tachycardia, skeletal muscle hyperactivity, and enhanced deep tendon reflexes.[6] In severe cases, seizures may occur.[14]
Data Presentation
Table 1: Recommended Intravenous Dosages of Doxapram for Respiratory Stimulation in Different Species
| Species | Recommended IV Dose | Reference |
| Dogs | 1 - 5 mg/kg | [9] |
| Cats | 1 - 5 mg/kg | [9] |
| Horses | 0.5 - 1 mg/kg | [9] |
| Neonatal Calves | 40 - 100 mg/calf | [16] |
| Neonatal Lambs | 5 - 10 mg/lamb | [16] |
| Rats | 1 - 10 mg/kg | [15] |
Table 2: Influence of Anesthetics on Doxapram's Respiratory Effects
| Anesthetic Agent | Observed Interaction with Doxapram | Recommendations |
| Volatile Anesthetics (e.g., Halothane, Sevoflurane) | May increase the risk of cardiac arrhythmias.[10] Can have a dose-dependent depressive effect on respiration, potentially counteracting Doxapram's stimulation. | Delay Doxapram administration until the volatile agent has been sufficiently excreted. Monitor ECG. |
| Propofol | Doxapram can hasten recovery from propofol-induced anesthesia.[1] | Can be used to counteract respiratory depression, but careful monitoring of anesthetic depth is still required. |
| Opioids (e.g., Morphine, Remifentanil) | Doxapram can effectively reverse opioid-induced respiratory depression without significantly affecting analgesia.[15][17] | A useful adjunct to manage respiratory depression while maintaining pain control. |
Experimental Protocols
Protocol for In Vivo Assessment of Respiratory Response to Doxapram in Rodents
This protocol outlines a general procedure for evaluating the respiratory effects of Doxapram in anesthetized rodents using whole-body plethysmography.
1. Animal Preparation: a. Anesthetize the rodent using a standardized protocol (e.g., isoflurane, urethane). b. Place the animal in a supine position on a heating pad to maintain body temperature. c. If required, cannulate the femoral vein for intravenous drug administration and the femoral artery for blood gas analysis.
2. Respiratory Monitoring Setup: a. Place the anesthetized animal in a whole-body plethysmography chamber.[18][19][20][21] b. Allow the animal to acclimate to the chamber for a stable baseline respiratory recording.[18] c. Calibrate the plethysmography equipment according to the manufacturer's instructions.
3. Baseline Data Collection: a. Record baseline respiratory parameters for a minimum of 15-20 minutes to ensure a stable signal.[18] b. Key parameters to measure include:
- Respiratory rate (breaths/minute)
- Tidal volume (mL)
- Minute ventilation (respiratory rate x tidal volume) c. If arterial cannulation was performed, draw a baseline blood sample for blood gas analysis (pH, pCO2, pO2).
4. Doxapram Administration: a. Prepare a fresh, sterile solution of this compound in a suitable vehicle (e.g., 0.9% saline). b. Administer the desired dose of Doxapram intravenously as a bolus or a controlled infusion. c. Administer an equivalent volume of the vehicle to a control group of animals.
5. Post-Administration Data Collection: a. Continuously record respiratory parameters for at least 60 minutes post-administration. b. At predetermined time points (e.g., 5, 15, 30, and 60 minutes), draw arterial blood samples for blood gas analysis. c. Monitor the animal for any adverse effects, such as seizures or cardiac arrhythmias.
6. Data Analysis: a. Calculate the change in respiratory parameters from baseline at each time point for both the Doxapram-treated and control groups. b. Statistically analyze the differences between the groups to determine the significance of Doxapram's effect.
Visualizations
Caption: Signaling pathway of this compound.
Caption: Troubleshooting workflow for inconsistent Doxapram response.
Caption: General experimental workflow for assessing Doxapram's effects.
References
- 1. researchgate.net [researchgate.net]
- 2. apsf.org [apsf.org]
- 3. nationalauditprojects.org.uk [nationalauditprojects.org.uk]
- 4. Monitoring and evaluation of anesthesia depth status data based on neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Keeping Your Finger on the Pulse; Successful Anaesthetic Monitoring - WSAVA2008 - VIN [vin.com]
- 6. Dopram (Doxapram): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 7. benchchem.com [benchchem.com]
- 8. publications.ashp.org [publications.ashp.org]
- 9. Respiratory Stimulants in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 10. reference.medscape.com [reference.medscape.com]
- 11. nps.org.au [nps.org.au]
- 12. Arterial Blood Gas - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. GGC Medicines - Guidelines for Blood Gas Analysis [handbook.ggcmedicines.org.uk]
- 14. starship.org.nz [starship.org.nz]
- 15. Reversal of morphine-induced respiratory depression by doxapram in anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ema.europa.eu [ema.europa.eu]
- 17. e-jvc.org [e-jvc.org]
- 18. Plethysmography measurements of respiratory function in conscious unrestrained mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Assessment of Respiratory Function in Conscious Mice by Double-chamber Plethysmography - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Measuring Breathing Patterns in Mice Using Whole-body Plethysmography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Doxapram Hydrochloride Hydrate for Patch-Clamp Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Doxapram hydrochloride hydrate in patch-clamp experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in electrophysiology?
A1: this compound is a respiratory stimulant that acts as a potassium channel blocker. In the context of electrophysiology, it is primarily known to inhibit the two-pore domain potassium (K2P) channel family, particularly the TASK (TWIK-related acid-sensitive K+) channels (TASK-1 and TASK-3).[1][2] By blocking these "leak" potassium channels, Doxapram reduces the outward potassium current, leading to depolarization of the cell membrane. This depolarizing effect is the basis for its action as a neuronal excitant.[3]
Q2: What are the typical working concentrations for Doxapram in patch-clamp experiments?
A2: The effective concentration of Doxapram can vary significantly depending on the specific ion channel subtype and the cell type being studied. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions. However, based on published literature, a general starting range is between 1 µM and 100 µM.[4][5] For highly sensitive channels like human TASK-1, concentrations in the sub-micromolar to low micromolar range may be effective.[6]
Q3: How should I prepare a stock solution of this compound?
A3: this compound is sparingly soluble in water but is more soluble in organic solvents like dimethyl sulfoxide (DMSO).[1][7]
-
For a water-based stock solution: Dissolve this compound directly in high-purity water. Gentle warming or sonication may aid dissolution.[8] Be aware of the pH of the final solution, as the pH of a 1% aqueous solution is between 3.5 and 5.0.[9][10][11]
-
For a DMSO-based stock solution: Dissolve the compound in high-quality, anhydrous DMSO to create a concentrated stock (e.g., 10-50 mM). Store this stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[6] When preparing your final working concentration in the external solution, ensure the final DMSO concentration is low (typically ≤ 0.1%) to avoid solvent effects on the cells.
Q4: Is this compound stable in solution?
A4: this compound solutions are generally stable. Aqueous solutions are stable for 24 hours at a pH between 2.5 and 6.5.[12] However, at a pH of 7.5 and above, a significant loss of the compound can occur within hours.[12] For long-term storage, it is recommended to store stock solutions at -20°C or -80°C, where they can be stable for up to one to six months, respectively.[6] It is always best practice to prepare fresh working solutions on the day of the experiment from a frozen stock.
Experimental Protocols
Detailed Methodology for Doxapram Application in Whole-Cell Patch-Clamp
This protocol provides a step-by-step guide for the application of this compound in whole-cell patch-clamp recordings.
1. Solution Preparation:
-
External (Bath) Solution: Prepare your standard external solution (e.g., artificial cerebrospinal fluid - aCSF) and ensure it is filtered (0.22 µm filter) and continuously bubbled with an appropriate gas mixture (e.g., 95% O₂ / 5% CO₂) to maintain physiological pH and oxygenation.
-
Internal (Pipette) Solution: Prepare your desired internal solution, filter it, and store it on ice.
-
Doxapram Stock Solution: Prepare a 10 mM stock solution of this compound in either sterile, deionized water or DMSO. If using water, ensure the powder is fully dissolved. If using DMSO, mix thoroughly.
-
Working Solutions: On the day of the experiment, dilute the stock solution into the external solution to achieve your desired final concentrations (e.g., 1 µM, 10 µM, 100 µM). Prepare a vehicle control solution containing the same final concentration of the solvent (water or DMSO) as your highest Doxapram concentration.
2. Patch-Clamp Recording Setup:
-
Follow standard procedures to pull and fire-polish borosilicate glass pipettes to a resistance of 3-7 MΩ.
-
Fill the pipette with the internal solution, taking care to avoid introducing bubbles.
-
Establish a stable whole-cell recording with a high-resistance seal (>1 GΩ) and low access resistance.
-
Allow the cell to stabilize for several minutes, monitoring the resting membrane potential and input resistance.
3. Doxapram Application:
-
Begin by perfusing the cell with the vehicle control solution for a baseline recording period (e.g., 3-5 minutes) to ensure the stability of the recording and observe any effects of the vehicle alone.
-
Switch the perfusion system to the lowest concentration of Doxapram. Apply for a sufficient duration to allow for the full effect to be observed (typically 2-5 minutes).
-
To construct a dose-response curve, apply progressively higher concentrations of Doxapram, with a washout period (perfusion with the vehicle control solution) between each concentration to allow for the reversal of the drug's effect. The reversibility of Doxapram's effect has been documented.[4][5]
-
After the final Doxapram application, perform a final washout with the vehicle control solution to confirm the reversibility of the observed effects.
4. Data Acquisition and Analysis:
-
Record membrane potential or current continuously throughout the experiment.
-
Use appropriate voltage-clamp or current-clamp protocols to elicit the currents or firing patterns of interest before, during, and after Doxapram application.
-
Analyze the data to quantify the effects of Doxapram on parameters such as holding current, membrane potential, ion channel kinetics, and action potential firing frequency.
-
Plot the percentage of inhibition or stimulation against the logarithm of the Doxapram concentration to generate a dose-response curve and calculate the IC50 or EC50 value.
Data Presentation
| Parameter | This compound | Reference |
| Molecular Weight | 432.98 g/mol | [9] |
| Appearance | White to off-white crystalline powder | [9][13] |
| Solubility | Sparingly soluble in water; Soluble in DMSO and Methanol | [1][7][13] |
| pH (1% aqueous solution) | 3.5 - 5.0 | [9][11] |
| Storage of Stock Solution | -20°C for 1 month; -80°C for 6 months | [6] |
| Target Ion Channel | Species | IC50 / EC50 | Reference |
| K+ currents (total) | Neonatal Rat (Carotid Body Type I Cells) | ~13 µM | [4][5] |
| Ca2+-independent K+ currents | Neonatal Rat (Carotid Body Type I Cells) | ~20 µM | [4][5] |
| TASK-1 | Human | 0.88 µM | [6] |
| TASK-1 | Porcine | 0.93 µM | [6] |
| TASK-3 | Human | 2.5 µM | [1] |
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No observable effect of Doxapram | - Incorrect concentration: The concentration may be too low for the target channel or cell type.- Degraded Doxapram solution: The stock or working solution may have degraded due to improper storage or handling.- Target channel not expressed: The cells may not express Doxapram-sensitive channels.- Slow perfusion: The drug may not be reaching the cell effectively. | - Perform a dose-response experiment with a wider range of concentrations.- Prepare fresh stock and working solutions.- Verify the expression of target channels (e.g., TASK channels) using molecular techniques or by testing a known agonist/antagonist.- Check your perfusion system for blockages and ensure a sufficient flow rate. |
| Irreversible or slowly washing out effect | - High concentration: Very high concentrations may lead to slower washout kinetics.- Non-specific binding: The compound may be binding to other sites on the cell or in the perfusion system.- Cell health deteriorating: The prolonged recording or drug exposure may be affecting cell viability. | - Use the lowest effective concentration.- Ensure your perfusion system is clean. Consider using tubing with low drug retention properties.- Monitor cell health parameters (e.g., resting membrane potential, input resistance) throughout the experiment. |
| Precipitation in the perfusion lines or bath | - Solubility issues: The concentration of Doxapram in the external solution may exceed its solubility limit, especially if the stock was made in DMSO and then diluted in an aqueous buffer.- Interaction with components of the external solution: Doxapram may precipitate in the presence of certain salts or at a specific pH. | - Ensure the final DMSO concentration is as low as possible. Prepare the working solution by adding the Doxapram stock to the external solution while vortexing to ensure rapid mixing.- Visually inspect the working solution for any signs of precipitation before use.- Check the pH of your final working solution. Doxapram is more stable at a slightly acidic pH.[12] |
| Unstable seal resistance (GΩ seal) after Doxapram application | - Detergent-like effects at high concentrations: Some compounds can have non-specific effects on the cell membrane at high concentrations, leading to seal instability.- Changes in cell volume or morphology: Significant changes in ion flux can lead to osmotic changes and affect cell shape. | - Use a lower concentration of Doxapram.- If the problem persists, it may indicate a non-specific effect of the drug on the membrane. Note this in your experimental observations.- Ensure the osmolarity of your internal and external solutions are appropriately balanced. |
| Unexpected off-target effects (e.g., changes in unrelated currents) | - Doxapram is not entirely specific: While it primarily targets TASK channels, it may have effects on other ion channels at higher concentrations.- Indirect effects: The depolarization caused by blocking potassium channels can lead to the activation of voltage-gated channels. | - Consult the literature for known off-target effects of Doxapram. Doxapram has been shown to have no effect on L-type Ca2+ channels at 10 µM.[4][5]- Use specific blockers for other channels to isolate the current of interest and confirm that the observed effect is a direct action of Doxapram on your target.- Carefully analyze the voltage-dependence of the observed effects to distinguish between direct channel modulation and indirect consequences of membrane potential changes. |
Mandatory Visualizations
References
- 1. caymanchem.com [caymanchem.com]
- 2. Effects of the ventilatory stimulant, doxapram on human TASK‐3 (KCNK9, K2P9.1) channels and TASK‐1 (KCNK3, K2P3.1) channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Doxapram Hydrochloride? [synapse.patsnap.com]
- 4. Patch clamp and perfusion techniques to study ion channels expressed in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of doxapram on ionic currents recorded in isolated type I cells of the neonatal rat carotid body - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Patch Clamp and Perfusion Techniques for Studying Ion Channels Expressed in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. support.harvardapparatus.com [support.harvardapparatus.com]
- 9. Doxapram Hydrochloride Monohydrate, Pharmaceutical Grade Respiratory Stimulant at Best Price [jigspharma.com]
- 10. scientifica.uk.com [scientifica.uk.com]
- 11. ftp.uspbpep.com [ftp.uspbpep.com]
- 12. publications.ashp.org [publications.ashp.org]
- 13. accessdata.fda.gov [accessdata.fda.gov]
Technical Support Center: pH Considerations for Doxapram Hydrochloride Hydrate Aqueous Solutions
This technical support guide provides essential information for researchers, scientists, and drug development professionals on the critical role of pH in the preparation and stability of Doxapram hydrochloride hydrate aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for dissolving and stabilizing this compound in an aqueous solution?
A1: The optimal pH range for this compound aqueous solutions is between 3.5 and 5.0.[1][2][3][4][5][6] This range ensures the drug remains chemically stable and fully dissolved.
Q2: What occurs if the pH of the solution is too high?
A2: If the pH rises above 5.0, particularly above 5.7, the Doxapram hydrochloride in the solution will become turbid as it begins to convert to its free base, which is less soluble in water.[5] At a pH of 7.5 and higher, a significant loss of 10-15% of the drug can occur within approximately 6 hours.[5] Doxapram hydrochloride is incompatible with alkaline solutions.[5][7]
Q3: What happens if the pH is too low?
A3: While Doxapram hydrochloride remains soluble and stable at a pH as low as 1.9, such high acidity is generally not required and may not be suitable for all experimental or physiological applications.[5]
Q4: How does pH impact the stability of the solution?
A4: Doxapram hydrochloride is most stable within the 3.5 to 5.0 pH range. At a pH between 2.5 and 6.5, it remains chemically stable for at least 24 hours.[5] However, at a pH of 7.5 or above, degradation accelerates, leading to a 10-15% loss in about 6 hours.[5]
Q5: What is the solubility of this compound in water?
A5: Doxapram hydrochloride is freely soluble in water.[1][8] However, some sources describe it as sparingly soluble.[9][10][11][12] This difference may depend on the specific experimental conditions, such as the pH of the water used. For injectable formulations, the pH is typically adjusted to 3.5-5.0 to ensure complete dissolution and stability.[1][3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Solution appears cloudy or forms a precipitate. | The pH of the solution is likely above 5.0, causing the precipitation of the less soluble free base. | Measure the pH of the solution. If it is above 5.0, carefully adjust it to the 3.5-5.0 range using a dilute acidic solution (e.g., 0.1 N HCl). |
| Observed degradation of the active ingredient over a short period. | The pH of the solution may be outside the optimal stability range, likely in the neutral or alkaline range (pH > 6.5). | Verify that the pH is within the 3.5 to 5.0 range. For long-term stability, it is crucial to maintain this pH. Consider preparing fresh solutions if degradation is suspected. |
| Inconsistent results between experimental batches. | Variations in the final pH of the prepared solutions can lead to differences in drug solubility and stability, affecting experimental outcomes. | Standardize the solution preparation protocol. Always use a calibrated pH meter to verify and adjust the final pH of the solution to be within the 3.5-5.0 range. |
Quantitative Data Summary
| Parameter | Value | Source(s) |
| Optimal pH Range | 3.5 - 5.0 | [1][2][3][4][5][6] |
| pH of 1% Aqueous Solution | 5.0 - 7.0 | [8] |
| Solubility in Water | Freely Soluble | [1][8] |
Experimental Protocol: Preparation of a Stable this compound Aqueous Solution
-
Materials and Equipment:
-
This compound powder
-
Water for Injection (or equivalent high-purity water)
-
Calibrated pH meter
-
Sterile glassware
-
0.1 N Hydrochloric Acid and 0.1 N Sodium Hydroxide for pH adjustment
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
Weigh the desired amount of this compound powder.
-
Add the powder to a beaker containing approximately 80% of the final desired volume of water.
-
Stir the solution with a magnetic stirrer until the powder is completely dissolved.
-
Measure the initial pH of the solution using a calibrated pH meter.
-
Adjust the pH to within the 3.5 to 5.0 range.
-
If the pH is above 5.0, add 0.1 N Hydrochloric Acid dropwise while continuously monitoring the pH.
-
If the pH is below 3.5, add 0.1 N Sodium Hydroxide dropwise while continuously monitoring the pH.
-
-
Once the target pH is reached and stable, add water to reach the final desired volume and mix thoroughly.
-
For sterile applications, the solution should be prepared under aseptic conditions and can be sterilized by filtration through a 0.22 µm filter.
-
Diagrams
Caption: Workflow for preparing a stable Doxapram HCl solution.
Caption: Relationship between pH and Doxapram HCl stability.
References
- 1. Doxapram - Wikipedia [en.wikipedia.org]
- 2. ftp.uspbpep.com [ftp.uspbpep.com]
- 3. DOPRAM Injection(doxapram hydrochloride injection, USP) [dailymed.nlm.nih.gov]
- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 5. publications.ashp.org [publications.ashp.org]
- 6. ftp.uspbpep.com [ftp.uspbpep.com]
- 7. medicines.org.uk [medicines.org.uk]
- 8. Doxapram Hydrochloride Monohydrate, Pharmaceutical Grade Respiratory Stimulant at Best Price [jigspharma.com]
- 9. Buy Doxapram hydrochloride monohydrate | 7081-53-0 | >98% [smolecule.com]
- 10. Doxapram | C24H30N2O2 | CID 3156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Doxapram (hydrochloride hydrate) | CAS 7081-53-0 | Cayman Chemical | Biomol.com [biomol.com]
- 12. caymanchem.com [caymanchem.com]
Potential for tachyphylaxis with repeated Doxapram hydrochloride hydrate administration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Doxapram hydrochloride hydrate in their experiments. The information is designed to address potential issues, particularly the potential for tachyphylaxis with repeated administration.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: Doxapram hydrochloride is a respiratory stimulant that primarily acts on peripheral chemoreceptors located in the carotid and aortic bodies.[1][2][3][4][5] Stimulation of these receptors leads to an increase in respiratory rate and tidal volume.[1][2] At higher doses, Doxapram can also directly stimulate the central respiratory centers in the medulla.[2][3] The underlying molecular mechanism is believed to involve the inhibition of potassium channels in chemoreceptor cells, leading to depolarization and increased neural signaling to the brainstem's respiratory control centers.[4][5]
Q2: Is tachyphylaxis or tolerance expected with repeated administration of Doxapram?
A2: The development of tachyphylaxis (a rapid decrease in response to a drug after repeated doses) with Doxapram is not consistently reported and may depend on the dosing regimen.[6] Some studies suggest that intermittent, low-dose administration of Doxapram may lead to a lasting increase in respiratory motor output, a phenomenon known as phrenic motor facilitation, rather than a diminished response.[7][8][9] However, in a clinical case involving continuous infusion for several days, tachyphylaxis was not observed.[10] Tachyphylaxis is characterized by a decreased response that is not restored by increasing the dose and is dependent on the frequency of administration.[6]
Q3: What are the potential reasons for a diminished respiratory response to repeated Doxapram administration in an experimental setting?
A3: While true tachyphylaxis is not definitively established, a diminished response could be attributed to several factors:
-
Receptor Desensitization: Continuous or high-frequency stimulation of the carotid chemoreceptors could potentially lead to a temporary desensitization of the receptors or downstream signaling pathways.
-
Depletion of Neurotransmitters: The stimulatory effect of Doxapram involves neurotransmitter release.[11] Frequent, high-dose administration might lead to a temporary depletion of these neurotransmitters, reducing the drug's efficacy.
-
Changes in Animal Physiology: Factors such as altered blood pH, pCO2 levels, or the animal's anesthetic state can influence the respiratory response to Doxapram. It is crucial to monitor these physiological parameters throughout the experiment.
Q4: What are the recommended dosing regimens for Doxapram in research settings?
A4: Dosing will vary significantly based on the animal model and experimental goals. However, studies in rats have shown that intermittent intravenous injections of 2 mg/kg at 5-minute intervals can induce phrenic motor facilitation.[7][8][9] For single-dose administrations, doses of 2 mg/kg and 6 mg/kg have been used.[8][9] It is crucial to consult relevant literature for your specific animal model and to conduct pilot studies to determine the optimal dose and administration frequency.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Diminished or absent respiratory stimulation after repeated Doxapram injections. | Potential Tachyphylaxis/Receptor Desensitization: The response to the drug may be decreasing with repeated administration. | 1. Alter Dosing Interval: Increase the time between Doxapram administrations to allow for potential receptor re-sensitization. 2. Vary the Dose: If using a high dose, consider if a lower, intermittent dose could induce facilitation as suggested by some studies.[7][8] 3. Assess Alternative Mechanisms: Consider if changes in the animal's physiological state (e.g., blood gases, pH) are influencing the response. |
| High variability in respiratory response between subjects. | Underlying Physiological Differences: Individual variations in chemoreceptor sensitivity or metabolism can affect the response. Inconsistent Drug Administration: Variations in injection speed or volume can impact the initial drug concentration at the receptor site. | 1. Standardize Administration: Ensure consistent intravenous administration technique for all subjects. 2. Monitor Baseline Parameters: Record and analyze baseline respiratory parameters and blood gases to identify any correlations with response variability. 3. Increase Sample Size: A larger number of subjects can help to account for individual biological variability. |
| Unexpected cardiovascular side effects (e.g., hypertension, arrhythmias). | Dose-Related Central Nervous System Stimulation: Higher doses of Doxapram can cause non-selective CNS excitation, leading to cardiovascular effects.[7][12] Interaction with Anesthetics: Some anesthetics can sensitize the myocardium to the effects of catecholamines, which may be released in response to Doxapram. | 1. Dose Reduction: Determine if a lower dose can achieve the desired respiratory stimulation with fewer cardiovascular side effects. 2. Careful Anesthetic Selection: Review the literature for potential interactions between your chosen anesthetic and Doxapram. 3. Continuous Monitoring: Implement continuous monitoring of heart rate and blood pressure throughout the experiment. |
Experimental Protocols
Protocol 1: Induction and Measurement of Potential Tachyphylaxis
This protocol is designed to assess whether repeated administration of Doxapram leads to a diminished respiratory response in an anesthetized rodent model.
Materials:
-
This compound solution (e.g., 2 mg/mL in sterile saline)
-
Anesthetized and ventilated rodents (e.g., Sprague-Dawley rats)
-
System for monitoring respiratory output (e.g., phrenic nerve activity recording, whole-body plethysmography)
-
Intravenous catheterization supplies
-
Apparatus for monitoring blood gases and pH
Procedure:
-
Anesthetize the animal and establish stable mechanical ventilation.
-
Surgically isolate and record the activity of the phrenic nerve as a measure of respiratory output.
-
Establish a stable baseline recording of phrenic nerve activity for at least 30 minutes.
-
Administer an initial intravenous bolus of Doxapram (e.g., 2 mg/kg).
-
Record the peak phrenic nerve response and the duration of the effect.
-
Once the phrenic nerve activity has returned to baseline, administer a second identical dose of Doxapram.
-
Repeat step 5.
-
Continue with subsequent injections at fixed intervals (e.g., every 30 minutes) for a total of 4-5 injections.
-
Analyze the peak phrenic nerve response to each successive Doxapram injection to determine if a statistically significant decrease in response occurs.
Protocol 2: Assessment of Carotid Body Chemoreceptor Desensitization
This protocol aims to investigate if a diminished response to Doxapram is due to peripheral chemoreceptor desensitization.
Materials:
-
Same as Protocol 1
-
Sodium cyanide (NaCN) solution (as a direct stimulant of carotid bodies)
Procedure:
-
Follow steps 1-8 of Protocol 1 to induce a potential state of diminished response to Doxapram.
-
After the final Doxapram injection and return to baseline, administer a bolus of NaCN at a dose known to stimulate a robust respiratory response.
-
Record the phrenic nerve response to NaCN.
-
In a control group of animals not pre-treated with Doxapram, administer the same dose of NaCN and record the response.
-
Compare the magnitude of the NaCN-induced respiratory response between the Doxapram-treated and control groups. A significantly blunted response in the Doxapram-treated group would suggest peripheral chemoreceptor desensitization.
Quantitative Data Summary
| Study Parameter | Animal Model | Dosing Regimen | Key Findings | Reference |
| Phrenic Motor Facilitation | Anesthetized, vagotomized, and mechanically-ventilated rats | 3 intravenous injections of 2 mg/kg at 5-minute intervals | A persistent increase in phrenic burst amplitude (168 ± 24% of baseline) was observed 60 minutes after the last injection. | [7][8][9] |
| Single Dose Response | Anesthetized, vagotomized, and mechanically-ventilated rats | Single intravenous bolus of 2 mg/kg or 6 mg/kg | No persistent increase in phrenic burst amplitude was observed 60 minutes post-injection. | [8][9] |
| Role of Carotid Sinus Nerve | Anesthetized, vagotomized, and mechanically-ventilated rats | Single intravenous bolus of 2 mg/kg | Bilateral section of the carotid sinus nerves reduced the acute phrenic response by 68%. | [8] |
| Continuous Infusion in Infants | Infants with congenital central hypoventilation syndrome | Continuous intravenous infusion for 5.2 days | Successfully maintained normal quiet-sleep ventilation without observation of tachyphylaxis. | [10] |
Visualizations
Caption: Doxapram's primary signaling pathway for respiratory stimulation.
Caption: Troubleshooting workflow for diminished Doxapram response.
References
- 1. Doxapram - Wikipedia [en.wikipedia.org]
- 2. drugs.com [drugs.com]
- 3. Doxapram - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. What is Doxapram Hydrochloride used for? [synapse.patsnap.com]
- 5. What is the mechanism of Doxapram Hydrochloride? [synapse.patsnap.com]
- 6. vermontanesthesiaservices.com [vermontanesthesiaservices.com]
- 7. Repeated intravenous doxapram induces phrenic motor facilitation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Repeated intravenous doxapram induces phrenic motor facilitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scholars.northwestern.edu [scholars.northwestern.edu]
- 10. Respiratory and nonrespiratory effects of doxapram in congenital central hypoventilation syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Doxapram Hydrochloride Aggravates Adrenaline-Induced Arrhythmias Accompanied by Bidirectional Ventricular Tachycardia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Doxapram Side Effects: Common, Severe, Long Term [drugs.com]
Technical Support Center: Managing Doxapram Hydrochloride Hydrate-Induced Hypertension
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing hypertension induced by Doxapram hydrochloride hydrate in research subjects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it cause hypertension?
A1: this compound is a central nervous system and respiratory stimulant.[1] It primarily acts on the peripheral chemoreceptors in the carotid bodies and the medullary respiratory centers in the brainstem to increase tidal volume and respiratory rate.[2][3] A common side effect is a mild to moderate increase in blood pressure.[4][5] This hypertensive effect is primarily due to the release of catecholamines, such as epinephrine and norepinephrine, and an increase in cardiac output.[1][6]
Q2: How significant is the hypertensive response to Doxapram in animal models?
A2: The magnitude of the hypertensive response can vary depending on the dose, species, and anesthetic regimen. Studies in dogs have shown that intravenous doses of 0.55 mg/kg to 2.2 mg/kg can lead to significant increases in mean arterial blood pressure, in some cases up to 81%.[6][7] In rats, intravenous administration has also been shown to increase arterial pressure.[8] The response is generally dose-dependent.
Q3: What are the typical signs of Doxapram-induced hypertension in research animals?
A3: The primary sign is an elevation in systolic, diastolic, and mean arterial blood pressure, which should be monitored instrumentally. Other observable signs that may accompany the hypertensive event include tachycardia (increased heart rate), muscle spasticity, and general hyperactivity.[5][6]
Q4: Are there any contraindications for using Doxapram in research animals?
A4: Yes. Doxapram should be used with caution or avoided in animals with pre-existing severe hypertension, cardiovascular disease, epilepsy, or other convulsive disorders.[4][9] It is also contraindicated in cases of mechanical airway obstruction or pneumothorax.[9]
Q5: What drug interactions should I be aware of when using Doxapram?
A5: Co-administration of Doxapram with sympathomimetic drugs (e.g., epinephrine, norepinephrine) or monoamine oxidase inhibitors (MAOIs) can result in an additive pressor effect, leading to more severe hypertension.[2][6] Caution should also be exercised when used with volatile anesthetics like halothane, as it may increase the risk of cardiac arrhythmias.[4]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Sudden, severe spike in blood pressure after Doxapram administration. | High dose of Doxapram, rapid intravenous injection, or interaction with other medications (e.g., sympathomimetics). | 1. Immediately stop or reduce the rate of Doxapram infusion.2. Administer an alpha-adrenergic antagonist such as phentolamine to counteract vasoconstriction. A starting dose of 2 mg/kg IV has been used in rats to antagonize noradrenaline-induced hypertension.[10]3. Consider the use of a mixed alpha- and beta-blocker like labetalol. In dogs, a loading dose of 0.2 mg/kg followed by an infusion of 1.1 mg/kg/h has been effective in managing hypertension.[5][11]4. Ensure continuous monitoring of arterial blood pressure. |
| Animal exhibits excessive hyperactivity, muscle twitching, or seizures. | Overstimulation of the central nervous system due to a high dose of Doxapram. | 1. Discontinue Doxapram administration immediately.2. Administer an anticonvulsant, such as a short-acting barbiturate or diazepam, as needed.3. Provide supportive care, including oxygen supplementation and maintenance of a clear airway.[2] |
| Hypertension is accompanied by significant tachycardia or other cardiac arrhythmias. | Sympathetic nervous system overstimulation leading to increased heart rate and cardiac excitability. | 1. Stop Doxapram administration.2. Consider the use of a beta-blocker to control heart rate. Propranolol has been studied in conjunction with doxapram, though it may augment the pressor effect.[12] Labetalol, with its mixed alpha- and beta-blocking properties, may be a more suitable choice to manage both hypertension and tachycardia.[11]3. Monitor the electrocardiogram (ECG) closely. |
| Inconsistent or unpredictable hypertensive responses between subjects. | Differences in anesthetic depth, individual animal sensitivity, or underlying health conditions. | 1. Standardize the anesthetic protocol and ensure a consistent plane of anesthesia before Doxapram administration.2. Start with a lower dose of Doxapram and titrate to the desired respiratory effect while closely monitoring blood pressure.3. Screen animals for pre-existing cardiovascular conditions prior to the experiment. |
Data Presentation
Table 1: Dose-Response of Doxapram on Mean Arterial Pressure (MAP) in Anesthetized Dogs
| Doxapram Dose (IV) | Animal Model | Anesthetic | Baseline MAP (mmHg) (approx.) | Peak MAP (mmHg) (approx.) | Percent Increase in MAP | Reference |
| 0.25 mg/kg bolus + 8.33 µg/kg/min infusion | Beagle Dog | Medetomidine, Remifentanil, Propofol | 85 | 100 | ~18% | [6] |
| 2.0 mg/kg bolus + 66.66 µg/kg/min infusion | Beagle Dog | Medetomidine, Remifentanil, Propofol | 85 | 115 | ~35% | [6] |
| 0.55 mg/kg | Hound | Isoflurane | 70 | 120 | ~71% | [7] |
| 2.2 mg/kg | Hound | Isoflurane | 70 | 127 | ~81% | [7] |
Table 2: Doxapram Dosage Guidelines for Inducing Respiratory Stimulation in Various Animal Models
| Animal Model | Intravenous (IV) Dosage | Other Routes | Reference |
| Dog | 1-5 mg/kg | 1-5 mg (1-5 drops) sublingually or via umbilical vein for neonates | [1][13] |
| Cat | 1-5 mg/kg | 1-2 mg (1-2 drops) sublingually for neonates | [1][13] |
| Horse | 0.5-1 mg/kg | - | [13] |
| Rat | Not specified, but respiratory stimulation observed. | - | [2] |
| Rabbit | 2-5 mg/kg | 2-5 mg/kg SC | [9] |
Experimental Protocols
Protocol 1: Administration of Doxapram and Monitoring of Cardiovascular Parameters in a Dog Model
Objective: To assess the cardiovascular effects of Doxapram in an anesthetized canine model.
Materials:
-
This compound injectable solution (20 mg/mL)[4]
-
Anesthetic agents (e.g., propofol, isoflurane, or a combination like medetomidine/remifentanil/propofol)[6][7]
-
Intravenous catheters
-
Arterial catheter for direct blood pressure monitoring
-
Physiological monitoring system (ECG, blood pressure transducer, etc.)
-
Syringe pump for infusions
Procedure:
-
Anesthetize the dog using a standardized protocol. For example, premedicate with medetomidine (20 µg/kg, IV), and induce and maintain anesthesia with a constant rate infusion of remifentanil and propofol.[6]
-
Place an intravenous catheter for drug and fluid administration.
-
Surgically place an arterial catheter (e.g., in the femoral artery) and connect it to a pressure transducer for continuous monitoring of systolic, diastolic, and mean arterial blood pressure.[6]
-
Record baseline cardiovascular parameters (heart rate, blood pressure, ECG) for at least 15 minutes to ensure stability.
-
Administer this compound intravenously. This can be a bolus injection (e.g., 0.55 mg/kg or 2.2 mg/kg) or a loading dose followed by a constant rate infusion (e.g., 2 mg/kg bolus followed by 66.66 µg/kg/min).[6][7]
-
Continuously record heart rate and arterial blood pressure throughout the experiment and for a significant period after Doxapram administration has ceased to monitor recovery.
-
Observe the animal for any other adverse effects such as muscle tremors or arrhythmias.
Protocol 2: Management of Doxapram-Induced Hypertension with Labetalol in a Dog Model
Objective: To reverse or mitigate Doxapram-induced hypertension using a labetalol infusion.
Materials:
-
All materials from Protocol 1
-
Labetalol hydrochloride injectable solution
Procedure:
-
Follow steps 1-5 of Protocol 1 to induce hypertension with Doxapram.
-
Once a stable hypertensive state is achieved (e.g., a sustained increase in MAP of >20% from baseline), begin administration of labetalol.
-
Administer a loading dose of labetalol (e.g., 0.2 mg/kg) intravenously.[11]
-
Immediately following the loading dose, start a constant rate infusion of labetalol (e.g., 1.1 mg/kg/h).[11]
-
Continuously monitor arterial blood pressure and heart rate. Titrate the labetalol infusion rate as needed to return blood pressure to the desired range.
-
Continue monitoring for a sufficient period after the intervention to ensure blood pressure stability.
Visualizations
Caption: Signaling pathway of Doxapram-induced hypertension.
Caption: Experimental workflow for managing Doxapram-induced hypertension.
References
- 1. Respiratory Stimulants in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 2. drugs.com [drugs.com]
- 3. Effect of phentolamine on blood pressure, heart rate and plasma catecholamine levels in conscious, unrestrained morphine dependent rats during naloxone precipitated autonomic withdrawal responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Retrospective evaluation of labetalol as antihypertensive agent in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. e-jvc.org [e-jvc.org]
- 6. Characterization of the synthesis and release of catecholamine in the rat carotid body in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Doxapram stimulates dopamine release from the intact rat carotid body in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dopram (Doxapram): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 9. li01.tci-thaijo.org [li01.tci-thaijo.org]
- 10. Retrospective evaluation of labetalol as antihypertensive agent in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Haemodynamic effects of labetalol in isoflurane-anaesthetized dogs that received dexmedetomidine: A randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ema.europa.eu [ema.europa.eu]
Incompatibility of Doxapram hydrochloride hydrate with alkaline solutions in experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and use of Doxapram hydrochloride hydrate in experimental settings, with a specific focus on its incompatibility with alkaline solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary use in research?
A1: this compound is a respiratory stimulant.[1][2][3] In a research context, it is primarily used to study respiratory depression, chronic obstructive pulmonary disease, and apnea.[3] It functions by stimulating the central respiratory centers in the medulla and the peripheral carotid chemoreceptors.[1][4][5]
Q2: What is the pH of a standard this compound solution?
A2: this compound for injection is an aqueous solution with a pH ranging from 3.5 to 5.0.[1][4][6][7] A 1% aqueous solution of Doxapram hydrochloride monohydrate exhibits a pH between 5.0 and 7.0.[2]
Q3: Is this compound compatible with all common laboratory solutions?
A3: No, it is not. This compound is incompatible with alkaline solutions.[1][8] Admixture with alkaline substances can lead to precipitation or gas formation.[1]
Q4: What happens when this compound is mixed with an alkaline solution?
A4: Mixing this compound with alkaline solutions, such as sodium bicarbonate, aminophylline, or furosemide, will cause it to precipitate out of the solution.[1][8] This is due to the conversion of the soluble hydrochloride salt to the less soluble free base form at a higher pH. The solution may become turbid or form a visible precipitate.[9]
Q5: What is the pH stability profile of this compound?
A5: this compound is chemically stable in solutions with a pH between 2.5 and 6.5 for up to 24 hours.[9] However, at a pH of 7.5 or higher, a significant degradation of 10-15% can occur within approximately 6 hours.[9]
Troubleshooting Guide
Issue: I observed a precipitate after mixing this compound with my experimental buffer.
-
Possible Cause: The pH of your experimental buffer is likely alkaline (pH > 7.0), causing the this compound to precipitate.
-
Solution:
-
pH Check: Measure the pH of your buffer.
-
Adjust pH: If the pH is alkaline, adjust it to a more acidic or neutral pH (ideally between 3.5 and 6.5) before adding this compound.
-
Alternative Buffer: If pH adjustment is not possible for your experiment, consider using a different, more acidic buffer system that is compatible with both your experimental model and this compound.
-
Fresh Preparation: Always prepare this compound solutions fresh for each experiment to ensure stability and prevent degradation.
-
Issue: My experimental results are inconsistent when using this compound.
-
Possible Cause: Inconsistent pH of your solutions could be leading to variable concentrations of active Doxapram due to precipitation or degradation.
-
Solution:
-
Standardize pH: Ensure that the pH of all solutions containing this compound is consistently maintained within the stable range (pH 3.5-6.5).
-
Solubility Check: Visually inspect your solutions for any signs of precipitation before use.
-
Control Experiments: Run control experiments with the vehicle (the solution without Doxapram) to ensure that the buffer itself is not causing the observed effects.
-
Quantitative Data Summary
Table 1: pH Stability of this compound in Solution
| pH Range | Stability | Observation |
| 1.9 | Stable | Clear solution.[9] |
| 2.5 - 6.5 | Stable for 24 hours | No significant degradation.[9] |
| 3.8 - 5.7 | Becomes Turbid | Precipitation may occur upon pH adjustment with NaOH.[9] |
| ≥ 7.5 | Unstable | 10-15% loss in approximately 6 hours.[9] |
Table 2: Compatibility of this compound with Common Intravenous Solutions
| Solution | Compatibility |
| 5% Dextrose in Water | Compatible[1][8] |
| 10% Dextrose in Water | Compatible[1][8] |
| Normal Saline (0.9% Sodium Chloride) | Compatible[1][8] |
Table 3: Incompatible Admixtures with this compound
| Incompatible Substance | Result of Admixture |
| 2.5% Thiopental sodium | Precipitation or gas formation[1] |
| Sodium bicarbonate | Precipitation or gas formation[1][8] |
| Furosemide | Precipitation or gas formation[1][8] |
| Aminophylline | Precipitation or gas formation[1][8] |
Experimental Protocols
Protocol 1: Preparation of a Stable this compound Stock Solution
-
Objective: To prepare a 10 mg/mL stock solution of this compound for in vitro experiments.
-
Materials:
-
This compound powder
-
Sterile, deionized water
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
pH meter
-
Sterile conical tubes
-
-
Methodology:
-
Weigh the desired amount of this compound powder.
-
Add a small amount of sterile, deionized water to dissolve the powder. Doxapram hydrochloride is sparingly soluble in water.[1]
-
Gently vortex until the powder is fully dissolved.
-
Measure the pH of the solution. It should be within the acidic range (typically 3.5-5.0).
-
If necessary, adjust the pH to be within the stable range of 3.5-6.5 using 0.1 M HCl or 0.1 M NaOH, while continuously monitoring the pH. Avoid over-titrating with NaOH to prevent precipitation.
-
Bring the solution to the final desired volume with sterile, deionized water.
-
Sterile filter the solution using a 0.22 µm filter.
-
Store the stock solution at a controlled room temperature or as recommended by the manufacturer and use it within 24 hours.
-
Visualizations
Caption: Chemical incompatibility of this compound with alkaline solutions.
Caption: Troubleshooting workflow for this compound precipitation.
References
- 1. drugs.com [drugs.com]
- 2. Doxapram Hydrochloride Monohydrate, Pharmaceutical Grade Respiratory Stimulant at Best Price [jigspharma.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. What is the mechanism of Doxapram Hydrochloride? [synapse.patsnap.com]
- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 7. ftp.uspbpep.com [ftp.uspbpep.com]
- 8. drugs.com [drugs.com]
- 9. publications.ashp.org [publications.ashp.org]
Doxapram Hydrochloride Hydrate & Anesthesia: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information on the impact of various anesthetic agents on the efficacy of Doxapram hydrochloride hydrate. It includes troubleshooting guides, FAQs, experimental protocols, and quantitative data to support your experimental design and interpretation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing a diminished respiratory stimulant effect of Doxapram when used with a volatile anesthetic like Isoflurane or Sevoflurane. Why might this be happening?
A1: This is a known interaction. Volatile anesthetics can cause significant central nervous system (CNS) and respiratory depression. While Doxapram stimulates both central and peripheral respiratory centers, its efficacy can be influenced by the depth of anesthesia.[1] The arousal effect of Doxapram with volatile anesthetics is partly attributed to an increased rate of breathing, which enhances the elimination of the anesthetic agent.[1][2] If the anesthetic concentration is high, it may override the stimulatory effects of Doxapram. It is recommended to delay Doxapram administration until the volatile agent has been partially excreted.
Q2: Is there a difference in Doxapram's efficacy when reversing respiratory depression from intravenous anesthetics like Propofol versus Ketamine?
A2: Yes, the choice of intravenous anesthetic can impact Doxapram's apparent efficacy.
-
Propofol: Propofol is a potent respiratory depressant. Doxapram is frequently used to counteract this depression and can hasten recovery.[3][4] However, in cases of deep propofol sedation, a standard Doxapram dose may not be sufficient to fully reverse respiratory depression.[1]
-
Ketamine: Ketamine has a different profile. It can have a tonic excitatory effect on respiration and is considered opioid-sparing, which may reduce the baseline respiratory depression in the first place.[5] While Doxapram can be used, the necessity and dose might differ compared to a propofol-based protocol. One study noted that adding ketamine to propofol actually caused increased respiratory depression, making ketamine a poor addition in that context for laryngeal examinations.[6]
Q3: We are seeing significant cardiovascular side effects (hypertension, tachycardia) after Doxapram administration in our anesthetized animal models. How can we mitigate this?
A3: Doxapram can elicit a pressor response by improving cardiac output and increasing the release of catecholamines.[7] This effect can be more pronounced under certain anesthetics. Side effects like high blood pressure and rapid heartbeat are known potential consequences.[7]
-
Dose-Titration: The effects of Doxapram are dose-dependent.[8] Consider using the lowest effective dose. A starting point for IV injection is often in the range of 0.5-1.0 mg/kg.[3][9]
-
Route of Administration: Rapid IV infusion may lead to more pronounced side effects.[7] A slower infusion rate or intermittent boluses should be considered.
-
Choice of Anesthetic: Anesthetics that also have sympathomimetic effects could potentially exacerbate the cardiovascular side effects of Doxapram. Careful selection and monitoring are crucial.
Q4: Can Doxapram be used as a continuous rate infusion (CRI) to maintain respiratory stability during a procedure with TIVA (Total Intravenous Anesthesia)?
A4: Yes, studies have shown that a Doxapram CRI can be useful in alleviating cardiopulmonary suppression during TIVA protocols (e.g., with remifentanil and propofol). A CRI can significantly increase respiratory rate, PaO2, and SaO2 while decreasing PaCO2.[6][10] This approach may provide more stable respiratory support than intermittent boluses for longer procedures.
Signaling Pathways and Workflows
The following diagrams illustrate key mechanisms and processes relevant to the use of Doxapram.
Quantitative Data Summary
The efficacy of Doxapram in hastening recovery from anesthesia has been quantified in several studies. The tables below summarize key findings.
Table 1: Effect of Doxapram on Recovery Times from Various Anesthetics
| Anesthetic Protocol | Species | Doxapram Dose | Parameter Measured | Control Group (min) | Doxapram Group (min) | Percent Reduction |
|---|---|---|---|---|---|---|
| Sevoflurane | Human | 1 mg/kg IV | Time to Eye Opening | 9.9 ± 3.1 | 6.9 ± 2.2 | 30.3% |
| Isoflurane | Dog | 2 mg/kg IV | Total Recovery Time | ~45 | ~30 | ~33.3% |
| Dexmedetomidine + Propofol + Remifentanil | Human | 1 mg/kg IV | Time to Spontaneous Breathing | 11.7 ± 3.4 | 5.2 ± 2.9 | 55.6% |
| Dexmedetomidine + Propofol + Remifentanil | Human | 1 mg/kg IV | Time to Extubation | 19.2 ± 9.6 | 14.2 ± 7.8 | 26.0% |
| Propofol + Remifentanil | Human | 1 mg/kg IV | Time to Extubation | 11.5 ± 3.2 | 8.9 ± 2.5 | 22.6% |
Data synthesized from multiple sources. Recovery parameters and control group performance vary by study protocol.
Table 2: Cardiorespiratory Effects of Doxapram During TIVA
| Anesthetic Protocol | Species | Doxapram Dose | Parameter | Observation |
|---|---|---|---|---|
| Propofol + Remifentanil | Dog | 2 mg/kg bolus + 66.66 µg/kg/min CRI | Respiratory Rate | Significantly higher than control group[6][10] |
| Propofol + Remifentanil | Dog | 2 mg/kg bolus + 66.66 µg/kg/min CRI | PaO2 and SaO2 | Significantly increased compared to control[6][10] |
| Propofol + Remifentanil | Dog | 2 mg/kg bolus + 66.66 µg/kg/min CRI | PaCO2 | Significantly decreased compared to control[6][10] |
| Propofol + Remifentanil | Dog | 2 mg/kg bolus + 66.66 µg/kg/min CRI | Arterial Pressure | Significantly increased compared to control[6][10] |
| Propofol | Dog | 2 mg/kg IV | Heart Rate & Blood Pressure | Significantly increased after injection[4] |
| Propofol | Dog | 2 mg/kg IV | End-Tidal CO2 (ETCO2) | Significantly decreased compared to control[4] |
Experimental Protocols
Protocol 1: Evaluation of Doxapram on Recovery from Inhalant Anesthesia (Adapted from studies in dogs)
-
Animal Model: Healthy adult dogs.
-
Anesthetic Induction: Induce anesthesia with propofol IV to effect.
-
Anesthetic Maintenance: Maintain anesthesia with Isoflurane or Sevoflurane in oxygen for a standardized duration (e.g., 30-60 minutes). Monitor vital signs continuously.
-
Treatment Administration: At the end of the anesthetic period, discontinue the inhalant. Immediately administer either Doxapram hydrochloride (e.g., 2 mg/kg IV) or a saline placebo as a single bolus.
-
Monitoring and Data Collection:
-
Record physiological parameters (heart rate, respiratory rate, blood pressure, SpO2, ETCO2) at baseline and at set intervals (e.g., every 5 minutes) post-administration.
-
Measure and record recovery milestones: time to endotracheal extubation, time to first head lift, time to sternal recumbency.
-
-
Analysis: Compare the recovery times and physiological parameter changes between the Doxapram and placebo groups using appropriate statistical tests.
Protocol 2: Evaluation of Doxapram during Total Intravenous Anesthesia (TIVA) (Adapted from studies in dogs)
-
Animal Model: Healthy adult dogs.
-
Premedication & Induction: Premedicate with an appropriate agent (e.g., medetomidine). Induce anesthesia using a combination of remifentanil and propofol via constant rate infusion (CRI).
-
Treatment Groups:
-
Control Group: Administer a saline placebo bolus followed by a saline CRI.
-
Low-Dose Doxapram Group: Administer a Doxapram loading dose (e.g., 0.25 mg/kg IV) followed by a Doxapram CRI (e.g., 8.33 µg/kg/min).[6][10]
-
High-Dose Doxapram Group: Administer a Doxapram loading dose (e.g., 2 mg/kg IV) followed by a Doxapram CRI (e.g., 66.66 µg/kg/min).[6][10]
-
-
Monitoring and Data Collection:
-
Analysis: Use repeated measures ANOVA to compare the effects of the different treatment groups on cardiorespiratory variables over time.[10]
References
- 1. Doxapram as an additive to propofol sedation for endoscopic retrograde cholangiopancreatography: a placebo-controlled, randomized, double-blinded study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of doxapram for arousal from general anaesthesia in outpatients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Doxapram hastens the recovery following total intravenous anesthesia with dexmedetomidine, propofol and remifentanil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of doxapram effects on cardiorespiratory parameters and quality of recovery from propofol induced and maintained anesthesia in dog [ivj.ir]
- 5. Prophylactic Effects of Doxapram, Ketamine and Meperidine in Postoperative Shivering - PMC [pmc.ncbi.nlm.nih.gov]
- 6. e-jvc.org [e-jvc.org]
- 7. Doxapram - Wikipedia [en.wikipedia.org]
- 8. What is the mechanism of Doxapram Hydrochloride? [synapse.patsnap.com]
- 9. Dopram (doxapram) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 10. e-jvc.org [e-jvc.org]
Validation & Comparative
A Comparative Analysis of Doxapram Hydrochloride Hydrate and Caffeine for Neonatal Apnea in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of doxapram hydrochloride hydrate and caffeine for the treatment of apnea in neonatal animal models. The information presented is based on available experimental data to assist researchers and drug development professionals in their understanding of these two respiratory stimulants.
Executive Summary
Both this compound and caffeine are effective respiratory stimulants used in neonatal medicine. Caffeine, a methylxanthine, acts primarily as an adenosine receptor antagonist, leading to central nervous system stimulation and enhanced respiratory drive.[1] Doxapram stimulates both central respiratory centers in the brainstem and peripheral chemoreceptors in the carotid and aortic bodies.[2]
Experimental data from various neonatal animal models, including lambs, foals, and dogs, provide insights into the comparative efficacy and physiological effects of these two drugs. In newborn lambs, doxapram demonstrated a more potent and immediate stimulation of ventilation compared to caffeine.[3] Conversely, in hypoxic neonatal dogs, caffeine was associated with a greater improvement in Apgar scores, suggesting better clinical recovery.[4] Studies in foals with induced respiratory acidosis have shown doxapram to be more effective at restoring ventilation and correcting hypercapnia than caffeine.[2][5]
This guide will delve into the quantitative data from these studies, detail the experimental protocols used, and provide visual representations of the drugs' mechanisms of action and experimental workflows.
Quantitative Data Comparison
The following tables summarize the key quantitative findings from comparative studies in various neonatal animal models.
Respiratory Parameters in Neonatal Lambs
| Parameter | Baseline | Caffeine (10 mg/kg loading dose) | Doxapram (5.5 mg/kg loading dose) | Doxapram (2.5 mg/kg) added to Caffeine |
| Minute Ventilation (ml/kg/min) | 566 ± 55 | 680 ± 74 | 936 ± 75 | 1,000 ± 108 |
| Plasma Concentration (mg/l) | N/A | 14.7 ± 1.6 (Caffeine) | 5.3 ± 0.8 (Doxapram) | N/A |
Data from Bairam et al. (1992) in 2-5 day old awake lambs.[3]
Cardiorespiratory Parameters in Neonatal Foals with Induced Respiratory Acidosis
| Parameter | Baseline (Hypercapnia) | Caffeine (10 mg/kg) | Doxapram (0.5 mg/kg loading dose + 0.08 mg/kg/min infusion) |
| Respiratory Rate (breaths/min) | 28 ± 8 | 27 ± 8 | 51 ± 12 |
| Minute Ventilation (L/min) | 10.1 ± 2.9 | 10.0 ± 3.4 | 18.1 ± 4.5 |
| PaCO₂ (mm Hg) | 78.1 ± 6.3 | 80.3 ± 7.1 | 58.2 ± 5.9 |
| Mean Arterial Pressure (mm Hg) | 85 ± 11 | 88 ± 12 | 101 ± 13 |
*Indicates a statistically significant difference compared to baseline and caffeine treatment. Data from Giguère et al. (2007) in 1-3 day old foals.[5]
Clinical Assessment in Hypoxic Neonatal Dogs
| Parameter | Aminophylline Group (n=12) | Caffeine Group (n=11) | Doxapram Group (n=12) |
| Δ Apgar Score (M10 - M1) | 3.58 ± 1.16 | 4.36 ± 0.92* | 2.83 ± 1.34 |
*Indicates a statistically significant difference compared to the doxapram group (p = 0.0095). M1 is at birth, and M10 is 10 minutes post-treatment. Data from a study on hypoxic neonatal dogs born by cesarean section.[4]
Experimental Protocols
Neonatal Lamb Model for Ventilatory Response
This protocol is based on the study by Bairam et al. (1992), which investigated the interactive ventilatory effects of caffeine and doxapram in newborn lambs.[3]
-
Animal Model: Two groups of five awake lambs, aged 2-5 days.
-
Surgical Preparation: Catheters were inserted into the femoral artery and vein for blood sampling and drug administration, respectively. A tracheostomy was performed for the insertion of a cuffed endotracheal tube.
-
Ventilatory Measurement: Respiratory airflow was measured using a pneumotachograph connected to the endotracheal tube. The flow signal was integrated to determine tidal volume, and respiratory rate was calculated from the flow trace. Minute ventilation was calculated as the product of tidal volume and respiratory rate.
-
Drug Administration:
-
Group 1 (Caffeine first): Received a caffeine loading dose of 10 mg/kg, followed by a maintenance infusion of 0.1 mg/kg/h. Incremental doses of doxapram (0.25, 0.5, 1.25, and 2.5 mg/kg) were administered every 30 minutes.
-
Group 2 (Doxapram first): Received a doxapram loading dose of 5.5 mg/kg, followed by a maintenance infusion of 1 mg/kg/h. Incremental doses of caffeine (2.5, 5.0, 7.5, and 10.0 mg/kg) were administered every 30 minutes.
-
-
Data Collection: Ventilatory parameters and arterial blood gases were measured at baseline and after each drug administration. Plasma concentrations of caffeine and doxapram were determined by high-performance liquid chromatography.
Neonatal Foal Model for Induced Respiratory Acidosis
This protocol is based on the study by Giguère et al. (2007), which compared the effects of caffeine and doxapram in foals with induced hypercapnia.[5]
-
Animal Model: Six clinically normal foals, aged 1 to 3 days.
-
Anesthesia and Induction of Hypercapnia: Foals were anesthetized with isoflurane. A state of hypercapnia (elevated PaCO₂) was induced and maintained by adjusting the vaporizer setting.
-
Instrumentation: Catheters were placed in a facial artery for blood pressure monitoring and blood gas analysis, and in a jugular vein for drug and fluid administration. A cuffed endotracheal tube was inserted.
-
Cardiorespiratory Monitoring: Heart rate, respiratory rate, arterial blood pressure, and end-tidal isoflurane concentration were continuously monitored. Arterial blood gas analysis was performed to measure PaO₂, PaCO₂, and pH. Minute ventilation was measured using a calibrated flowmeter.
-
Drug Administration: Each foal received three intravenous treatments in a randomized crossover design with a washout period of at least 24 hours between treatments:
-
Doxapram: Loading dose of 0.5 mg/kg, followed by a 20-minute infusion at 0.03 mg/kg/min and then a 20-minute infusion at 0.08 mg/kg/min.
-
Caffeine: 5 mg/kg administered over 20 minutes, followed by 10 mg/kg administered over 20 minutes.
-
Saline: Equivalent volumes to the drug treatments.
-
-
Data Collection: Cardiorespiratory variables were assessed at baseline (during hypercapnia) and after each low and high dose of the treatments.
Neonatal Dog Model for Hypoxia
This protocol is based on a study comparing aminophylline, caffeine, and doxapram in hypoxic neonatal dogs.[4]
-
Animal Model: Forty-five puppies born via elective or emergency cesarean section, with 35 exhibiting cardiorespiratory depression (heart rate ≤ 180 bpm, respiratory rate < 15 movements per minute, Apgar score < 7, and reflex score < 3).
-
Grouping: The 35 hypoxic puppies were randomly allocated into three groups:
-
Aminophylline Group (AG; n=12)
-
Caffeine Group (CafG; n=11)
-
Doxapram Group (DG; n=12)
-
A control group of ten clinically healthy neonates was also included.
-
-
Assessment: Apgar score, neonatal reflexes, lactate, blood glucose, oxygen saturation, blood gas parameters, and cardiac troponin I (cTnI) were evaluated immediately after birth (M1) and 10 minutes following treatment (M10).
-
Drug Administration: The specific dosages for each drug were not detailed in the provided abstract but were administered shortly after birth.
-
Data Analysis: The change in Apgar score (Δ Apgar score) between M1 and M10 was a primary outcome measure for comparing the efficacy of the treatments.
Signaling Pathways and Experimental Workflow
Mechanisms of Respiratory Stimulation
The following diagram illustrates the distinct signaling pathways through which caffeine and doxapram stimulate respiration.
Caption: Signaling pathways of caffeine and doxapram in respiratory stimulation.
Generalized Experimental Workflow
The diagram below outlines a typical experimental workflow for comparing respiratory stimulants in a neonatal animal model.
Caption: Generalized workflow for comparative neonatal respiratory studies.
Conclusion
The choice between this compound and caffeine for treating apnea in neonatal animal models may depend on the specific research question and the desired physiological outcome. The experimental evidence suggests that doxapram provides a more potent and rapid onset of respiratory stimulation, which could be advantageous in situations requiring immediate intervention.[3] However, caffeine has demonstrated benefits in overall clinical recovery in some models and is widely recognized for its favorable long-term outcomes in clinical practice, including a reduction in bronchopulmonary dysplasia.[4]
Researchers should carefully consider the animal model, the specific parameters being investigated, and the translational relevance to human neonatal conditions when designing studies to further elucidate the comparative pharmacology of these two important drugs. Future research should aim for more head-to-head comparative studies in various neonatal animal models to provide a more complete picture of their relative efficacy and safety profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. Retrospective comparison of caffeine and doxapram for the treatment of hypercapnia in foals with hypoxic-ischemic encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interactive ventilatory effects of two respiratory stimulants, caffeine and doxapram, in newborn lambs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Comparison of the effects of caffeine and doxapram on respiratory and cardiovascular function in foals with induced respiratory acidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Doxapram Hydrochloride Hydrate and Theophylline in Respiratory Stimulation: A Guide for Researchers
This guide provides a detailed comparison of the efficacy of Doxapram hydrochloride hydrate and theophylline, two respiratory stimulants used in various clinical settings. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, clinical applications, and comparative performance based on available experimental data.
Mechanisms of Action
Doxapram and theophylline stimulate respiration through distinct biochemical pathways.
This compound primarily acts as a central and peripheral respiratory stimulant.[1][2] Its main mechanism involves the stimulation of peripheral carotid chemoreceptors, which in turn stimulates the respiratory center in the brainstem.[1] At higher doses, it directly stimulates the central respiratory centers in the medulla.[3] The molecular mechanism is thought to involve the blockade of tandem pore K+ (TASK-1/-3) channels.[3][4] This inhibition leads to depolarization of glomus cells in the carotid bodies, increasing the release of neurotransmitters that stimulate the brain's respiratory centers.[5]
Theophylline , a methylxanthine, has a more complex and multifaceted mechanism of action.[6] It acts as a non-selective phosphodiesterase (PDE) inhibitor, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent bronchodilation.[6][7] Additionally, it is a non-selective adenosine receptor antagonist.[7] Theophylline also exhibits anti-inflammatory properties by modulating the activity of various immune cells.[6] Its respiratory stimulant effect is attributed to the stimulation of the medullary respiratory center.[6]
Signaling Pathway Diagrams
References
- 1. Doxapram - Wikipedia [en.wikipedia.org]
- 2. What is Doxapram Hydrochloride used for? [synapse.patsnap.com]
- 3. droracle.ai [droracle.ai]
- 4. Reversal of morphine-induced respiratory depression by doxapram in anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Doxapram Hydrochloride? [synapse.patsnap.com]
- 6. What is the mechanism of Theophylline? [synapse.patsnap.com]
- 7. Theophylline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validating Doxapram hydrochloride hydrate's effect on respiratory drive via phrenic nerve recording
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Doxapram hydrochloride hydrate's performance in stimulating respiratory drive with other alternatives, supported by experimental data from phrenic nerve recording studies.
Executive Summary
This compound is a well-established respiratory stimulant. Its efficacy in enhancing respiratory drive is validated through direct measurement of phrenic nerve activity, which provides a precise indication of central respiratory output. This guide compares the effects of Doxapram with other respiratory stimulants—Almitrine, Buspirone, Caffeine, and Pentylenetetrazole—based on available data from phrenic nerve recording experiments in animal models. The data presented herein allows for a comparative assessment of their potency and mechanisms of action.
Comparative Analysis of Respiratory Stimulants
The following table summarizes the quantitative effects of this compound and its alternatives on phrenic nerve activity. The data is extracted from studies utilizing similar experimental preparations to allow for a meaningful comparison.
| Drug | Animal Model | Dosage | Change in Phrenic Nerve Activity (Amplitude) | Change in Phrenic Nerve Activity (Frequency) | Key Findings |
| Doxapram | Rat | 2 mg/kg (i.v.) | Immediate and significant increase.[1] A persistent increase of 168 ± 24% of baseline was observed after repeated dosing.[1][2] | Immediate increase.[1] | Primarily acts via carotid chemoreceptors at low doses.[1][2] Repeated administration can induce long-lasting facilitation of phrenic motor output.[1][2] |
| Almitrine | Cat | 0.1 - 1.0 mg/kg (i.v.) | Dose-dependent increase in integrated phrenic nerve activity.[3] | - | Markedly increases phrenic nerve activity across a range of arterial PO2 and PCO2 values.[3] |
| Buspirone | Cat | Dose-dependent | Dose-dependent increase in tidal phrenic activity. | Increase in some animals. | Stimulates respiration without the sedative effects of benzodiazepines. |
| Caffeine | Rat | - | Augments tension in response to phrenic nerve stimulation at low frequencies. | - | Enhances neuromuscular transmission in the phrenic nerve-diaphragm preparation. |
| Pentylenetetrazole | Rat | - | - | Significant decrease (~50%) during absence-like and myoclonic jerk seizures.[4] | Primarily studied in the context of seizure-induced respiratory changes, which differ from its direct respiratory stimulant effects. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure transparency and reproducibility.
Phrenic Nerve Recording Protocol for this compound
This protocol is based on the methodology described by Lee et al. (2013).[1]
-
Animal Preparation: Adult male Sprague-Dawley rats are anesthetized, tracheostomized, and mechanically ventilated. The vagus nerves are sectioned to prevent entrainment of respiratory rhythm with the ventilator. A femoral vein is catheterized for drug administration.
-
Nerve Recording: The left phrenic nerve is isolated in the neck, cut distally, and the proximal end is placed on a bipolar silver wire electrode for recording. The nerve activity is amplified, filtered, and integrated to obtain a moving average of the signal.
-
Drug Administration: this compound is dissolved in saline and administered intravenously as a bolus or in repeated doses.
-
Data Analysis: Changes in the amplitude and frequency of the integrated phrenic nerve signal are measured and compared to baseline values before drug administration.
Phrenic Nerve Recording Protocol for Almitrine
This protocol is adapted from the study by Van der Touw et al. (1995).
-
Animal Preparation: Adult cats are anesthetized, paralyzed, vagotomized, and artificially ventilated.
-
Nerve Recording: Electroneurograms (ENGs) are recorded from both the hypoglossal and phrenic nerves.
-
Drug Administration: Almitrine is administered intravenously in cumulative doses.
-
Data Analysis: Changes in the integrated hypoglossal and phrenic ENGs are analyzed to determine the dose-response relationship.
Phrenic Nerve Recording Protocol for Buspirone
This protocol is based on the methodology described by Garner et al. (1989).
-
Animal Preparation: Adult cats are anesthetized, paralyzed, vagotomized, and glomectomized (carotid bodies denervated) to isolate the central effects of the drug. End-tidal PCO2 and body temperature are maintained at a constant level.
-
Nerve Recording: Central neural respiratory responses are measured from the phrenic nerve activity.
-
Drug Administration: Buspirone is administered intravenously.
-
Data Analysis: Changes in tidal phrenic activity and respiratory frequency are measured to assess the drug's effect on respiratory output.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the proposed signaling pathways through which these respiratory stimulants exert their effects.
Caption: Doxapram's mechanism of action on respiratory drive.
Caption: Mechanisms of action for alternative respiratory stimulants.
Conclusion
This compound effectively stimulates respiratory drive, primarily through its action on peripheral chemoreceptors, leading to a measurable increase in phrenic nerve activity. The comparative data suggests that while other agents like Almitrine and Buspirone also enhance respiratory output, the choice of stimulant should be guided by the specific research or clinical context, considering factors such as the desired mechanism of action, onset and duration of effect, and potential side effects. The provided experimental protocols and signaling pathway diagrams offer a foundational understanding for researchers designing studies to further evaluate and compare these respiratory stimulants.
References
- 1. Repeated intravenous doxapram induces phrenic motor facilitation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Repeated intravenous doxapram induces phrenic motor facilitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of almitrine on hypoglossal and phrenic electroneurograms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Respiratory activity during seizures induced by pentylenetetrazole - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Doxapram Hydrochloride Hydrate and Almitrine Bismesylate for Chemoreceptor Stimulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent chemoreceptor stimulants, Doxapram hydrochloride hydrate and Almitrine bismesylate. The information presented is intended to support research and drug development efforts by offering a comprehensive overview of their mechanisms of action, performance based on experimental data, and established clinical protocols.
Executive Summary
This compound and Almitrine bismesylate are both potent respiratory stimulants that act on peripheral chemoreceptors. However, their pharmacological profiles exhibit key differences in their site of action, effects on gas exchange and hemodynamics, and clinical applications. Doxapram acts as both a central and peripheral respiratory stimulant, leading to a rapid but short-lived increase in tidal volume and respiratory rate.[1][2] In contrast, Almitrine bismesylate's effects are primarily mediated through the peripheral chemoreceptors in the carotid bodies, resulting in a more sustained improvement in arterial oxygenation, often without a significant increase in overall ventilation.[3][4]
Clinical data suggests that while both drugs can improve respiratory parameters, almitrine may be more effective at improving gas exchange in patients with chronic hypoxemia and hypercapnia at commonly used dosages.[5] Hemodynamically, doxapram has been associated with an increase in pulmonary arterial resistance, whereas almitrine has shown more moderate effects.[6] The choice between these two agents depends on the specific clinical scenario, the desired duration of action, and the patient's underlying condition.
Mechanism of Action
This compound
Doxapram stimulates respiration through a dual mechanism, acting on both peripheral and central chemoreceptors.[5] At lower doses, its primary effect is on the carotid and aortic bodies.[1] The proposed signaling pathway in the carotid body glomus cells involves the inhibition of tandem pore domain acid-sensitive potassium (TASK) channels, specifically TASK-1 and TASK-3.[7][8][9] This inhibition leads to membrane depolarization, activation of voltage-gated calcium channels, and subsequent release of neurotransmitters, including dopamine, which stimulate afferent nerve fibers leading to the respiratory centers in the brainstem.[7] At higher doses, doxapram directly stimulates the medullary respiratory centers.[1]
Almitrine Bismesylate
Almitrine bismesylate's mechanism of action is primarily confined to the peripheral chemoreceptors, particularly the carotid bodies.[3][4] Studies have shown that its effects are abolished by denervation of the carotid bodies.[3] Similar to doxapram, almitrine is believed to act on the glomus cells. Research indicates that almitrine inhibits Ca2+-dependent K+ channels, leading to depolarization and neurotransmitter release.[10] It has been shown to increase the release of catecholamines from the carotid body.[1] This stimulation of the carotid bodies enhances the ventilatory response to hypoxia.
Performance Comparison: Experimental Data
Effects on Arterial Blood Gases
A key performance indicator for respiratory stimulants is their ability to improve arterial blood gas parameters. Comparative studies have demonstrated differences in the efficacy of doxapram and almitrine in this regard.
| Parameter | This compound | Almitrine Bismesylate | Study Population & Dosing | Reference |
| Change in PaO₂ | +3.3 mm Hg (p < 0.05) | +14.6 mm Hg (p < 0.001) | 16 patients with chronic respiratory insufficiency; Doxapram: 1 mg/kg IV over 30 min; Almitrine: 0.5 mg/kg IV over 30 min | [5] |
| Change in PaCO₂ | -2.8 mm Hg (p < 0.01) | -6.9 mm Hg (p < 0.001) | 16 patients with chronic respiratory insufficiency; Doxapram: 1 mg/kg IV over 30 min; Almitrine: 0.5 mg/kg IV over 30 min | [5] |
| Change in PaO₂ | ~20% rise (p < 0.005) | ~20% rise (p < 0.005) | 30 patients post-pneumonectomy; Doxapram: 3 mg/kg IV over 1h; Almitrine: 1 mg/kg IV over 1h | [6] |
| Change in PaCO₂ | 15-20% fall (p < 0.01) | 15-20% fall (p < 0.01) | 30 patients post-pneumonectomy; Doxapram: 3 mg/kg IV over 1h; Almitrine: 1 mg/kg IV over 1h | [6] |
Hemodynamic Effects
The cardiovascular effects of these stimulants are a critical consideration, particularly in patients with underlying cardiac conditions.
| Parameter | This compound | Almitrine Bismesylate | Study Population & Dosing | Reference |
| Mean Arterial Pressure | No significant change | 20% decrease (p < 0.01) | 30 patients post-pneumonectomy; Doxapram: 3 mg/kg IV over 1h; Almitrine: 1 mg/kg IV over 1h | [6] |
| Pulmonary Arterial Resistance | Significant increase (p < 0.05) | Non-significant increase | 30 patients post-pneumonectomy; Doxapram: 3 mg/kg IV over 1h; Almitrine: 1 mg/kg IV over 1h | [6] |
| Heart Rate | No significant change | No significant change | 30 patients post-pneumonectomy; Doxapram: 3 mg/kg IV over 1h; Almitrine: 1 mg/kg IV over 1h | [6] |
| Cardiac Index | No significant change | No significant change | 30 patients post-pneumonectomy; Doxapram: 3 mg/kg IV over 1h; Almitrine: 1 mg/kg IV over 1h | [6] |
Experimental Protocols
Study 1: Comparison in Chronic Respiratory Insufficiency
-
Objective: To compare the effects of almitrine and doxapram on arterial blood gases and ventilation in patients with chronic respiratory insufficiency, hypercapnia, and hypoxemia.[5]
-
Design: Randomized, comparative study.[5]
-
Participants: Sixteen long-term in-patients with chronic respiratory insufficiency.[5]
-
Intervention:
-
Measurements: Arterial blood gases and ventilation were measured at baseline, during the infusion (5, 15, and 25 minutes), and post-infusion (5, 10, and 15 minutes).[5]
Study 2: Comparison in Post-Pneumonectomy Patients
-
Objective: To compare the hemodynamic and respiratory effects of doxapram and almitrine infusion in the post-operative recovery period following pneumonectomy.[6]
-
Design: Randomized, placebo-controlled study.[6]
-
Participants: Thirty patients who had undergone pneumonectomy.[6]
-
Intervention: Two hours after the end of anesthesia, patients received one of the following infusions over 1 hour:
-
Measurements: Hemodynamic and respiratory parameters were measured before and at 15, 30, 60, 90, 120, and 180 minutes after the start of the infusion.[6]
Adverse Effects
A comparison of the adverse effect profiles is crucial for the clinical application of these drugs.
| Adverse Effect | This compound | Almitrine Bismesylate |
| Cardiovascular | Hypertension, tachycardia, arrhythmias.[11][12] | Hypotension (with infusion), potential for pulmonary hypertension with long-term use.[6][13] |
| Neurological | Headache, dizziness, apprehension, seizures (less common).[11][12] | Peripheral neuropathy (with long-term use), headache.[13] |
| Gastrointestinal | Nausea, vomiting, diarrhea.[11][12] | Nausea, vomiting.[13] |
| Other | Cough, dyspnea, muscle spasticity, sweating.[11][12] | Weight loss (with long-term use).[13] |
Conclusion
Both this compound and Almitrine bismesylate are effective chemoreceptor stimulants with distinct pharmacological profiles. Doxapram offers rapid, potent, but short-lived central and peripheral respiratory stimulation, making it suitable for acute respiratory depression. Almitrine provides a more selective and sustained stimulation of peripheral chemoreceptors, leading to significant improvements in oxygenation, which may be beneficial in the management of chronic hypoxemic conditions. The choice of agent should be guided by the specific clinical context, considering the desired onset and duration of action, the patient's underlying pathophysiology, and the potential for adverse effects. Further head-to-head clinical trials are warranted to delineate the optimal use of these agents in various respiratory disorders.
References
- 1. Effects of almitrine on the release of catecholamines from the rabbit carotid body in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. starship.org.nz [starship.org.nz]
- 3. The carotid body and natriuresis: effect of almitrine bismesylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [Effect of almitrine on arterial gases in patients with chronic respiratory insufficiency. Comparison with doxapram. Preliminary results] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Haemodynamic and respiratory effects of post-operative doxapram and almitrine in patients following pneumonectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A1899, PK‐THPP, ML365, and Doxapram inhibit endogenous TASK channels and excite calcium signaling in carotid body type‐1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Breathing Stimulant Compounds Inhibit TASK-3 Potassium Channel Function Likely by Binding at a Common Site in the Channel Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TASK-1 (KCNK3) and TASK-3 (KCNK9) tandem pore potassium channel antagonists stimulate breathing in isoflurane-anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of almitrine bismesylate on the ionic currents of chemoreceptor cells from the carotid body - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. drugs.com [drugs.com]
- 12. Dopram (Doxapram): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 13. researchgate.net [researchgate.net]
Doxapram Hydrochloride Hydrate: A Comparative Guide to its Ion Channel Targets via Patch-Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Doxapram hydrochloride hydrate's effects on various ion channels, with a focus on data obtained through patch-clamp electrophysiology. We will delve into its confirmed targets, compare its performance with other modulators, and provide detailed experimental protocols to support the presented data.
Confirmed Ion Channel Targets of Doxapram
Patch-clamp studies have definitively identified this compound as a modulator of specific potassium channels. Its primary mechanism of action as a respiratory stimulant is believed to be mediated through the inhibition of these channels in chemosensitive neurons.
Potassium Channel Inhibition
Doxapram has been shown to be a potent inhibitor of several members of the two-pore domain potassium (K2P) channel family, particularly the TASK (TWIK-related acid-sensitive K+) channels. These channels are crucial in setting the resting membrane potential and regulating neuronal excitability.
Inhibition of TASK channels by Doxapram leads to depolarization of the cell membrane. In the context of respiratory control, this depolarization in chemosensitive neurons, such as those in the carotid bodies, is thought to increase neurotransmitter release and subsequently stimulate the respiratory centers in the brainstem.[1][2]
Beyond the TASK channel family, Doxapram has also been demonstrated to inhibit Ca2+-activated and Ca2+-independent potassium currents in isolated type I cells of the neonatal rat carotid body.[3][4]
Lack of Effect on Other Ion Channels
Current research indicates a degree of selectivity in Doxapram's action. Notably, studies have shown that Doxapram is without effect on L-type Ca2+ channel currents.[3] While comprehensive data on a wide array of other ion channels, such as voltage-gated sodium channels (Nav) and other subtypes of calcium channels (Cav), is not extensively available in the public domain, the existing evidence points towards a primary role for potassium channel modulation in the pharmacological effects of Doxapram.
Comparative Analysis of Doxapram and Alternative Ion Channel Modulators
To better understand the pharmacological profile of Doxapram, it is essential to compare its activity with other known inhibitors of its primary targets, the TASK channels.
| Compound | Target Ion Channel(s) | Cell Type | Method | Efficacy (at specified concentration) | Reference |
| This compound | TASK-1, TASK-3, TASK-1/TASK-3 heterodimers | tsA201 cells | Whole-cell patch clamp | IC50: 0.41 µM (TASK-1), 37 µM (TASK-3), 9 µM (TASK-1/TASK-3) | [5] |
| This compound | Endogenous TASK channels | Neonatal rat carotid body type-1 cells | Cell-attached patch clamp | ~42% inhibition at 50 µM | [6] |
| This compound | Ca2+-activated K+ currents | Neonatal rat carotid body type I cells | Whole-cell patch clamp | IC50: ~13 µM | [3][4] |
| This compound | Ca2+-independent K+ currents | Neonatal rat carotid body type I cells | Whole-cell patch clamp | IC50: ~20 µM | [3][4] |
| A1899 | Endogenous TASK channels | Neonatal rat carotid body type-1 cells | Cell-attached patch clamp | ~35% inhibition at 400 nM | [6] |
| PK-THPP | Endogenous TASK channels | Neonatal rat carotid body type-1 cells | Cell-attached patch clamp | ~90% inhibition at 400 nM | [6] |
| ML365 | Endogenous TASK channels | Neonatal rat carotid body type-1 cells | Cell-attached patch clamp | Not explicitly quantified, but shown to increase intracellular Ca2+ | [6] |
Experimental Methodologies
The following protocols are representative of the patch-clamp electrophysiology techniques used to characterize the effects of this compound on ion channels.
Whole-Cell Patch-Clamp Recording of TASK Channel Currents
This protocol is adapted from studies investigating the effect of Doxapram on cloned human TASK channels expressed in tsA201 cells.[7]
1. Cell Culture and Transfection:
-
tsA201 cells are cultured in a suitable medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin) and maintained at 37°C in a 5% CO2 incubator.
-
Cells are transiently transfected with plasmids encoding the desired human TASK channel subunits (e.g., TASK-1 or TASK-3) using a suitable transfection reagent. A fluorescent reporter plasmid (e.g., GFP) is often co-transfected to identify successfully transfected cells.
-
Electrophysiological recordings are typically performed 24-48 hours post-transfection.
2. Electrophysiology Setup:
-
An inverted microscope equipped with fluorescence optics is used to visualize the cells.
-
A patch-clamp amplifier, a digitizer, and data acquisition software are required for recording and analyzing the ionic currents.
-
Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 3-5 MΩ when filled with the internal solution.
3. Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. The pH is adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES. The pH is adjusted to 7.2 with KOH.
4. Recording Procedure:
-
Transfected cells are identified by fluorescence.
-
A giga-ohm seal is formed between the patch pipette and the cell membrane.
-
The cell membrane is ruptured by gentle suction to achieve the whole-cell configuration.
-
The cell is held at a holding potential of -80 mV.
-
Voltage ramps (e.g., from -100 mV to +40 mV over 400 ms) are applied to elicit channel currents.
-
A stable baseline current is recorded before the application of Doxapram.
-
This compound is acutely applied to the cell via a perfusion system at various concentrations.
-
The effect of Doxapram on the channel current is recorded and analyzed to determine the percentage of inhibition and to construct dose-response curves for IC50 value calculation.
Visualizing Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the proposed mechanism of action, the following diagrams are provided.
Caption: A flowchart illustrating the key steps in a whole-cell patch-clamp experiment to determine the effect of Doxapram on ion channels.
Caption: Proposed signaling pathway for Doxapram-induced respiratory stimulation via TASK channel inhibition.
References
- 1. mdpi.com [mdpi.com]
- 2. The effects of doxapram on medullary respiratory neurones in brainstem-spinal cord preparations from newborn rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A1899, PK-THPP, ML365, and Doxapram inhibit endogenous TASK channels and excite calcium signaling in carotid body type-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of doxapram on ionic currents recorded in isolated type I cells of the neonatal rat carotid body - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The ventilatory stimulant doxapram inhibits TASK tandem pore (K2P) potassium channel function but does not affect minimum alveolar anesthetic concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A1899, PK‐THPP, ML365, and Doxapram inhibit endogenous TASK channels and excite calcium signaling in carotid body type‐1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of the ventilatory stimulant, doxapram on human TASK‐3 (KCNK9, K2P9.1) channels and TASK‐1 (KCNK3, K2P3.1) channels - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Doxapram Hydrochloride Hydrate's Respiratory Effects with Plethysmography: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the respiratory stimulant effects of Doxapram hydrochloride hydrate against other alternatives, supported by experimental data obtained through whole-body plethysmography. Detailed methodologies and visual representations of experimental workflows and signaling pathways are included to facilitate a comprehensive understanding for research and development purposes.
Comparative Analysis of Respiratory Stimulants
This compound is a well-established respiratory stimulant.[1][2] Its efficacy, primarily mediated through the stimulation of peripheral carotid chemoreceptors and central respiratory centers, has been documented in various preclinical and clinical settings.[1][3][4][5] However, a thorough evaluation of its performance in comparison to other respiratory stimulants is crucial for informed decisions in drug development and research. Whole-body plethysmography offers a non-invasive and accurate method to assess respiratory parameters in conscious, unrestrained animal models, making it an ideal tool for such comparative studies.[6][7][8][9][10][11]
The following table summarizes quantitative data from preclinical studies comparing the effects of Doxapram with other respiratory stimulants on key respiratory parameters measured by plethysmography.
Table 1: Comparative Effects of Respiratory Stimulants on Rodent Respiration (via Whole-Body Plethysmography)
| Compound | Dose | Animal Model | Change in Tidal Volume (TV) | Change in Respiratory Rate (RR) | Change in Minute Ventilation (MV) | Reference |
| This compound | 1.0 mg/kg/min IV | Rat (morphine-induced respiratory depression) | Significant Increase | Significant Increase | ~40-50% increase from depressed baseline | |
| This compound | 5.5 mg/kg loading dose | Newborn Lamb | Markedly Increased | - | Increased from 582 to 936 ml/kg/min | [2] |
| Almitrine | 0.03 mg/kg/min IV | Rat (morphine-induced respiratory depression) | Significant Increase | Significant Increase | Significant increase from depressed baseline | |
| Caffeine | 10 mg/kg loading dose | Newborn Lamb | Increased | - | Increased from 566 to 680 ml/kg/min | [2] |
| Nikethamide | - | - | Increases tidal volume | Increases respiratory rate | - | [6] |
Note: "-" indicates that specific quantitative data was not provided in the cited source. The effects of Nikethamide are generally described as an increase in tidal volume and respiratory rate.
Experimental Protocols
Whole-Body Plethysmography for Assessing Respiratory Effects of Doxapram
This protocol outlines the methodology for evaluating the respiratory effects of this compound in a rodent model using unrestrained whole-body plethysmography.
1. Animal Model and Acclimatization:
-
Species: Male/Female Sprague-Dawley rats or C57BL/6 mice.
-
Acclimatization: Animals are acclimated to the plethysmography chambers for a minimum of 30-60 minutes for several days prior to the experiment to minimize stress-induced respiratory changes.[12]
2. Equipment and Calibration:
-
Plethysmograph: A whole-body plethysmograph chamber appropriate for the animal's size is used.
-
Transducer and Amplifier: A differential pressure transducer is connected to the chamber and a calibrated amplifier to record pressure changes.
-
Calibration: The system is calibrated before each experiment by injecting a known volume of air (e.g., 1 ml) into the chamber to establish the relationship between volume and the pressure signal.
3. Experimental Procedure:
-
Baseline Recording: The animal is placed in the chamber, and baseline respiratory parameters are recorded for a stable period (e.g., 15-30 minutes).[10]
-
Drug Administration: this compound or an alternative respiratory stimulant is administered via the desired route (e.g., intravenous, intraperitoneal).
-
Post-Dose Recording: Respiratory parameters are continuously recorded for a predetermined period following drug administration to capture the onset, peak, and duration of the effects.
4. Data Analysis:
-
The recorded pressure signals are analyzed using appropriate software to derive the following respiratory parameters:
-
Tidal Volume (TV): The volume of air inhaled or exhaled during a normal breath.
-
Respiratory Rate (RR): The number of breaths per minute.
-
Minute Ventilation (MV): The total volume of air inhaled or exhaled per minute (MV = TV x RR).[10]
-
-
Changes in these parameters from baseline are calculated and compared between treatment groups.
Visualizing Experimental Workflow and Signaling Pathways
To further elucidate the experimental process and the underlying mechanism of action, the following diagrams are provided.
References
- 1. mdpi.com [mdpi.com]
- 2. Interactive ventilatory effects of two respiratory stimulants, caffeine and doxapram, in newborn lambs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of the effects of caffeine and doxapram on respiratory and cardiovascular function in foals with induced respiratory acidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. grokipedia.com [grokipedia.com]
- 7. researchgate.net [researchgate.net]
- 8. Almitrine and doxapram in experimental lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Measuring Respiratory Function in Mice Using Unrestrained Whole-body Plethysmography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measuring Breathing Patterns in Mice Using Whole-body Plethysmography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Plethysmograph training: A refinement for collection of respiration data in mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Doxapram Hydrochloride Hydrate's Central and Peripheral Respiratory Effects
Doxapram hydrochloride hydrate is a well-established respiratory stimulant utilized in clinical settings to address respiratory depression. Its mechanism of action is multifaceted, involving distinct effects on both the peripheral and central nervous systems to enhance respiratory drive. This guide provides an objective comparison of these effects, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Mechanism of Action: A Dual-Site Stimulation
Doxapram's respiratory stimulant properties arise from its dose-dependent actions on two primary anatomical sites: the peripheral chemoreceptors and the central respiratory centers within the brainstem.
Peripheral Effects: The Primary Driver at Low Doses
At lower therapeutic doses, doxapram's principal effect is the stimulation of peripheral chemoreceptors, primarily located in the carotid and aortic bodies.[1][2] These specialized sensory organs are responsible for detecting changes in blood gas levels (O₂, CO₂) and pH.[1] Doxapram enhances the sensitivity of these receptors, particularly to hypoxic and hypercapnic stimuli.[1]
The underlying molecular mechanism involves the inhibition of tandem pore domain (TASK-1 and TASK-3) potassium (K⁺) channels in the glomus cells of the carotid body.[3][4][5][6] Inhibition of these "leak" channels leads to membrane depolarization, an influx of calcium ions, and the subsequent release of neurotransmitters.[7] This cascade of events increases the afferent signal transmission via the sinus nerve to the medullary respiratory centers, resulting in an increased respiratory rate and tidal volume.[7]
Central Effects: A Dose-Dependent Contribution
As the dosage of doxapram is increased, it exerts a more direct stimulatory effect on the central nervous system, specifically targeting the medullary respiratory centers in the brainstem.[1][2] This central action is believed to be independent of the peripheral chemoreceptor pathway and contributes to a more profound increase in respiratory drive.
The precise molecular targets within the central nervous system are still under investigation, but evidence suggests a similar mechanism to its peripheral action: the inhibition of potassium channels on respiratory neurons.[8] Studies on neonatal rat brainstem-spinal cord preparations have indicated that doxapram can directly alter the electrophysiological properties of pre-inspiratory and inspiratory neurons, leading to an increase in the frequency and amplitude of inspiratory motor output.[8] Research has also shown that doxapram has distinct effects on different neuronal populations within the brainstem, with a modest effect on the rhythm-generating pre-Bötzinger complex but a more robust amplification of the motor output from the hypoglossal nucleus.[9][10]
Comparative Experimental Data
Experimental studies, primarily in animal models and humans, have sought to quantify and differentiate the central versus peripheral effects of doxapram. A key experimental design involves the surgical denervation of peripheral chemoreceptors to isolate the central effects of the drug.
Animal Studies
A landmark study in anesthetized cats provided clear evidence for the dominant role of peripheral chemoreceptors at clinical doses. The researchers demonstrated that doxapram is a potent stimulator of the carotid chemoreceptors and that its ventilatory effects are abolished after cutting the carotid sinus nerves for doses up to 6 mg/kg.[11][12] A central respiratory effect was only observed at higher doses.[12]
| Animal Model | Dose | Key Finding | Implication | Citation |
| Anesthetized Cat | 0.2 - 6.0 mg/kg IV | Ventilatory stimulation was abolished after denervation of peripheral chemoreceptors. | At these doses, the effect is primarily mediated by peripheral chemoreceptors. | [11][12] |
| Anesthetized Cat | 1.0 mg/kg IV | Chemoreceptor stimulation equivalent to reducing PaO₂ to 38 torr. | Doxapram is a potent peripheral stimulus. | [11] |
| Anesthetized Cat | 0.25 mg/kg/min IV Infusion | Increased tidal volume, respiratory frequency, and inspiratory drive (P₀.₅). | Doxapram enhances overall ventilation by boosting inspiratory neuromuscular drive. | [13] |
| Anesthetized Rat | 25 mg/kg IV | 103% ± 20% peak increase in minute ventilation from baseline. | Demonstrates significant respiratory stimulation in a rodent model. | [6] |
Human Studies
Studies in conscious human volunteers further delineate the dual action of doxapram. These experiments show that doxapram not only increases resting ventilation but also enhances the ventilatory responses to both hypoxia (a peripheral chemoreceptor stimulus) and hypercapnia (a predominantly central chemoreceptor stimulus).
| Subject Group | Dose | Effect on Tidal Volume (VT) & Respiratory Rate (f) | Effect on Ventilatory Response | Implication | Citation |
| Healthy Adults | 0.37 - 0.47 mg/kg IV Bolus | Significant increase in both VT and f. | Not Applicable | Doxapram increases overall minute ventilation through effects on both depth and rate of breathing. | [14] |
| Healthy Adults | IV Infusion | Substantial increase in resting ventilation. | ↑ Hypoxic Response: -0.8 to -1.63 L/min/%SaO₂ ↑ Hypercapnic Response Slope: 11.6 to 20.4 L/min/kPa | Potentiation of both hypoxic and hypercapnic responses indicates action on both peripheral and central chemoreceptors. | [15] |
| Infants with CCHS* | 0.32 - 2.0 mg/kg/min | ↑ Tidal Volume: 4.9 to 8.5 ml/kg ↑ Minute Ventilation: 140 to 286 ml/kg/min | Ventilatory response to CO₂ was not improved. | In this specific condition with impaired central chemosensitivity, the ventilatory response may be due entirely to peripheral stimulation. | [16] |
*Congenital Central Hypoventilation Syndrome
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the protocols used in key studies that differentiate doxapram's sites of action.
Protocol 1: Peripheral Chemoreceptor Denervation in Anesthetized Cats (Mitchell & Herbert, 1975)
-
Objective: To determine the contribution of peripheral chemoreceptors to the ventilatory response to doxapram.
-
Animal Model: Adult cats anesthetized with chloralose and urethane or pentobarbital.
-
Procedure:
-
Animals were tracheotomized and mechanically ventilated initially. Spontaneous breathing was measured via phrenic nerve activity.
-
The carotid sinus nerves, which carry signals from the carotid body chemoreceptors, were isolated for later transection.
-
Single-fiber recordings from the carotid sinus nerve were performed to directly measure chemoreceptor activity.
-
Doxapram was administered intravenously at various doses (0.2 to 6.0 mg/kg) and the effects on phrenic nerve activity (representing ventilation) and carotid chemoreceptor firing were recorded.
-
The carotid sinus nerves were then bilaterally transected.
-
Doxapram administration was repeated, and the effect on phrenic nerve activity was recorded again.
-
-
Key Measurements: Phrenic nerve activity (as a proxy for central respiratory output), single-unit carotid chemoreceptor activity, arterial blood gases (PaO₂, PaCO₂).
Protocol 2: Ventilatory Response to Hypoxia and Hypercapnia in Humans (Calverley et al., 1983)
-
Objective: To assess the effect of doxapram on peripheral and central chemosensitivity in conscious humans.
-
Subjects: Six healthy male volunteers.
-
Procedure:
-
Control Measurements: Baseline ventilation, oxygen uptake, and CO₂ production were measured.
-
The ventilatory response to progressive isocapnic hypoxia was determined by having subjects rebreathe from a bag while maintaining a constant end-tidal PCO₂ and monitoring the drop in arterial oxygen saturation (SaO₂).
-
The ventilatory response to progressive hypercapnia was determined using a rebreathing method with a hyperoxic gas mixture to isolate the central chemoreflex.
-
-
Doxapram Infusion: An intravenous infusion of doxapram was administered to maintain a constant plasma level.
-
Test Measurements: The measurements for resting ventilation and hypoxic/hypercapnic responses were repeated during the doxapram infusion.
-
-
Key Measurements: Minute ventilation (VE), tidal volume (VT), respiratory frequency (f), end-tidal PCO₂, arterial oxygen saturation (SaO₂). The slopes of the VE vs. SaO₂ and VE vs. PCO₂ relationships were calculated to quantify chemosensitivity.
Conclusion
The respiratory stimulation provided by this compound is a result of a dual, dose-dependent mechanism.
-
Peripheral Action: At lower, clinical doses, doxapram's effect is predominantly mediated by the stimulation of peripheral chemoreceptors in the carotid bodies. This action is critical for its therapeutic effect and is supported by denervation studies showing the abolishment of the ventilatory response at these doses.[11]
-
Central Action: As the dose increases, a direct stimulatory effect on medullary respiratory centers becomes evident.[2][12] This central effect, likely involving the inhibition of neuronal potassium channels, serves to amplify the respiratory drive initiated by the peripheral receptors. Human studies confirm this dual action, showing that doxapram enhances the ventilatory responses to both hypoxic (peripheral) and hypercapnic (central) stimuli.[15]
This comparative understanding is essential for the targeted development of novel respiratory stimulants, allowing for the potential separation of therapeutic effects from dose-limiting side effects associated with generalized CNS stimulation.
References
- 1. What is the mechanism of Doxapram Hydrochloride? [synapse.patsnap.com]
- 2. Doxapram - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. Effects of the ventilatory stimulant, doxapram on human TASK‐3 (KCNK9, K2P9.1) channels and TASK‐1 (KCNK3, K2P3.1) channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Breathing Stimulant Compounds Inhibit TASK-3 Potassium Channel Function Likely by Binding at a Common Site in the Channel Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Doxapram Hydrochloride Aggravates Adrenaline-Induced Arrhythmias Accompanied by Bidirectional Ventricular Tachycardia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TASK-1 (KCNK3) and TASK-3 (KCNK9) tandem pore potassium channel antagonists stimulate breathing in isoflurane-anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is Doxapram Hydrochloride used for? [synapse.patsnap.com]
- 8. The effects of doxapram on medullary respiratory neurones in brainstem-spinal cord preparations from newborn rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Doxapram stimulates respiratory activity through distinct activation of neurons in the nucleus hypoglossus and the pre-Bötzinger complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Potencies of doxapram and hypoxia in stimulating carotid-body chemoreceptors and ventilation in anesthetized cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Repeated intravenous doxapram induces phrenic motor facilitation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of doxapram on control of breathing in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ventilatory effects of doxapram in conscious human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The ventilatory effects of doxapram in normal man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Respiratory and nonrespiratory effects of doxapram in congenital central hypoventilation syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Doxapram Hydrochloride Hydrate in Veterinary Medicine
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Doxapram Hydrochloride Hydrate and its Alternatives as a Respiratory Stimulant in Various Animal Species.
This compound is a well-established central and peripheral respiratory stimulant used in veterinary medicine to address respiratory depression in a variety of situations, including post-anesthetic recovery and neonatal resuscitation.[1][2] Its efficacy, however, can vary across different animal species. This guide provides a comprehensive comparison of Doxapram's performance with its primary alternative, caffeine, supported by experimental data, detailed methodologies, and visual representations of its mechanism of action and experimental workflows.
Mechanism of Action
Doxapram stimulates respiration through a dual mechanism. It acts on peripheral chemoreceptors in the carotid and aortic bodies, which in turn stimulate the medullary respiratory center.[1][2] At a molecular level, Doxapram is understood to inhibit specific potassium channels, leading to depolarization of chemoreceptor cells and subsequent stimulation of respiratory drive.[1][3][4][5][6]
Caption: Doxapram's signaling pathway to stimulate respiration.
Comparative Efficacy Data
The following tables summarize the quantitative data on the efficacy of this compound in various animal species, with comparisons to caffeine where available.
Table 1: Recommended Dosages of this compound in Different Animal Species
| Animal Species | Recommended Dosage | Route of Administration |
| Dogs | 1-5 mg/kg | Intravenous (IV) |
| Cats | 1-5 mg/kg | Intravenous (IV) |
| Neonatal Dogs & Cats | 1-2 drops (sublingual) or 1-5 mg (IV/subcutaneous) | Sublingual, IV, Subcutaneous |
| Horses (Adult) | 0.5-1 mg/kg | Intravenous (IV) |
| Foals | 0.02-0.05 mg/kg/h | Intravenous (IV) infusion |
| Cattle (Neonatal) | 40-100 mg/calf | IV, Intramuscular, Subcutaneous, Sublingual |
| Sheep (Neonatal) | 5-10 mg/lamb | IV, Intramuscular, Subcutaneous, Sublingual |
Data compiled from multiple sources.[1][2]
Table 2: Comparative Efficacy of Doxapram vs. Caffeine in Neonatal Foals with Hypercapnia
| Parameter | Doxapram | Caffeine |
| Change in PaCO2 | Significant decrease | No significant change |
| Achievement of Target PaCO2 (≤ 50 mmHg) | Significantly higher proportion of foals | Lower proportion of foals |
| Effect on Acidemia | Did not correct | No effect |
| Clinical Efficacy | More effective for rapid correction of hypercapnia | Less effective than Doxapram |
Based on a retrospective study of 16 foals.[7]
Table 3: Onset and Duration of Action of this compound
| Animal Species | Onset of Action | Duration of Effect |
| General (IV) | 20-40 seconds | 5-12 minutes |
| Dogs (IV) | Within 2 minutes | Variable |
| Horses (IV) | Rapid | Short-acting |
Information gathered from various veterinary pharmacology resources.
Experimental Protocols
Detailed methodologies are crucial for the objective evaluation of respiratory stimulants. Below are representative experimental protocols.
Protocol 1: Evaluation of Respiratory Stimulants in Anesthetized Dogs
This protocol is designed to assess the efficacy of a respiratory stimulant in reversing anesthesia-induced respiratory depression.
-
Animal Selection: Healthy adult dogs of a specific breed and weight range are selected. All animals undergo a pre-study health screening.
-
Anesthesia Induction and Maintenance: Anesthesia is induced with a standardized intravenous agent (e.g., propofol) and maintained with an inhalant anesthetic (e.g., isoflurane) at a concentration sufficient to cause respiratory depression (monitored via end-tidal CO2 and respiratory rate).
-
Instrumentation: Animals are instrumented for continuous monitoring of heart rate, electrocardiogram (ECG), arterial blood pressure, and arterial blood gases (via an arterial catheter). Respiratory parameters (tidal volume, respiratory rate, minute volume) are measured using a pneumotachograph.
-
Baseline Data Collection: Once a stable plane of anesthesia and respiratory depression is achieved, baseline data for all monitored parameters are collected for a set period (e.g., 15 minutes).
-
Drug Administration: The test article (e.g., this compound) or a placebo/comparator (e.g., saline, caffeine) is administered intravenously at a predetermined dose.
-
Post-treatment Data Collection: All parameters are continuously monitored and recorded for a specified duration post-administration (e.g., 60 minutes) to determine the onset, magnitude, and duration of the respiratory stimulant effect.
-
Data Analysis: Changes in respiratory and cardiovascular parameters from baseline are calculated and statistically analyzed to compare the effects of the different treatments.
Caption: Workflow for evaluating respiratory stimulants in dogs.
Protocol 2: Neonatal Resuscitation in a Controlled Setting
This protocol aims to compare the efficacy of respiratory stimulants in newborn animals experiencing perinatal hypoxia.
-
Animal Model: A suitable neonatal animal model is chosen (e.g., puppies, piglets, or lambs) delivered via a controlled method such as Cesarean section to standardize the level of perinatal stress.
-
Neonatal Viability Scoring: Immediately after birth, each neonate is assessed using a standardized viability score (e.g., a modified Apgar score) that evaluates parameters like heart rate, respiratory effort, muscle tone, reflex irritability, and mucous membrane color.
-
Group Allocation: Neonates with low viability scores are randomly allocated to different treatment groups:
-
Group A: this compound
-
Group B: Caffeine
-
Group C: Placebo (e.g., saline)
-
Group D: Standard supportive care only (e.g., tactile stimulation, oxygen supplementation)
-
-
Drug Administration: The assigned treatment is administered via a consistent route (e.g., sublingual drops or umbilical vein injection).
-
Post-treatment Monitoring: Viability scores are reassessed at regular intervals (e.g., 5, 10, and 15 minutes post-treatment). Other parameters such as time to sustained respiration and survival rates are also recorded.
-
Blood Gas Analysis: Where feasible, blood samples are collected to analyze changes in blood gas parameters (pH, PaO2, PaCO2) before and after treatment.
-
Data Analysis: Statistical comparisons are made between the treatment groups to determine the relative efficacy of each intervention in improving neonatal viability and respiratory function.
Alternatives to this compound
The most commonly cited alternative to Doxapram is caffeine .
-
Mechanism of Action: Caffeine acts as a non-specific adenosine receptor antagonist and a phosphodiesterase inhibitor, leading to central nervous system and respiratory stimulation.
-
Comparative Efficacy:
-
In foals , Doxapram has been shown to be more effective than caffeine in rapidly correcting hypercapnia.[7]
-
In neonatal dogs , some studies suggest that caffeine may lead to a greater improvement in Apgar scores compared to Doxapram, indicating a potentially better immediate clinical recovery in hypoxemic puppies.
-
In piglets , caffeine administered to sows before farrowing can improve the vitality and respiratory capacity of the offspring.[1][2]
-
-
Other Potential Alternatives: While less commonly used as direct respiratory stimulants in the same context as Doxapram, other drugs that may be used in situations of respiratory distress include bronchodilators (e.g., albuterol, terbutaline) for lower airway disease and anxiolytics (e.g., butorphanol) to reduce the work of breathing in anxious patients. However, these do not have the same primary mechanism of action as Doxapram.
Side Effects and Contraindications
While generally safe when used at recommended doses, Doxapram can have side effects, including hypertension, cardiac arrhythmias, and seizures, particularly at higher doses.[8] It should be used with caution in animals with a history of seizures, cardiovascular disease, or hyperthyroidism.[8]
Conclusion
This compound remains a valuable tool in veterinary medicine for the stimulation of respiration in various animal species. Its rapid onset of action makes it particularly useful in emergency situations. However, its efficacy relative to alternatives like caffeine can be species-dependent, especially in neonatal animals. The choice of respiratory stimulant should be based on the specific clinical scenario, the species being treated, and the available evidence. Further controlled studies are warranted to provide more definitive comparative data across a wider range of species and clinical conditions.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Respiratory Stimulants in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 3. The effects of doxapram and its potential interactions with K2P channels in experimental model preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Breathing Stimulant Compounds Inhibit TASK-3 Potassium Channel Function Likely by Binding at a Common Site in the Channel Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Abstract 142 Pharmacological profile of doxapram at atrial potassium channels [dgk.org]
- 6. scholars.uky.edu [scholars.uky.edu]
- 7. sketchviz.com [sketchviz.com]
- 8. madbarn.com [madbarn.com]
A Comparative Analysis of the Side Effect Profiles of Doxapram and Other Analeptics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the side effect profiles of Doxapram and other analeptic agents, supported by available experimental data. Analeptics, or respiratory stimulants, are a class of drugs used to treat respiratory depression, with Doxapram being a prominent member. Understanding the nuanced differences in their side effect profiles is critical for clinical decision-making and future drug development.
Comparative Analysis of Side Effect Profiles
The side effect profiles of analeptics vary significantly, influenced by their distinct mechanisms of action. While older analeptics are associated with a narrow therapeutic window and severe adverse effects, newer agents like Doxapram and Almitrine are generally better tolerated.[1]
Quantitative Comparison of Common Side Effects
Direct comparative studies with quantitative side-by-side data on the incidence of adverse effects are limited in publicly available literature. The following table summarizes the reported side effects of Doxapram, Aminophylline, and Almitrine based on available clinical data and drug information leaflets. It is important to note that the incidence of these side effects can vary based on dosage, patient population, and clinical context.
| Side Effect Category | Doxapram | Aminophylline | Almitrine |
| Cardiovascular | Hypertension, Tachycardia, Arrhythmias, Chest pain[2][3][4][5] | Tachycardia, Palpitations, Arrhythmias, Hypotension[4] | Moderate hemodynamic effects, potential for decreased mean arterial pressure[6][7] |
| Central Nervous System (CNS) | Dizziness, Headache, Apprehension, Disorientation, Hyperactivity, Convulsions (at high doses)[2][3][5][8] | Headache, Insomnia, Irritability, Restlessness, Seizures (at high concentrations)[4] | No central adverse effects reported[1] |
| Gastrointestinal | Nausea, Vomiting, Diarrhea[2][3][5] | Nausea, Vomiting, Gastric irritation[4][8] | Gastrointestinal distress[1] |
| Respiratory | Cough, Dyspnea, Tachypnea[5] | Tachypnea | Not commonly reported as a direct side effect |
| Other | Flushing, Sweating, Muscle spasms, Pruritus[2][3][5] | Diuresis, Jitters[8] | Peripheral neuropathy (with long-term use)[9] |
Experimental Protocols
Detailed methodologies for assessing the side effect profiles of analeptics are crucial for the accurate interpretation of clinical data. Below are synthesized protocols based on descriptions from comparative clinical trials.
Protocol for Comparing Doxapram and Aminophylline in Post-Anesthesia Recovery
This protocol is based on a prospective, randomized, blinded clinical trial comparing the effects of Doxapram and Aminophylline on recovery after total intravenous anesthesia (TIVA).[5][10]
1. Patient Population:
-
Adult patients (ASA physical status I and II) scheduled for elective surgery under TIVA.
2. Study Design:
-
A randomized, double-blind, placebo-controlled trial.
-
Patients are randomly assigned to one of three groups:
-
Group A: Intravenous Doxapram (e.g., 1 mg/kg).
-
Group B: Intravenous Aminophylline (e.g., 3 mg/kg).
-
Group C: Intravenous normal saline (placebo).
-
3. Anesthesia Protocol:
-
Standardized TIVA protocol using agents like propofol and remifentanil.
4. Intervention:
-
At the end of surgery, the assigned study drug is administered intravenously.
5. Data Collection and Side Effect Monitoring:
-
Primary Outcome: Time to spontaneous ventilation and time to extubation.
-
Secondary Outcomes:
-
Cardiovascular parameters: Heart rate and mean arterial pressure monitored continuously.
-
Respiratory parameters: Respiratory rate and tidal volume measured.
-
Level of consciousness: Assessed using a standardized scale (e.g., Bispectral Index).
-
-
Adverse Event Monitoring: All observed and patient-reported adverse events are recorded throughout the recovery period. This includes, but is not limited to, nausea, vomiting, dizziness, agitation, and any cardiac arrhythmias. The severity and duration of each adverse event are documented.
6. Statistical Analysis:
-
Appropriate statistical tests (e.g., ANOVA, chi-square test) are used to compare the incidence and severity of side effects between the groups.
Signaling Pathways and Mechanisms of Action
The differing side effect profiles of analeptics can be attributed to their unique interactions with various signaling pathways.
Doxapram: Inhibition of TASK Channels
Doxapram's primary mechanism of action involves the inhibition of TWIK-related acid-sensitive potassium (TASK) channels, specifically TASK-1 and TASK-3.[2][10][11][12] This inhibition leads to depolarization of chemoreceptor cells in the carotid bodies, mimicking a hypoxic state and stimulating respiratory drive.[3]
Caption: Doxapram's signaling pathway via TASK channel inhibition.
Aminophylline: Phosphodiesterase Inhibition
Aminophylline, a combination of theophylline and ethylenediamine, primarily acts as a non-selective phosphodiesterase (PDE) inhibitor.[4][13][14][15][16] By inhibiting PDE, it increases intracellular levels of cyclic adenosine monophosphate (cAMP), leading to bronchodilation and respiratory stimulation.[13] It also acts as an adenosine receptor antagonist.[13]
Caption: Aminophylline's primary signaling pathway through PDE inhibition.
Almitrine: Peripheral Chemoreceptor Agonist
Almitrine selectively stimulates peripheral chemoreceptors in the carotid bodies, enhancing the respiratory drive without significant central nervous system effects.[1] Its mechanism is thought to involve the inhibition of Ca2+-dependent K+ channels in chemoreceptor cells.[1]
Caption: Almitrine's signaling pathway via peripheral chemoreceptor activation.
Conclusion
Doxapram presents a favorable side effect profile compared to older analeptics, with a lower risk of severe CNS and cardiovascular events. Its primary mechanism of action through the inhibition of TASK channels in peripheral chemoreceptors offers a targeted approach to respiratory stimulation. In comparison, aminophylline's broader mechanism, including phosphodiesterase inhibition and adenosine receptor antagonism, contributes to a wider range of side effects. Almitrine's selective action on peripheral chemoreceptors results in a side effect profile with a notable absence of central effects, though long-term use has been associated with peripheral neuropathy.
The choice of analeptic agent should be guided by a thorough understanding of the patient's clinical status, underlying comorbidities, and the specific therapeutic goal. Further head-to-head clinical trials with robust and standardized adverse event reporting are necessary to provide a more definitive quantitative comparison of the side effect profiles of these agents.
References
- 1. Effects of almitrine bismesylate on the ionic currents of chemoreceptor cells from the carotid body - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A1899, PK-THPP, ML365, and Doxapram inhibit endogenous TASK channels and excite calcium signaling in carotid body type-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aminophylline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Comparison of the recovery and respiratory effects of aminophylline and doxapram following total intravenous anesthesia with propofol and remifentanil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of Aminophylline Alone and in Combination with Doxapram For Cessation of Apnea of Prematuriy [jmscr.igmpublication.org]
- 7. Haemodynamic and respiratory effects of post-operative doxapram and almitrine in patients following pneumonectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analeptic - Wikipedia [en.wikipedia.org]
- 9. Aminophylline versus doxapram in idiopathic apnea of prematurity: a double-blind controlled study [pubmed.ncbi.nlm.nih.gov]
- 10. Breathing Stimulant Compounds Inhibit TASK-3 Potassium Channel Function Likely by Binding at a Common Site in the Channel Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The ventilatory stimulant doxapram inhibits TASK tandem pore (K2P) potassium channel function but does not affect minimum alveolar anesthetic concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. What is the mechanism of Aminophylline? [synapse.patsnap.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. researchgate.net [researchgate.net]
- 16. Interference of the phosphodiesterase inhibitor aminophylline with the plant cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Dose-Dependent Respiratory Stimulation of Doxapram Hydrochloride Hydrate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Doxapram hydrochloride hydrate's performance as a respiratory stimulant against other alternatives, supported by experimental data. Detailed methodologies for key experiments are outlined to aid in the design and evaluation of respiratory pharmacology studies.
Comparative Analysis of Respiratory Stimulants
This compound is a well-established respiratory stimulant that acts on both peripheral chemoreceptors and the central respiratory centers.[1][2] Its dose-dependent efficacy has been demonstrated in various preclinical and clinical settings. This section compares the quantitative effects of Doxapram with other notable respiratory stimulants.
| Drug | Dosage | Animal Model | Key Findings | Reference |
| Doxapram Hydrochloride | 1.0 mg/kg/min IV | Conscious Rats (with morphine-induced respiratory depression) | Significantly increased minute volume compared to vehicle controls. | [3] |
| 0.5 mg/kg loading dose, followed by 0.03 mg/kg/min and 0.08 mg/kg/min infusions | Neonatal Foals (with isoflurane-induced hypercapnia) | Dose-dependent increase in respiratory rate, minute ventilation, PaO2, and arterial blood pressure. Significant dose-dependent decrease in PaCO2. | [4] | |
| Almitrine | 0.03 mg/kg/min IV | Conscious Rats (with morphine-induced respiratory depression) | Significantly increased minute volume compared to vehicle controls. | [3] |
| 0.5 mg/kg IV (30-min perfusion) | Patients with chronic respiratory insufficiency | Marked increase in PaO2 (+14.6 mm Hg) and a significant decrease in PaCO2 (-6.9 mm Hg). Outperformed Doxapram at the tested dose. | [5] | |
| Caffeine | 5 mg/kg and 10 mg/kg IV | Neonatal Foals (with isoflurane-induced hypercapnia) | Effects on respiratory function were indistinguishable from saline. | [4] |
| Standard vs. High Dose (LD 40 mg/kg, MD 20 mg/kg) | Preterm Infants with Apnea of Prematurity | High-dose caffeine was associated with significantly less extubation failure and fewer apneas. | [6] | |
| Nikethamide | Not specified | Anesthetized Dogs (with pentazocine- and morphine-induced respiratory depression) | Effective in reversing respiratory depression. | [7] |
Experimental Protocols
Evaluation of Respiratory Stimulation in Animal Models using Whole-Body Plethysmography
This non-invasive method is widely used to assess respiratory function in conscious and unrestrained animals, allowing for the measurement of parameters such as respiratory rate and tidal volume.[8][9]
Protocol:
-
Acclimatization: Acclimate the animal (e.g., mouse, rat) to the plethysmography chamber to minimize stress-induced respiratory changes. This may involve placing the animal in the chamber for a set period for several days before the experiment.[10][11]
-
Calibration: Calibrate the plethysmography chamber and pressure transducer according to the manufacturer's instructions to ensure accurate volume and flow measurements.[10]
-
Baseline Recording: Place the animal in the chamber and record baseline respiratory parameters for a sufficient duration to obtain a stable reading. Key parameters include respiratory frequency (f), tidal volume (VT), and minute volume (VE = f x VT).[12]
-
Drug Administration: Administer this compound or the comparator drug via the intended route (e.g., intravenous, intraperitoneal).
-
Post-Dose Recording: Immediately after administration, continuously record the respiratory parameters to observe the onset, peak, and duration of the drug's effect.
-
Data Analysis: Analyze the recorded data to quantify the changes in respiratory parameters from baseline at different doses.[12]
Arterial Blood Gas Analysis
This procedure provides a direct measurement of the partial pressures of oxygen (PaO2) and carbon dioxide (PaCO2), as well as pH, in arterial blood, offering critical insights into the physiological effects of respiratory stimulants.[13]
Protocol:
-
Animal Preparation: Anesthetize the animal and, if necessary, insert an arterial catheter for repeated blood sampling.
-
Baseline Sample: Collect a baseline arterial blood sample before drug administration.[14]
-
Drug Administration: Administer the respiratory stimulant at the desired dose.
-
Post-Dose Sampling: Collect arterial blood samples at predetermined time points after drug administration to assess the time course of the drug's effect on blood gases.
-
Sample Analysis: Analyze the blood samples immediately using a blood gas analyzer to determine PaO2, PaCO2, and pH.[15]
-
Data Interpretation: Compare the post-dose blood gas values to the baseline to determine the drug's efficacy in improving gas exchange.[16]
Visualizing Mechanisms and Workflows
Doxapram's Signaling Pathway in Peripheral Chemoreceptors
Caption: Doxapram's mechanism of action on peripheral chemoreceptors.
Experimental Workflow for Validating Dose-Dependent Respiratory Stimulation
References
- 1. What is the mechanism of Doxapram Hydrochloride? [synapse.patsnap.com]
- 2. Doxapram - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of the effects of caffeine and doxapram on respiratory and cardiovascular function in foals with induced respiratory acidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Effect of almitrine on arterial gases in patients with chronic respiratory insufficiency. Comparison with doxapram. Preliminary results] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. omicsonline.org [omicsonline.org]
- 7. Nikethamide and doxapram effects on pentazocine- and morphine-induced respiratory depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measuring Breathing Patterns in Mice Using Whole-body Plethysmography [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. Video: Measuring Respiratory Function in Mice Using Unrestrained Whole-body Plethysmography [jove.com]
- 11. Plethysmography measurements of respiratory function in conscious unrestrained mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measuring Respiratory Function in Mice Using Unrestrained Whole-body Plethysmography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lms.resus.org.uk [lms.resus.org.uk]
- 14. aarc.org [aarc.org]
- 15. GGC Medicines - Guidelines for Blood Gas Analysis [handbook.ggcmedicines.org.uk]
- 16. Interpretation of Arterial Blood Gases (ABGs) [thoracic.org]
Safety Operating Guide
Proper Disposal of Doxapram Hydrochloride Hydrate: A Guide for Laboratory Professionals
The safe and compliant disposal of Doxapram hydrochloride hydrate is a critical aspect of laboratory safety and environmental responsibility. As a potent pharmaceutical compound, its disposal is subject to stringent federal, state, and local regulations to prevent environmental contamination and potential diversion. This guide provides researchers, scientists, and drug development professionals with essential information and step-by-step procedures for the proper disposal of this compound.
Regulatory Framework and Key Considerations
This compound is classified as a toxic solid and its disposal falls under the regulations for pharmaceutical waste.[1][2] Improper disposal, such as flushing it down the drain or discarding it in regular trash, is prohibited and can lead to significant environmental harm and regulatory penalties.[1][3][4][5] Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste according to the Environmental Protection Agency (EPA) guidelines (40 CFR 261.3) and must also consult state and local regulations.[1]
For many research institutions, the Environmental Health and Safety (EHS) department is the primary resource for guidance and services related to hazardous waste disposal.[3][6][7][8] It is imperative to contact your institution's EHS office to ensure compliance with their specific protocols.
Disposal Procedures for this compound
The appropriate disposal method for this compound depends on whether the substance is recoverable or non-recoverable, and if it is considered a controlled substance by the Drug Enforcement Administration (DEA).
1. Expired or Unwanted this compound (Recoverable Quantities)
For expired, unwanted, or damaged containers with recoverable amounts of this compound, the standard and required method of disposal is through a licensed hazardous waste disposal contractor or a reverse distributor.[3][9][10][11]
-
Step 1: Segregation and Labeling: Clearly label the container as "Expired - Do Not Use" or "Waste" and segregate it from active chemical stocks within a secure storage location.[3]
-
Step 2: Contact EHS: Contact your institution's EHS department to schedule a hazardous waste pickup.[3][6][7] They will provide the necessary paperwork and instructions for packaging.
-
Step 3: Documentation: For substances classified under DEA schedules, a formal record of disposal, such as a DEA Form 222 for Schedule I or II substances, and a chain of custody form provided by the reverse distributor, must be completed and retained for at least two years.[3][9]
2. Non-Recoverable Residual Amounts
Residual amounts of this compound that are not recoverable from empty vials or syringes after use may have a different disposal pathway.
-
Step 1: Render Non-Recoverable: Ensure that all reasonably recoverable amounts of the substance have been removed.
-
Step 2: Disposal of Empty Containers: In many institutions, empty containers with non-recoverable residue can be disposed of in a biohazard sharps container.[3] It is crucial to confirm this procedure with your EHS department.
-
Step 3: Record Keeping: Document the disposal of the empty container in the relevant controlled substance usage logs, zeroing out the container balance.[3]
Unacceptable Disposal Methods
Under no circumstances should this compound be disposed of by:
-
Flushing down the laboratory sink.[3]
-
Mixing with general laboratory trash.
-
Wasting into animals or onto absorbent pads for evaporation.[3]
Summary of Disposal Methods
| Waste Type | Disposal Method | Key Regulatory Considerations |
| Expired/Unwanted (Recoverable) | Transfer to a licensed hazardous waste contractor or reverse distributor.[3][9] | Compliance with EPA, DEA, state, and local regulations. Requires EHS coordination and detailed record-keeping.[1][12][13] |
| Non-Recoverable Residue | Disposal in a designated biohazard sharps container (subject to institutional policy).[3] | Confirm with EHS. Proper documentation in usage logs is essential.[3] |
| Contaminated Labware | Dispose of as chemical waste through your institution's EHS program. | Segregate from other waste streams. Follow EHS guidelines for packaging and labeling. |
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Disposal decision workflow for this compound.
References
- 1. aksci.com [aksci.com]
- 2. meadowsvets.co.uk [meadowsvets.co.uk]
- 3. research-compliance.umich.edu [research-compliance.umich.edu]
- 4. fishersci.com [fishersci.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. Controlled Substance Disposal – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 7. Controlled Substances Waste Management | Environment, Health & Safety [ehs.ucsf.edu]
- 8. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 9. unthsc.edu [unthsc.edu]
- 10. s3.amazonaws.com [s3.amazonaws.com]
- 11. punchout.medline.com [punchout.medline.com]
- 12. rxdestroyer.com [rxdestroyer.com]
- 13. easyrxcycle.com [easyrxcycle.com]
Personal protective equipment for handling Doxapram hydrochloride hydrate
Essential Safety and Handling Guide for Doxapram Hydrochloride Hydrate
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals handling this compound. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing potential risks.
Hazard Identification and Classification
This compound is classified as a hazardous substance. It is toxic if swallowed and may cause irritation to the eyes, skin, and respiratory system.[1][2] The following table summarizes its hazard classifications.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 / Category 4 | H301/H302: Toxic or Harmful if swallowed[1][2] |
| Aquatic Hazard, Acute | Category 1 | H400: Very toxic to aquatic life[1] |
| Aquatic Hazard, Long-term | Category 1 | H410: Very toxic to aquatic life with long-lasting effects[1] |
Personal Protective Equipment (PPE)
To ensure personal safety, the following personal protective equipment must be worn when handling this compound.
| Protection Type | Equipment | Standard |
| Eye/Face Protection | Chemical splash-resistant safety glasses or goggles with side protection. A face shield may be appropriate in some situations. | OSHA 29 CFR 1910.133 or European Standard EN166[3][4] |
| Skin Protection | Chemical-resistant gloves made of any waterproof material. A lab coat or other protective clothing must be worn. | Inspect gloves prior to use.[4][5][6] |
| Respiratory Protection | In case of insufficient ventilation or when dust formation is likely, wear a NIOSH-approved respirator or a self-contained breathing apparatus. | Use in a well-ventilated area, preferably under a chemical fume hood.[2][3] |
Operational Plan: Step-by-Step Handling Procedures
Follow these procedures for the safe handling of this compound from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store in a tightly-closed, correctly labeled container in a cool, dry, and well-ventilated area.[3][4]
-
Keep away from incompatible materials such as strong oxidizing agents and strong acids.[3]
2. Preparation and Handling:
-
Work in a designated area, preferably within a chemical fume hood, to ensure adequate ventilation.[3]
-
Avoid the formation of dust.[3] Minimize dust generation and accumulation.[4]
-
Wash hands thoroughly after handling.[1][3] Do not eat, drink, or smoke in the handling area.[1][3]
-
Wear the appropriate PPE as detailed in the table above.
3. Weighing and Solution Preparation:
-
When weighing the solid material, do so in a ventilated enclosure or a chemical fume hood to control airborne dust.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency.
First Aid Measures:
| Exposure Route | First Aid Instructions |
| Ingestion | If swallowed, immediately call a POISON CENTER or doctor/physician.[1][3] Rinse mouth.[1][3] Do NOT induce vomiting.[2][3] |
| Eye Contact | In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical advice.[2][3] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes.[2][3] Remove contaminated clothing.[2] |
| Inhalation | Remove to fresh air.[2][3] If not breathing, give artificial respiration.[2][3] Do not use the mouth-to-mouth method if the victim ingested or inhaled the substance.[3] |
Accidental Release (Spill) Protocol:
In the event of a spill, follow the workflow below. Evacuate personnel to safe areas and ensure adequate ventilation.[3] Keep people away from and upwind of the spill/leak.[3]
Disposal Plan
All waste materials containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect waste material, including contaminated PPE and cleaning materials, in suitable, closed, and properly labeled containers.
-
Disposal Method: Dispose of the contents and container to an approved waste disposal plant.[1][3] This should be done in accordance with all federal, state, and local regulations.[1][2] Do not allow the product to enter drains or be released into the environment.[1] Offer the material to a licensed, professional waste disposal company.[1]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
